molecular formula C20H15F3N4O2 B1574168 BAY-678

BAY-678

Cat. No.: B1574168
M. Wt: 400.3612
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-678 is a potent, selective, cell-permeable HNE inhibitor. This compound inhibits HNE reversibly with an in vitro IC50 = 20 nM and Ki = 15 nM. this compound has more than 2,000-fold selectivity in a panel of 21 serine proteases, and there is no significant inhibi

Properties

Molecular Formula

C20H15F3N4O2

Molecular Weight

400.3612

SMILES

CC(C1=C(C)N(C2=CC=CC(C(F)(F)F)=C2)C(N[C@@H]1C3=CN=C(C#N)C=C3)=O)=O

Appearance

Solid powder

Synonyms

BAY-678;  BAY678;  BAY 678.; (R)-5-(5-acetyl-6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidin-4-yl)picolinonitrile

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of BAY-678: An In-depth Technical Guide to a Potent Human Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Human Neutrophil Elastase

Human Neutrophil Elastase (HNE), a powerful serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system.[1] Its primary physiological role is the degradation of proteins, including those of invading pathogens, and the remodeling of the extracellular matrix.[1] However, dysregulated HNE activity, where its proteolytic power overwhelms endogenous inhibitors, is a key driver in the pathogenesis of numerous inflammatory diseases, particularly those affecting the pulmonary system.[2][3] Conditions such as Chronic Obstructive Pulmonary Disease (COPD), Acute Lung Injury (ALI), and bronchiectasis are characterized by excessive HNE-mediated tissue damage and inflammation.[2][3] This pathological activity has established HNE as a significant therapeutic target.[2][3]

BAY-678 emerges as a highly potent, selective, and orally bioavailable fourth-generation inhibitor of HNE.[2] This guide provides a detailed exploration of the molecular mechanism underpinning its inhibitory action, offering insights for researchers engaged in the development of novel anti-inflammatory therapeutics.

This compound: Potency and Selectivity Profile

This compound distinguishes itself through its remarkable potency and specificity for HNE. This precision is paramount for a therapeutic agent, as off-target inhibition of other essential serine proteases could lead to undesirable side effects.

ParameterValueReference
IC50 (HNE) 20 nM[2]
Ki (HNE) 15 nM[2]
Selectivity >2000-fold vs. a panel of 21 other serine proteases[2]

Table 1: Key inhibitory parameters of this compound against Human Neutrophil Elastase.

The low nanomolar IC50 and Ki values signify the high affinity of this compound for HNE.[2] Furthermore, its profound selectivity minimizes the potential for interference with other physiological processes mediated by related proteases.[2]

The Molecular Mechanism of Inhibition: An Induced-Fit Masterpiece

This compound is a reversible inhibitor that operates through a sophisticated "induced-fit" mechanism.[2] This stands in contrast to irreversible inhibitors that form a permanent covalent bond with the enzyme. The binding of this compound to the active site of HNE is a dynamic process that involves significant conformational changes in the enzyme.[2][4]

At the heart of HNE's catalytic activity is a classic catalytic triad composed of Histidine-57, Aspartate-102, and Serine-195.[1] Substrate binding and cleavage occur within a groove that is further defined by a series of subsites (S1, S2, etc.) which accommodate the side chains of the substrate's amino acid residues.

The binding of this compound, a member of the dihydropyrimidinone class of inhibitors, primarily involves the S1 and S2 subsites of HNE.[2][5][6]

Key Interactions within the HNE Active Site:

Based on the co-crystal structure of a closely related dihydropyrimidinone inhibitor with HNE (PDB ID: 5A0B), the following key interactions are observed:[7]

  • S1 Pocket Accommodation: The trifluoromethylphenyl moiety of the inhibitor extends deep into the hydrophobic S1 pocket of HNE.[5] This pocket is primarily defined by amino acid residues Valine-216 and Phenylalanine-192. The snug fit within this pocket is a key determinant of the inhibitor's potency.

  • S2 Subsite Interaction: The central dihydropyrimidinone core and the cyanophenyl moiety of the inhibitor occupy the S2 subsite.[5] This interaction is particularly noteworthy as it induces a significant conformational change in the enzyme.

  • Induced Fit and Conformational Change: The binding of the inhibitor causes a rearrangement of the amino acid residues from Aspartate-95 to Leucine-99B, creating a more defined and complementary cavity for the inhibitor.[4] This induced fit optimizes the interactions between the inhibitor and the enzyme, leading to a highly stable complex and contributing to the inhibitor's high potency.[2][4]

HNE_Inhibition cluster_HNE Human Neutrophil Elastase (HNE) Active Site cluster_BAY678 This compound S1_pocket S1 Pocket (Val-216, Phe-192) S2_subsite S2 Subsite (Asp-95 to Leu-99B) S2_subsite->S2_subsite Catalytic_Triad Catalytic Triad (His-57, Asp-102, Ser-195) Trifluoromethylphenyl Trifluoromethylphenyl Moiety Trifluoromethylphenyl->S1_pocket Occupies Hydrophobic Pocket Dihydropyrimidinone_Core Dihydropyrimidinone Core & Cyanophenyl Moiety Dihydropyrimidinone_Core->S2_subsite Induces Conformational Change BAY678_node This compound (Inhibitor) Inhibited_Complex Inhibited HNE-BAY-678 Complex BAY678_node->Inhibited_Complex Binds to Active Site HNE_node HNE (Enzyme) HNE_node->Inhibited_Complex

Figure 1: A diagram illustrating the induced-fit binding mechanism of this compound to the active site of Human Neutrophil Elastase.

Experimental Workflow for Characterizing HNE Inhibition

The inhibitory activity of compounds like this compound is typically determined using a fluorometric assay. This method provides a sensitive and high-throughput means of measuring enzyme activity and its inhibition.

Principle of the Fluorometric Assay:

The assay utilizes a synthetic peptide substrate, such as Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC), which is specifically cleaved by HNE.[8] The substrate itself is non-fluorescent, but upon cleavage by HNE, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. The rate of increase in fluorescence is directly proportional to the HNE activity. In the presence of an inhibitor like this compound, the rate of substrate cleavage, and thus the fluorescence signal, is reduced in a concentration-dependent manner.

Detailed Step-by-Step Methodology:

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% (v/v) Tween-20. Ensure all components are of high purity and the buffer is filtered.

  • Human Neutrophil Elastase (HNE) Stock Solution: Reconstitute lyophilized HNE in the Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • HNE Working Solution: Dilute the HNE stock solution in Assay Buffer to a final concentration of 10 nM. Prepare this solution fresh for each experiment.

  • Substrate Stock Solution: Dissolve MeOSuc-AAPV-AMC in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.

  • Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 200 µM. Prepare this solution fresh and protect from light.

  • Inhibitor (this compound) Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 pM).

2. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank wells: 100 µL of Assay Buffer.

    • Enzyme control wells (no inhibitor): 50 µL of Assay Buffer and 50 µL of HNE working solution.

    • Inhibitor wells: 50 µL of the appropriate inhibitor dilution in Assay Buffer and 50 µL of HNE working solution.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add 100 µL of the substrate working solution to all wells (except the blank wells) to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

3. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.

  • Subtract the average rate of the blank wells from the rates of all other wells.

  • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of enzyme control well)] x 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HNE_Assay_Workflow Reagent_Prep 1. Reagent Preparation (Buffers, Enzyme, Substrate, Inhibitor) Plate_Setup 2. Plate Setup (Blank, Control, Inhibitor Wells) Reagent_Prep->Plate_Setup Pre_incubation 3. Pre-incubation (15 min at 37°C) Plate_Setup->Pre_incubation Reaction_Initiation 4. Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Kinetic_Measurement 5. Kinetic Measurement (Fluorescence Reading) Reaction_Initiation->Kinetic_Measurement Data_Analysis 6. Data Analysis (Calculate % Inhibition and IC50) Kinetic_Measurement->Data_Analysis

Figure 2: A flowchart outlining the experimental workflow for determining the inhibitory potency of this compound against Human Neutrophil Elastase.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for HNE-mediated diseases. Its high potency and selectivity are a direct result of its sophisticated induced-fit binding mechanism, which involves specific interactions with the S1 and S2 subsites of the enzyme's active site. A thorough understanding of this mechanism, coupled with robust and reproducible experimental protocols, is essential for the continued development and optimization of the next generation of HNE inhibitors. This guide provides a foundational framework for researchers in this critical field, empowering further investigation into this promising therapeutic target.

References

  • von Nussbaum, F., Li, V. M., Allerheiligen, S., et al. (2015). Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases. ChemMedChem, 10(7), 1163-1173. [Link]

  • RCSB Protein Data Bank. (2015). 5ABW: Neutrophil elastase inhibitors for the treatment of (cardio)pulmonary diseases. [Link]

  • Hajjar, E., Broemstrup, T., Kantari, C., Witko-Sarsat, V., & Reuter, N. (2010). Structures of human proteinase 3 and neutrophil elastase--so similar yet so different: structure-function relationship of PR3 versus NE. The FEBS journal, 277(10), 2238–2254.
  • Crocetti, L., Schepetkin, I., Cilibrizzi, A., et al. (2019). A patenting perspective on human neutrophil elastase (HNE) inhibitors (2014–2018) and their therapeutic applications.
  • Bayoumi, A. E., & Kretzschmar, T. (2015). Human neutrophil leukocyte elastase activity is inhibited by Phenol Red. Journal of Analytical & Pharmaceutical Research, 1(4).
  • PUBDB. Results. [Link]

  • Singh, S., & Verma, C. (2020). Structure-activity relationships of dihydropyrimidone inhibitors against native and auto-processed human neutrophil elastase. Journal of Biomolecular Structure & Dynamics, 38(16), 4886-4899.
  • Smedley, C., & Nunn, C. (2022). DNA-mediated proteolysis by neutrophil elastase enhances binding activities of the HMGB1 protein. Journal of Biological Chemistry, 298(11), 102555.
  • Korkmaz, B., Attucci, S., Juliano, M. A., Kalupov, T., Gauthier, F., & Moreau, T. (2004). Measuring the activities of cell-associated and soluble elastase, proteinase 3 and cathepsin G. Journal of immunological methods, 294(1-2), 111–121.
  • Crocetti, L., Schepetkin, I. A., Cilibrizzi, A., et al. (2024). Ebselen analogues with dual human neutrophil elastase (HNE) inhibitory and antiradical activity. RSC Medicinal Chemistry, 15(4), 939-948.
  • von Nussbaum, F., & Li, V. M. J. (2015). Neutrophil elastase inhibitors for the treatment of (cardio)pulmonary diseases: Into clinical testing with pre-adaptive pharmacophores. Bioorganic & medicinal chemistry letters, 25(20), 4370–4381.

Sources

The Reversible Inhibition of Human Neutrophil Elastase by BAY-678: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the reversible inhibition of human neutrophil elastase (HNE) by the potent and selective inhibitor, BAY-678. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, experimental protocols, and data analysis techniques essential for characterizing this interaction. Our focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a thorough understanding of the principles of reversible enzyme inhibition.

Introduction: The Double-Edged Sword of Human Neutrophil Elastase

Human neutrophil elastase (HNE), a serine protease primarily found in the azurophilic granules of neutrophils, is a critical component of the innate immune system.[1] It plays a vital role in host defense by degrading proteins of invading pathogens.[1] However, when its activity is excessive or poorly regulated, HNE can inflict significant damage to host tissues, particularly in the lungs. This pathological activity is implicated in a range of inflammatory diseases, including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and cystic fibrosis.[1] The destructive potential of HNE stems from its ability to degrade key components of the extracellular matrix, such as elastin. This makes HNE a prime therapeutic target for the development of inhibitors that can restore the delicate protease-antiprotease balance in affected tissues.

This compound: A Potent and Selective Reversible Inhibitor of HNE

This compound is a potent, selective, orally bioavailable, and cell-permeable inhibitor of human neutrophil elastase.[2][3] Its mechanism of action is characterized by reversible inhibition, a crucial feature that distinguishes it from irreversible inhibitors which form covalent bonds with the enzyme. Reversible inhibition offers a more controlled and potentially safer therapeutic approach.

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in experimental settings.

PropertyValueSource
Chemical Name 5-[(4R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile
Molecular Formula C₂₀H₁₅F₃N₄O₂
Molecular Weight 400.35 g/mol
IC₅₀ (HNE) 20 nM[2][3]
Ki (HNE) 15 nM
Solubility Soluble in DMSO
Bioavailability Orally bioavailable[2][3]

Figure 1: Chemical Structure of this compound

G BAY678 BAY678

Caption: 2D structure of the this compound molecule.

Experimental Protocols for Characterizing the Reversible Inhibition of HNE by this compound

This section provides detailed, step-by-step methodologies for the comprehensive evaluation of this compound as a reversible HNE inhibitor.

In Vitro HNE Activity Assay: A Fluorometric Approach

The foundational experiment to assess HNE inhibition is a direct enzymatic assay. The use of a fluorogenic substrate allows for sensitive and continuous monitoring of enzyme activity.

Principle: A non-fluorescent substrate is cleaved by HNE to release a highly fluorescent product. The rate of fluorescence increase is directly proportional to HNE activity.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a working solution of HNE in Assay Buffer to the desired final concentration (e.g., 1-5 nM). Keep on ice.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Create a serial dilution of this compound in Assay Buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add:

      • Assay Buffer

      • This compound dilution (or vehicle control - Assay Buffer with the same DMSO concentration)

      • HNE working solution

    • Mix gently and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals.

  • Data Analysis:

    • Determine the initial velocity (rate of reaction) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the percentage of HNE inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Figure 2: Workflow for In Vitro HNE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_HNE Prepare HNE Solution Incubate Pre-incubate HNE with this compound Prep_HNE->Incubate Prep_Sub Prepare Substrate Solution Prep_Inh Prepare this compound Dilutions Prep_Inh->Incubate Add_Sub Add Substrate Incubate->Add_Sub Measure Measure Fluorescence Kinetically Add_Sub->Measure Calc_V Calculate Initial Velocities Measure->Calc_V Plot_DR Plot Dose-Response Curve Calc_V->Plot_DR Det_IC50 Determine IC50 Plot_DR->Det_IC50

Caption: A streamlined workflow for determining the in vitro inhibitory potency of this compound against HNE.

Kinetic Analysis: Unveiling the Mechanism of Reversible Inhibition

To thoroughly characterize the reversible inhibition by this compound, it is crucial to determine its kinetic mechanism (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the effect of the inhibitor on the Michaelis-Menten parameters, Kₘ and Vₘₐₓ.

Principle: By systematically varying the concentrations of both the substrate and the inhibitor, the mode of inhibition can be elucidated through graphical analysis of the kinetic data.

Step-by-Step Protocol:

  • Experimental Setup:

    • Perform the in vitro HNE activity assay as described in section 3.1.

    • Instead of a single substrate concentration, use a range of substrate concentrations that bracket the Kₘ value of HNE for the chosen substrate.

    • For each substrate concentration, perform the assay in the absence and presence of several fixed concentrations of this compound.

  • Data Analysis and Graphical Representation:

    • For each inhibitor concentration, determine the initial velocities at each substrate concentration.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values at each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (double reciprocal plot: 1/velocity vs. 1/[substrate]). The pattern of the intersecting lines in the presence of the inhibitor will reveal the mechanism of inhibition.

    • Alternatively, utilize Dixon plots (1/velocity vs. [inhibitor]) or Cornish-Bowden plots ([substrate]/velocity vs. [inhibitor]) for a more detailed analysis and determination of the inhibition constant (Ki).[4]

Figure 3: Interpreting Lineweaver-Burk Plots for Inhibition Mechanisms

G cluster_plots Lineweaver-Burk Plot Interpretation cluster_logic Mechanism Determination Competitive Competitive: Lines intersect on the y-axis. Apparent Km increases, Vmax is unchanged. Mechanism Determine Inhibition Mechanism Competitive->Mechanism Noncompetitive Non-competitive: Lines intersect on the x-axis. Km is unchanged, apparent Vmax decreases. Noncompetitive->Mechanism Uncompetitive Uncompetitive: Lines are parallel. Both apparent Km and Vmax decrease. Uncompetitive->Mechanism Data Kinetic Data Plotting Generate Lineweaver-Burk Plot Data->Plotting Analysis Analyze Intersection Pattern Plotting->Analysis Analysis->Mechanism

Caption: A guide to interpreting Lineweaver-Burk plots for identifying the mechanism of reversible enzyme inhibition.

Demonstration of Reversibility: The Washout Experiment

To definitively confirm the reversible nature of this compound's inhibition of HNE, a washout or jump-dilution experiment is performed.

Principle: If an inhibitor is reversible, its effect can be reversed by removing it from the enzyme's environment, typically through dilution. In contrast, an irreversible inhibitor will remain bound to the enzyme even after dilution, and enzymatic activity will not be restored.[5]

Step-by-Step Protocol:

  • Inhibitor Pre-incubation:

    • Pre-incubate HNE with a high concentration of this compound (e.g., 10-fold its IC₅₀) to ensure complete inhibition.

    • As a control, pre-incubate HNE with the vehicle (DMSO) alone.

  • Rapid Dilution:

    • Rapidly dilute the HNE-inhibitor complex and the control HNE into the assay buffer containing the fluorogenic substrate. The dilution factor should be large enough (e.g., 100-fold) so that the final concentration of this compound is well below its IC₅₀.

  • Activity Measurement:

    • Immediately monitor the fluorescence over time.

  • Interpretation of Results:

    • Reversible Inhibition: A gradual recovery of enzymatic activity will be observed in the sample pre-incubated with this compound, as the inhibitor dissociates from the enzyme upon dilution. The rate of recovery will approach that of the vehicle control.

    • Irreversible Inhibition: No significant recovery of enzyme activity will be observed after dilution.

Cell-Based Assay: Assessing HNE Inhibition in a Biological Context

To evaluate the efficacy of this compound in a more physiologically relevant setting, a cell-based assay using isolated human neutrophils is employed.

Principle: Neutrophils can be stimulated to release HNE. The activity of the released HNE in the cell supernatant can be measured, and the inhibitory effect of this compound on this activity can be quantified.

Materials:

  • Freshly isolated human neutrophils

  • Cell culture medium (e.g., RPMI 1640)

  • Neutrophil stimulant (e.g., phorbol 12-myristate 13-acetate - PMA, or N-formylmethionyl-leucyl-phenylalanine - fMLP)

  • This compound

  • HNE activity assay reagents (as in section 3.1)

Step-by-Step Protocol:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation followed by red blood cell lysis.[3]

  • Cell Treatment:

    • Resuspend the isolated neutrophils in cell culture medium and plate them in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 30-60 minutes).

  • Stimulation of HNE Release:

    • Add the stimulant (e.g., PMA) to the wells to induce degranulation and HNE release.

    • Incubate for an appropriate time to allow for HNE release (e.g., 1-3 hours).

  • Quantification of HNE Activity:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Measure the HNE activity in the supernatant using the fluorometric assay described in section 3.1.

  • Data Analysis:

    • Calculate the percentage of inhibition of HNE release/activity for each concentration of this compound.

    • Determine the EC₅₀ (half-maximal effective concentration) of this compound in this cell-based assay.

In Vivo Models: Evaluating Efficacy in a Preclinical Setting

While this guide focuses on in vitro and cell-based assays, it is important to note that the ultimate validation of an HNE inhibitor's therapeutic potential lies in its efficacy in preclinical in vivo models of HNE-driven diseases. A commonly used model is lipopolysaccharide (LPS)-induced acute lung injury in mice.[6][7]

In such a model, animals are challenged with LPS to induce a robust inflammatory response in the lungs, characterized by neutrophil infiltration and HNE release. This compound can then be administered (e.g., orally or intraperitoneally) to assess its ability to mitigate the pathological hallmarks of ALI, such as pulmonary edema, inflammatory cell infiltration in the bronchoalveolar lavage fluid, and tissue damage.

Conclusion

This compound stands out as a highly potent and selective reversible inhibitor of human neutrophil elastase. The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize its inhibitory properties, from its in vitro kinetic mechanism to its efficacy in a cellular context. A comprehensive understanding of these technical aspects is paramount for advancing the development of HNE inhibitors as potential therapeutics for a range of debilitating inflammatory diseases.

References

  • Matulis, D. A standard operating procedure for an enzymatic activity inhibition assay. Biol. Chem.402, 2439-2451 (2021).
  • Shapiro, A. How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible?.
  • BMG Labtech. ProteaseTag active NE immunoassay: a rapid test to quantify neutrophil elastase levels in patients. [Link]

  • JoVE. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. [Link]

  • Cravatt, B. F., Wright, A. T. & Kozarich, J. W. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. J. Am. Chem. Soc.134, 12110-12122 (2012).
  • YouTube. Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. [Link]

  • ResearchGate. An Additional Method for Analyzing the Reversible Inhibition of an Enzyme Using Acid Phosphatase as a Model. [Link]

  • MDPI. Effect of Acute Lung Injury (ALI) Induced by Lipopolysaccharide (LPS) on the Pulmonary Pharmacokinetics of an Antibody. [Link]

  • ResearchGate. Experimental protocol for lipopolysaccharide (LPS)-induced lung injury mice. [Link]

  • GraphPad. Biochem Lab GraphPad Prism Kinetics Instructions. [Link]

  • GraphPad. Key concepts: Terminology. [Link]

  • Frontiers. Hederasaponin C Alleviates Lipopolysaccharide-Induced Acute Lung Injury In Vivo and In Vitro Through the PIP2/NF-κB/NLRP3 Signaling Pathway. [Link]

  • Edmondson, S., et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Pharmaceuticals9, 73 (2016).
  • Zhang, Y., et al. The Alleviation of LPS-Induced Murine Acute Lung Injury by GSH-Mediated PEGylated Artesunate Prodrugs. Front. Pharmacol.9, 119 (2018).
  • Zhang, H., et al. Neutrophil elastase: From mechanisms to therapeutic potential. Clin. Chim. Acta519, 136-144 (2021).
  • GraphPad. Equation: Competitive inhibition. [Link]

  • Cornish-Bowden, A. A simple graphical method for determining the inhibition constants of mixed, uncompetitive and non-competitive inhibitors. Biochem. J.137, 143-144 (1974).

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The Precision Blade: An In-depth Technical Guide to the Serine Protease Selectivity Profile of BAY-678

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Selectivity in Protease Inhibition

In the intricate landscape of cellular signaling, serine proteases stand as master regulators, participating in a vast array of physiological and pathological processes, from blood coagulation to immune responses and tissue remodeling.[1] Their ubiquitous nature and critical roles make them compelling therapeutic targets. However, the high degree of structural similarity among serine proteases presents a formidable challenge in drug development: achieving inhibitor selectivity. An off-target effect, where a drug interacts with unintended biological molecules, can lead to unforeseen and often detrimental consequences.[2] Therefore, a thorough understanding of a compound's selectivity profile is paramount to ensuring its safety and efficacy.

This technical guide provides a comprehensive analysis of the selectivity profile of BAY-678, a potent and highly selective inhibitor of human neutrophil elastase (HNE). As a Senior Application Scientist, this guide is structured to offer not just data, but a deeper understanding of the experimental rationale and the biological implications of this compound's remarkable specificity.

This compound: A Potent and Selective Chemical Probe for Human Neutrophil Elastase

This compound is an orally bioavailable and cell-permeable small molecule that has emerged as a fourth-generation inhibitor of human neutrophil elastase (HNE).[3] It exhibits potent inhibition of HNE with an IC50 value of 20 nM and a Ki of 15 nM.[4][5] HNE is a key protease involved in the degradation of extracellular matrix components and plays a significant role in the pathophysiology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[6][7][8] The potent and specific inhibition of HNE by this compound makes it an invaluable tool for dissecting the roles of this critical enzyme in health and disease.

The Core of Specificity: this compound's Selectivity Profile Against Serine Proteases

The hallmark of this compound is its exceptional selectivity for HNE over other serine proteases. A comprehensive screening against a panel of 21 other serine proteases revealed a remarkable >2,000-fold selectivity for HNE.[3] For all other tested serine proteases, the IC50 values were greater than 30 µM, underscoring the high specificity of this compound.[4]

Table 1: Selectivity Profile of this compound Against a Panel of Serine Proteases

Protease TargetThis compound IC50Fold Selectivity vs. HNE
Human Neutrophil Elastase (HNE) 20 nM -
21 Other Serine Proteases> 30 µM> 2,000-fold

This high degree of selectivity is crucial as it minimizes the potential for off-target effects that could arise from the inhibition of other structurally related serine proteases, which are involved in vital physiological processes such as the coagulation cascade.

Beyond the Serine Protease Family: Broader Off-Target Profiling

To further establish its clean pharmacological profile, this compound was subjected to extensive off-target screening:

  • Receptors and Transporters: In radioligand binding assays against a panel of 64 receptors and transporters, this compound showed greater than 30-fold selectivity at a concentration of 10 µM.[4]

  • Kinases: A screen against a Bayer in-house panel of 7 kinases at a concentration of 20 µM showed no significant inhibition.[4]

  • GPCRs: A G-protein coupled receptor scan revealed the closest off-target hit to be the 5-HT3 receptor, with a pKi of 5.55, which is still significantly weaker than its affinity for HNE.[4]

This comprehensive profiling demonstrates that this compound is a highly specific inhibitor, making it a reliable chemical probe for studying the biological functions of HNE.

Experimental Protocol: A Self-Validating System for Determining Serine Protease Selectivity

The determination of an inhibitor's selectivity profile requires a robust and well-controlled experimental workflow. The following protocol outlines a standard methodology for assessing the inhibitory activity of a compound like this compound against a panel of serine proteases.

Step-by-Step Methodology for In Vitro Serine Protease Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for the specific protease being tested (e.g., Tris-HCl, HEPES) at the optimal pH for enzyme activity.

    • Enzyme Stock Solution: Reconstitute the purified serine protease in the assay buffer to a known concentration.

    • Substrate Stock Solution: Dissolve a specific chromogenic or fluorogenic substrate for the protease in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Assay Procedure:

    • Plate Setup: In a 96-well microplate, add the assay buffer to all wells.

    • Inhibitor Dilution Series: Create a serial dilution of this compound directly in the plate to achieve a range of final concentrations for IC50 determination. Include a vehicle control (DMSO only).

    • Enzyme Addition: Add the serine protease to all wells except for the substrate control wells.

    • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.

    • Kinetic Reading: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate Reaction Rates: Determine the initial velocity (rate) of the enzymatic reaction for each inhibitor concentration.

    • Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • IC50 Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices
  • Choice of Substrate: The use of a specific chromogenic or fluorogenic substrate allows for a continuous and sensitive measurement of enzyme activity. The substrate should have a high affinity (low Km) for the target enzyme to ensure a robust signal.

  • Pre-incubation Step: This step is crucial for inhibitors that exhibit time-dependent binding or are slow-binding, ensuring that the binding equilibrium is reached before measuring the enzymatic activity.

  • Kinetic Measurement: A kinetic reading is preferred over a single endpoint measurement as it provides more information about the reaction progress and can help to identify potential assay artifacts.

Visualizing the Biological Context

To fully appreciate the significance of this compound's selectivity, it is essential to understand the biological pathways in which its target, HNE, and other serine proteases operate.

The Role of Human Neutrophil Elastase in Inflammatory Signaling

HNE is a key mediator of inflammation and tissue damage in various lung diseases.[6][9] When neutrophils are activated at sites of inflammation, they release HNE, which can degrade components of the extracellular matrix and activate pro-inflammatory signaling pathways.[10]

HNE_Signaling cluster_extracellular Extracellular Space cluster_intracellular Epithelial Cell Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activation HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE Release ECM Extracellular Matrix (e.g., Elastin) HNE->ECM Degradation Pro-inflammatory\nCytokines (Inactive) Pro-inflammatory Cytokines (Inactive) HNE->Pro-inflammatory\nCytokines (Inactive) Activation Pro-inflammatory\nCytokines (Active) Pro-inflammatory Cytokines (Active) Pro-inflammatory\nCytokines (Inactive)->Pro-inflammatory\nCytokines (Active) Receptor Receptor Pro-inflammatory\nCytokines (Active)->Receptor Signaling Cascade Intracellular Signaling Cascade Receptor->Signaling Cascade Gene Expression Pro-inflammatory Gene Expression Signaling Cascade->Gene Expression Gene Expression->Pro-inflammatory\nCytokines (Inactive) Amplification Loop

Caption: HNE's role in inflammation.

The Coagulation Cascade: A Network of Serine Proteases

The coagulation cascade is a prime example of a complex biological process tightly regulated by a series of serine proteases.[11] Unwanted inhibition of these proteases could lead to severe bleeding disorders, highlighting the importance of this compound's selectivity.

Caption: The Coagulation Cascade.

Conclusion: this compound as a Paradigm of Selective Inhibition

This compound stands as a testament to the power of medicinal chemistry in achieving remarkable target selectivity. Its potent and highly specific inhibition of human neutrophil elastase, coupled with a clean off-target profile, establishes it as an invaluable chemical probe for elucidating the complex roles of HNE in inflammatory diseases. The methodologies outlined in this guide provide a framework for the rigorous assessment of inhibitor selectivity, a critical step in the development of safe and effective therapeutics. As research into the intricate world of serine proteases continues, the principles of selectivity embodied by this compound will undoubtedly guide the design of the next generation of targeted therapies.

References

  • von Nussbaum, F., Li, V. M., Allerheiligen, S., et al. (2015). Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases. ChemMedChem, 10(7), 1163-73. [Link]

  • The Chemical Probes Portal. This compound. (2022). [Link]

  • Barnes, P. J. (2007). Neutrophil elastase and chronic obstructive pulmonary disease. Proceedings of the American Thoracic Society, 4(4), 450-454.
  • Korkmaz, B., Horwitz, M. S., Jenne, D. E., & Gauthier, F. (2010). Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases. Pharmacological reviews, 62(4), 726-759.
  • Lee, W. L., & Downey, G. P. (2001). Neutrophil elastase: physiological functions and role in acute lung injury. American journal of respiratory and critical care medicine, 164(5), 896-904.
  • Owen, C. A., Campbell, E. J., & Stockley, R. A. (2003). The role of proteinases in the pathogenesis of chronic obstructive pulmonary disease. International journal of chronic obstructive pulmonary disease, 1(1), 23-35.
  • Voynow, J. A., & Fischer, B. M. (2007). Neutrophil elastase and chronic lung disease. American journal of respiratory cell and molecular biology, 36(2), 139-145.
  • Papayannopoulos, V., & Zychlinsky, A. (2009). NETs: a new strategy for using old weapons. Trends in immunology, 30(11), 513-521.
  • Reaction Biology. Protease Assay Services. [Link]

  • Eurofins Discovery. Protease Screening and Profiling Solutions. [Link]

  • Massive Bio. Off Target Effect. [Link]

  • Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

  • Sino Biological. Serine Protease. [Link]

  • Slideshare. Coagulation Cascade. [Link]

  • Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases. (2025). Frontiers in Pharmacology.
  • The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription. (2007).
  • StatPearls. Coagulation Cascade. [Link]

  • Targeting Neutrophils to Treat Acute Respiratory Distress Syndrome in Coronavirus Disease. (2020). Frontiers in Immunology.
  • ResearchGate.
  • Oreate AI Blog.
  • Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment. (2011). International Journal of Chronic Obstructive Pulmonary Disease.

Sources

structure-activity relationship of BAY-678 dihydropyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological characterization of BAY-678 , a potent and selective Human Neutrophil Elastase (HNE) inhibitor.

Executive Summary

This compound is a highly potent, selective, and orally active inhibitor of Human Neutrophil Elastase (HNE) , a serine protease implicated in the pathophysiology of inflammatory lung diseases such as COPD, cystic fibrosis, and acute lung injury (ALI). Chemically, it belongs to the dihydropyrimidinone (DHPM) class, a scaffold historically associated with calcium channel blockers but re-engineered here for protease inhibition.

Unlike electrophilic inhibitors that covalently modify the active site (e.g., chloromethyl ketones), this compound acts via a non-covalent, induced-fit mechanism . It exhibits a


 of 15 nM and >2000-fold selectivity against related serine proteases, driven by a specific "lock-and-key" interaction within the S1 and S2 subsites of the enzyme.

Molecular Architecture & Binding Mode

The efficacy of this compound stems from specific modifications to the DHPM core that exploit the plasticity of the HNE active site.

The Dihydropyrimidinone (DHPM) Scaffold

The central heterocycle serves as a rigid spacer, orienting the


 and 

substituents into the S1 and S2 pockets, respectively. The (4R) absolute configuration is critical; the (4S) enantiomer is virtually inactive.
Key Pharmacophores & SAR Logic[1]
PositionSubstituentRole in Binding / Activity
N1 3-(Trifluoromethyl)phenyl S1 Pocket Anchor: This group penetrates the deep, hydrophobic S1 pocket.[1] The electron-withdrawing

group and the phenyl ring engage in

-

stacking interactions with Phe192 , a critical residue for high-affinity binding.
C4 2-Cyanopyridin-5-yl S2 Pocket / Induced Fit: This moiety induces a conformational change in the enzyme.[1] It forces the rotation of Leu99 , expanding the S2 pocket to accommodate the pyridine ring. The nitrile group (

) may interact with solvent or distal residues, improving solubility and metabolic stability.
C5 Acetyl (

)
Electronic Modulation: The carbonyl oxygen acts as a hydrogen bond acceptor, likely interacting with the oxyanion hole or backbone amides (e.g., Val216 ), stabilizing the complex.[1]
C6 Methyl (

)
Structural Rigidity: Stabilizes the DHPM ring conformation, preventing collapse and maintaining the optimal vector for the C4 substituent.[1]
The "Induced-Fit" Mechanism

Crystallographic studies reveal that the HNE active site is not static. Upon binding of this compound:

  • Leu99 Rotation: The side chain of Leu99 rotates toward the bulk solvent.

  • S2 Pocket Expansion: This rotation opens a lipophilic cavity (S2) that perfectly complements the C4-cyanopyridine moiety.

  • Selectivity: Other serine proteases lack the specific flexibility or residue composition (e.g., Leu99/Phe192 architecture) to accommodate this induced fit, resulting in high selectivity.

Experimental Protocols

Synthesis of this compound (Modified Biginelli)

The synthesis utilizes a multicomponent Biginelli condensation followed by chiral resolution.

Protocol:

  • Reagents:

    • Aldehyde: 6-Cyanopyridine-3-carbaldehyde (1.0 eq)

    • 1,3-Dicarbonyl: Acetylacetone (1.0 eq)

    • Urea: N-[3-(Trifluoromethyl)phenyl]urea (1.0 eq)

    • Catalyst: Polyphosphate ester (PPE) or concentrated HCl (cat.)

    • Solvent: THF or Ethanol

  • Procedure:

    • Combine reagents in solvent.

    • Reflux for 12–16 hours.

    • Concentrate in vacuo and purify via flash chromatography (SiO2, Hexane/EtOAc) to yield the racemic DHPM.

  • Chiral Resolution:

    • The racemate is separated using Supercritical Fluid Chromatography (SFC) .

    • Column: Chiralpak AD-H or similar.

    • Mobile Phase:

      
       / Methanol.
      
    • Outcome: Isolate the active (4R)-enantiomer (this compound).

HNE Inhibition Assay (Fluorogenic)

This assay measures the inhibition of HNE activity using a specific fluorogenic substrate.

Protocol:

  • Buffer: 50 mM HEPES (pH 7.4), 0.05% BSA, 150 mM NaCl.

  • Enzyme: Human Neutrophil Elastase (final conc. 0.5–1 nM).

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (final conc. 50

    
    M). Note: AMC = 7-amino-4-methylcoumarin.[1]
    
  • Procedure:

    • Incubate Enzyme + Test Compound (this compound) in buffer for 15 min at 37°C.

    • Add Substrate to initiate the reaction.

    • Measure fluorescence kinetics (

      
      ) for 30 minutes.
      
  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Visualization of Workflows

Synthesis & Resolution Logic

BAY678_Synthesis Aldehyde 6-Cyanopyridine- 3-carbaldehyde Biginelli Biginelli Condensation (THF, PPE, Reflux) Aldehyde->Biginelli Dicarbonyl Acetylacetone Dicarbonyl->Biginelli Urea N-(3-CF3-phenyl)urea Urea->Biginelli Racemate Racemic DHPM (Intermediate) Biginelli->Racemate SFC Chiral SFC Resolution (Chiralpak AD-H) Racemate->SFC Inactive (4S)-Enantiomer (Inactive) SFC->Inactive Active This compound (4R)-Enantiomer SFC->Active

Caption: Synthetic pathway for this compound via modified Biginelli reaction and chiral resolution.

Mechanism of Action (Induced Fit)

MOA_Mechanism HNE_Apo HNE Apo-Enzyme (Leu99 Closed) Binding This compound Binding Event HNE_Apo->Binding InducedFit Conformational Change (Leu99 Rotation) Binding->InducedFit Complex HNE-Inhibitor Complex (S2 Pocket Expanded) InducedFit->Complex S1_Int S1 Pocket: Pi-Stacking (Phe192) with CF3-Phenyl Complex->S1_Int S2_Int S2 Pocket: Shape Comp. with Cyanopyridine Complex->S2_Int

Caption: Induced-fit binding mechanism of this compound involving Leu99 rotation and S2 pocket expansion.

Quantitative Data Summary

ParameterValueNotes

(HNE)
20 nM Highly potent inhibition.[1]

(HNE)
15 nM Dissociation constant indicating tight binding.[1]
Selectivity > 2000-fold vs. Trypsin, Chymotrypsin, PPE, and other serine proteases.[1]
Clearance (

)
MediumRat PK data (

).
Bioavailability (

)
HighOrally active in rodent models.[1]

References

  • von Nussbaum, F., et al. (2015). Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases. ChemMedChem, 10(7), 1163–1173.

  • Hansen, G., et al. (2011). Structure of the active site of human neutrophil elastase in complex with a potent dihydropyrimidone inhibitor. (Related Structural Data). PDB ID: 3Q76 (Apo) / 3Q77 (Complex). [2]

  • Structural Genomics Consortium (SGC). this compound Probe Summary. A chemical probe for Human Neutrophil Elastase.[3]

Sources

BAY-678: A Potent Human Neutrophil Elastase Inhibitor with Therapeutic Potential in COPD and Acute Lung Injury

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) and Acute Lung Injury (ALI) represent significant global health burdens characterized by debilitating inflammatory responses within the lungs. A key mediator in the pathogenesis of both conditions is human neutrophil elastase (HNE), a potent serine protease released by activated neutrophils. HNE contributes to the destructive cascade of inflammation, tissue remodeling, and loss of lung function. This guide provides a comprehensive technical overview of BAY-678, a highly potent and selective, orally bioavailable inhibitor of HNE. We will delve into the mechanistic rationale for targeting HNE in COPD and ALI, the preclinical evidence supporting the therapeutic potential of this compound, and detailed experimental protocols for its evaluation.

The Pathophysiological Role of Human Neutrophil Elastase in COPD and ALI

Human neutrophil elastase is a key protease involved in matrix degradation.[1] In healthy individuals, the activity of HNE is tightly regulated by endogenous inhibitors, primarily alpha-1 antitrypsin. However, in chronic inflammatory lung diseases like COPD and in the acute inflammatory setting of ALI, this delicate balance is disrupted, leading to an excess of active HNE.[2]

In COPD , chronic exposure to irritants such as cigarette smoke triggers a persistent inflammatory response characterized by the influx of neutrophils into the airways.[3] These neutrophils release HNE, which contributes to the hallmark features of COPD, including:

  • Emphysema: HNE degrades key components of the extracellular matrix, such as elastin, leading to the destruction of alveolar walls and the development of emphysema.

  • Mucus Hypersecretion: HNE is a potent secretagogue, stimulating goblet cell hyperplasia and mucus hypersecretion, which contributes to airway obstruction.

  • Inflammation: HNE can perpetuate the inflammatory cycle by cleaving and activating pro-inflammatory cytokines and chemokines, and by activating cell surface receptors that drive inflammatory signaling.[4]

In ALI , a condition that can be triggered by sepsis, trauma, or severe pneumonia, a massive influx of neutrophils into the lung interstitium and alveolar spaces occurs.[5] The unregulated release of HNE in this context leads to:

  • Disruption of the Alveolar-Capillary Barrier: HNE damages endothelial and epithelial cells, increasing vascular permeability and leading to the accumulation of protein-rich fluid in the alveoli, a hallmark of ALI.[5]

  • Pro-inflammatory Cytokine Release: HNE can directly stimulate lung epithelial cells to release a cascade of pro-inflammatory cytokines, further amplifying the inflammatory response.[4]

  • Impaired Gas Exchange: The combination of alveolar flooding and inflammation severely impairs the lung's ability to exchange oxygen and carbon dioxide.

The central role of HNE in both chronic and acute lung inflammation makes it a compelling therapeutic target.

This compound: A Fourth-Generation Human Neutrophil Elastase Inhibitor

This compound is an orally bioavailable, highly potent, and selective, cell-permeable inhibitor of human neutrophil elastase.[6] It belongs to a novel dihydropyrimidinone class of inhibitors and has been identified as a fourth-generation HNE inhibitor.[1][6]

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueTargetSource
IC₅₀ 20 nMHuman Neutrophil Elastase[6]
Selectivity >2,000-fold vs. 21 other serine proteasesN/A[6]

The high potency and selectivity of this compound for HNE are critical attributes for a therapeutic candidate, as they promise on-target efficacy with a reduced risk of off-target side effects.

Preclinical Efficacy of this compound in Models of COPD and ALI

Preclinical studies have demonstrated the significant therapeutic potential of this compound in animal models of both lung emphysema (a key feature of COPD) and ALI.[6] These studies have highlighted its anti-inflammatory and anti-remodeling properties.[6] While specific quantitative data from these preclinical studies are not publicly available in detail, the available information indicates a strong therapeutic rationale. A closely related compound from the same chemical class, BAY 85-8501, has shown efficacy in a rodent model of ALI.[1]

Expected Therapeutic Effects of this compound in Preclinical Models:

Based on its mechanism of action and the known roles of HNE, the anticipated effects of this compound in preclinical models of COPD and ALI would include:

In a model of elastase-induced emphysema (COPD model):

  • Reduction in alveolar space enlargement.

  • Preservation of lung elastin content.

  • Decrease in inflammatory cell infiltration in the bronchoalveolar lavage (BAL) fluid and lung tissue.

  • Reduction in mucus gland hyperplasia.

In a model of lipopolysaccharide (LPS)-induced ALI:

  • Reduction in pulmonary edema (measured by lung wet-to-dry weight ratio).

  • Decreased protein concentration in BAL fluid, indicating preservation of the alveolar-capillary barrier.

  • Reduced infiltration of neutrophils and other inflammatory cells into the lungs.

  • Lower levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BAL fluid and lung homogenates.

Signaling Pathways Modulated by this compound

By inhibiting HNE, this compound is expected to modulate several downstream signaling pathways that are aberrantly activated in COPD and ALI.

HNE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling HNE Human Neutrophil Elastase (HNE) ECM Extracellular Matrix (Elastin, Collagen) HNE->ECM Degrades Pro_Cytokines Pro-inflammatory Cytokines (pro-forms) HNE->Pro_Cytokines Activates PAR2 PAR2 HNE->PAR2 Activates Degradation_Products ECM Degradation Products Active_Cytokines Active Cytokines (e.g., TNF-α, IL-1β) MAPK MAPK Pathway Activation PAR2->MAPK Tissue_Damage Tissue Damage & Emphysema Degradation_Products->Tissue_Damage NFkB NF-κB Activation Active_Cytokines->NFkB Inflammation Inflammation NFkB->Inflammation Mucus_Hypersecretion Mucus Hypersecretion NFkB->Mucus_Hypersecretion MAPK->Inflammation BAY678 This compound BAY678->HNE Experimental_Workflow cluster_copd COPD Model (Elastase-Induced Emphysema) cluster_ali ALI Model (LPS-Induced) copd_induction Induction: Intratracheal Elastase copd_treatment Treatment: Oral this compound or Vehicle copd_induction->copd_treatment copd_analysis Analysis (Day 21): - Lung Histology (MLI) - BALF Cell Counts - Lung Mechanics copd_treatment->copd_analysis ali_induction Induction: Intratracheal LPS ali_treatment Treatment: Oral this compound or Vehicle ali_induction->ali_treatment ali_analysis Analysis (6-48h): - Lung Wet/Dry Ratio - BALF Protein & Cells - MPO Activity - Cytokines ali_treatment->ali_analysis

Caption: Experimental workflow for evaluating this compound in preclinical models.

Pharmacokinetics of this compound

Pharmacokinetic studies in rats have shown that this compound is orally bioavailable and has a moderate half-life.

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueSpeciesRoute of AdministrationSource
Half-life (t½) 1.3 hRatNot Specified
Clearance MediumRatNot Specified
Bioavailability Orally BioavailableRatOral[6]

Note: Specific quantitative values for Cmax, AUC, and volume of distribution are not publicly available.

The oral bioavailability and moderate half-life suggest that this compound has the potential for convenient oral dosing in a clinical setting.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of COPD and ALI. Its high potency and selectivity for human neutrophil elastase, coupled with its oral bioavailability, make it an attractive molecule for further development. The preclinical evidence, though not fully detailed in the public domain, strongly suggests its efficacy in relevant animal models.

Future research should focus on:

  • Publication of detailed preclinical efficacy and safety data for this compound.

  • Investigation of the optimal dosing regimen and therapeutic window in different disease models.

  • Evaluation of this compound in combination with other standard-of-care therapies for COPD and ALI.

  • Progression into clinical trials to assess the safety, tolerability, and efficacy of this compound in patients with COPD and ALI.

The development of potent and selective HNE inhibitors like this compound holds the potential to address a significant unmet medical need in the management of these devastating lung diseases.

References

  • The role of neutrophil elastase in acute lung injury. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Neutrophil elastase activates the release of extracellular traps from COPD blood monocyte-derived macrophages. (2023). PubMed. Retrieved February 9, 2026, from [Link]

  • Neutrophil Elastase and Chronic Lung Disease. (2021). MDPI. Retrieved February 9, 2026, from [Link]

  • Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases. (2015). PubMed. Retrieved February 9, 2026, from [Link]

  • Is neutrophil elastase the missing link between emphysema and fibrosis? Evidence from two mouse models. (2006). PubMed Central. Retrieved February 9, 2026, from [Link]

  • This compound. (2022). The Chemical Probes Portal. Retrieved February 9, 2026, from [Link]

  • Experimental animal models for COPD: a methodological review. (2016). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment. (2008). PMC. Retrieved February 9, 2026, from [Link]

  • Alpha-7 Nicotinic Receptor Agonist Protects Mice Against Pulmonary Emphysema Induced by Elastase. (2024). PubMed. Retrieved February 9, 2026, from [Link]

  • Inhaled Neutrophil Elastase Inhibitor Alleviates Lipopolysaccharide Triggers Neutrophil Extracellular Trap-Mediated Acute Lung I. (2024). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. (2019). JoVE. Retrieved February 9, 2026, from [Link]

  • Relationship between inflammatory cells in bronchoalveolar lavage fluid and pathologic changes in the lung interstitium. (1993). PubMed. Retrieved February 9, 2026, from [Link]

  • Interfering with extracellular matrix degradation to blunt inflammation. (2011). PMC. Retrieved February 9, 2026, from [Link]

  • Capsaicin Attenuates LPS-Induced Acute Lung Injury by Inhibiting Inflammation and Autophagy Through Regulation of the TRPV1/AKT Pathway. (2024). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Species differences in pharmacokinetics and pharmacodynamics. (2011). PubMed. Retrieved February 9, 2026, from [Link]

  • The Role of Neutrophil Elastase Inhibitors in Lung Diseases. (2017). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Unexpected Active-Site Flexibility in the Structure of Human Neutrophil Elastase in Complex with a New Dihydropyrimidone Inhibitor. (2016). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Bronchoalveolar Lavage Fluid from Chronic Obstructive Pulmonary Disease Patients Increases Neutrophil Chemotaxis Measured by a Microfluidic Platform. (2023). MDPI. Retrieved February 9, 2026, from [Link]

  • An Inhaled Neutrophil Elastase Inhibitor Alleviates Lipopolysaccharide-Mediated Neutrophil Extracellular Trap Formation in Acute. (2024). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Pharmacokinetics and pharmacodynamics of bioactive compounds in Penyanqing preparation in THP-1 inflammatory cells induced by Lipopolysaccharide. (2022). PMC. Retrieved February 9, 2026, from [Link]

  • Bronchoalveolar lavage fluid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 9, 2026, from [Link]

  • Neutrophil elastase: From mechanisms to therapeutic potential. (2022). PMC. Retrieved February 9, 2026, from [Link]

  • B7H3 ameliorates LPS-induced acute lung injury via attenuation of neutrophil migration and infiltration. (2016). PMC. Retrieved February 9, 2026, from [Link]

  • Time course of cigarette smoke-induced pulmonary inflammation in mice. (2006). ERS Publications. Retrieved February 9, 2026, from [Link]

  • Neutrophil elastase: mechanisms of action and treatment targets in bronchiectasis. Definitions. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Anti-inflammatory effects of the phosphodiesterase type 4 inhibitor CHF6001 on bronchoalveolar lavage lymphocytes from asthma patients. (2018). PubMed. Retrieved February 9, 2026, from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor-Darolutamide. (2023). PubMed. Retrieved February 9, 2026, from [Link]

  • Pharmacokinetics and pharmacodynamics of recombinant human erythropoietin in rats. (2001). PubMed. Retrieved February 9, 2026, from [Link]

  • Contribution of Neutrophils to Acute Lung Injury. (2011). PMC. Retrieved February 9, 2026, from [Link]

  • Extracellular superoxide dismutase protects against matrix degradation of heparan sulfate in the lung. (2007). PubMed. Retrieved February 9, 2026, from [Link]

  • Full article: Impact of lipopolysaccharide-induced acute lung injury in aged mice. (2023). Taylor & Francis Online. Retrieved February 9, 2026, from [Link]

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Technical Guide: Binding Mode of BAY-678 to Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the binding mode of BAY-678 , a potent and selective chemical probe for Human Neutrophil Elastase (HNE) .[1][2][3][4] It focuses on the structural biology of the interaction, specifically the "induced-fit" mechanism that differentiates this chemotype from classical serine protease inhibitors.[3]

Executive Summary

This compound is a cell-permeable, orally active, and highly selective inhibitor of Human Neutrophil Elastase (HNE) with an


 of 20 nM.[1][3] Unlike covalent inhibitors (e.g., chloromethyl ketones) that irreversibly alkylate the catalytic triad, this compound functions via a reversible, non-covalent mechanism .[3] Its high potency and selectivity are driven by a unique induced-fit binding mode  that forces a conformational rearrangement of the HNE S2 pocket, specifically involving the rotation of residue Leu99 . This guide dissects the molecular interactions, structural kinetics, and experimental validation of this binding event.[3]

Chemical Characterization of the Ligand

This compound belongs to the dihydropyrimidinone (DHPY) class of inhibitors.[1][4][5] This scaffold was designed to overcome the metabolic instability and lack of selectivity often seen in earlier peptidic HNE inhibitors.[3]

PropertySpecification
Compound Name This compound
Chemical Class Dihydropyrimidinone (DHPY) derivative
Molecular Formula

Key Substituents [1][2][3][4][5][6][7] • C4-Aryl: 3-cyanopyridine (or related heteroaryl) [3] • N1-Aryl: 3-(trifluoromethyl)phenyl [1][2][3][4][5][8] • Core: Dihydropyrimidinone ring
Stereochemistry The (S)-enantiomer is the bioactive eutomer.
PDB Entry 5A0A (Crystal structure of HNE in complex with this compound)

Structural Biology of the Interaction

The binding of this compound to HNE is characterized by a "lock-and-key" mismatch in the ground state, which is resolved by the enzyme adapting its shape to the inhibitor (induced fit).

The HNE Active Site Architecture

HNE is a serine protease with a catalytic triad composed of His57 , Asp102 , and Ser195 .[3]

  • S1 Pocket: A hydrophobic crevice that typically accepts small aliphatic side chains (Val, Ala) from substrates.[3]

  • S2 Pocket: In the apo-enzyme (unbound), this pocket is shallow or occluded, making it difficult for large inhibitors to bind without structural rearrangement.[3]

The Induced-Fit Mechanism (The "Leu99 Switch")

The defining feature of this compound binding is the conformational plasticity of the S2 subsite .

  • Initial Contact: this compound approaches the active site. Its bulky substituents cannot fit into the canonical S2 pocket of the apo-enzyme.

  • Conformational Change: The residue Leu99 (specifically the side chain) undergoes a significant rotation toward the bulk solvent.[3]

  • Pocket Expansion: This rotation exposes a cryptic, deep hydrophobic cavity (the "induced" S2 pocket).[3]

  • Stabilization: The 3-(trifluoromethyl)phenyl moiety of this compound occupies this newly formed hydrophobic pocket, creating high-affinity Van der Waals contacts that anchor the molecule.

Key Molecular Interactions

The binding pose in PDB 5A0A reveals the following stabilizing forces:

  • Hydrogen Bonding (Oxyanion Hole): The carbonyl oxygen of the dihydropyrimidinone core accepts hydrogen bonds from the backbone amides of Gly193 and Ser195 .[3] This mimics the transition state of the natural peptide substrate.[3]

  • S1 Pocket Filling: The substituent at the C4 position (typically the cyanopyridine/aryl group) projects into the S1 pocket, interacting with Val216 and Val190 .[3]

  • S2 Hydrophobic Clamping: The N1-linked trifluoromethylphenyl group fills the expanded S2 pocket created by the movement of Leu99 , Phe192 , and Asp95 .[3]

Visualization of Binding Logic

The following diagram maps the logical flow of the binding event and the specific residue interactions.

BAY678_Binding BAY678 This compound (Ligand) HNE_Apo HNE (Apo-State) Closed S2 Pocket BAY678->HNE_Apo Approaches HNE_Bound HNE (Bound-State) Expanded S2 Pocket BAY678->HNE_Bound N1-Aryl fills New S2 Cavity S1_Pocket S1 Pocket (Val190, Val216) BAY678->S1_Pocket C4-Aryl Interaction (Hydrophobic) Triad Catalytic Triad (His57, Asp102, Ser195) BAY678->Triad Blocks Catalysis (Non-covalent) OxyHole Oxyanion Hole (Gly193, Ser195) BAY678->OxyHole H-Bond (Carbonyl O) Leu99 Leu99 (Gatekeeper) HNE_Apo->Leu99 Steric Clash Leu99->HNE_Bound Rotates Outward (Induced Fit)

Figure 1: Mechanism of Action for this compound binding to HNE. Note the pivotal role of Leu99 rotation in accommodating the inhibitor.

Kinetic Profile & Selectivity

This compound is a reversible inhibitor, meaning it has measurable


 and 

rates, unlike "suicide" inhibitors.[3]
  • Potency:

    • 
      : 20 nM [3]
      
    • 
      : 15 nM [3]
      
  • Selectivity:

    • Exhibits >2000-fold selectivity for HNE over other serine proteases (e.g., Trypsin, Chymotrypsin, Proteinase 3).[3]

    • This selectivity is largely driven by the specific shape complementarity of the induced S2 pocket, which is unique to HNE variants.[3]

  • Pharmacokinetics:

    • The molecule is orally bioavailable and cell-permeable, making it a superior chemical probe compared to peptide-based inhibitors.[3]

Experimental Protocols for Validation

To validate the binding mode and potency of this compound in a research setting, the following protocols are standard.

FRET-Based Enzymatic Assay (IC50 Determination)

This assay measures the inhibition of HNE activity using a fluorogenic substrate.

  • Reagents:

    • Enzyme: Purified Human Neutrophil Elastase (1 nM final concentration).

    • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (Fluorogenic).[3]

    • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20.[3]

  • Workflow:

    • Prepare serial dilutions of this compound in DMSO.

    • Incubate HNE with this compound for 30 minutes at 25°C (to allow equilibrium/induced fit).

    • Add substrate (

      
       concentration).[3]
      
    • Monitor fluorescence (Ex: 380 nm, Em: 460 nm) for 60 minutes.

  • Analysis:

    • Plot initial velocity (

      
      ) vs. [Inhibitor].[3]
      
    • Fit to the Morrison equation for tight-binding inhibitors if

      
      , otherwise use standard dose-response curves.[3]
      
X-Ray Crystallography Workflow (Structural Confirmation)

To reproduce the binding pose (PDB 5A0A):

  • Crystallization:

    • Mix HNE (10 mg/mL) with this compound (molar excess 1:3).

    • Use hanging drop vapor diffusion.[3]

    • Precipitant: 1.8 M Ammonium Sulfate, 0.1 M MES pH 6.0.[3]

  • Data Collection:

    • Flash cool crystals in liquid nitrogen.

    • Collect diffraction data at a synchrotron source.[3]

  • Refinement:

    • Use Molecular Replacement (MR) with apo-HNE (e.g., PDB 3Q76) as a search model.[3]

    • Look for

      
       difference density in the S1/S2 active site to place the ligand.
      
    • Critical Check: Verify the conformation of Leu99 . In the complex, it should be rotated away from the active site compared to the apo structure.[3]

Implications for Drug Design

The discovery of this compound and its binding mode provided the structural template for next-generation inhibitors, such as BAY 85-8501 .

  • "Freezing" the Bioactive Conformation: Structural analysis of this compound revealed that while it induces the fit, the ligand itself has some flexibility.[3]

  • Optimization: Later iterations (BAY 85-8501) introduced a methyl sulfone group on the phenyl ring.[1][2][4][5] This substituent creates an intramolecular "lock," pre-organizing the inhibitor into the exact bioactive conformation required for binding, thereby reducing the entropic penalty of binding and boosting potency into the picomolar range.[3]

References

  • von Nussbaum, F., et al. (2015). "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases."[2][3][9] ChemMedChem, 10(7), 1163–1173.[3]

  • RCSB Protein Data Bank. "PDB Entry 5A0A: Crystal Structure of human neutrophil elastase in complex with a dihydropyrimidone inhibitor (this compound)."

  • Chemical Probes Portal. "this compound: Inhibitor of ELANE (Neutrophil Elastase)."[3]

  • Hansen, G., et al. (2011). "Unexpected Active-Site Flexibility in the Structure of Human Neutrophil Elastase in Complex with a New Dihydropyrimidone Inhibitor."[3] Journal of Molecular Biology, 409(4), 681-691.[3] (Describes the foundational S2 induced-fit mechanism).

Sources

BAY-678: A Technical Guide to IC50 and Ki Values for Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the inhibitory potency of BAY-678 against human neutrophil elastase (HNE), specifically focusing on its IC50 and Ki values. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in HNE inhibitors.

Introduction: The Significance of Human Neutrophil Elastase Inhibition

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it plays a crucial role in the degradation of various extracellular matrix proteins, including elastin, collagen, and fibronectin.[1] While essential for host defense against pathogens, excessive or unregulated HNE activity is implicated in the pathogenesis of numerous inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2][3] This makes HNE a compelling therapeutic target for the development of novel anti-inflammatory agents.

This compound is an orally bioavailable, potent, and selective inhibitor of human neutrophil elastase.[4][5] Its high specificity and cell permeability have led to its nomination as a chemical probe by the Structural Genomics Consortium (SGC), highlighting its utility as a tool for studying the biological functions of HNE.[4][5]

Quantitative Assessment of this compound Potency: IC50 and Ki Values

The inhibitory potential of a compound is quantified by several key parameters, most notably the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

  • IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is a functional measure of potency and is dependent on the concentrations of the enzyme and substrate in the assay.[6]

  • Ki (Inhibition Constant): The Ki is a measure of the intrinsic binding affinity of the inhibitor for the enzyme. For a reversible inhibitor, it is the dissociation constant of the enzyme-inhibitor complex.[7] A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor. Unlike the IC50, the Ki is an absolute value that is not dependent on the substrate concentration.[6]

The relationship between IC50 and Ki for a competitive inhibitor can be described by the Cheng-Prusoff equation :[6]

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

Reported IC50 and Ki Values for this compound against HNE

Multiple sources have consistently reported the following inhibitory values for this compound against human neutrophil elastase:

ParameterValueReference(s)
IC50 20 nM[4][8][9]
Ki 15 nM[8]

These low nanomolar values underscore the high potency of this compound as an HNE inhibitor.

Understanding the Enzyme-Inhibitor Interaction

The following diagram illustrates the fundamental principle of competitive inhibition, which is a common mechanism for reversible enzyme inhibitors.

G E Enzyme (HNE) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (this compound) ES->E P Product ES->P EI->E

Caption: Competitive inhibition of HNE by this compound.

In this model, both the natural substrate and the inhibitor, this compound, compete for binding to the active site of the HNE enzyme. The formation of the enzyme-inhibitor (EI) complex prevents the formation of the enzyme-substrate (ES) complex, thereby reducing the rate of product formation.

Experimental Protocol for Determining IC50 and Ki of an HNE Inhibitor

The following is a detailed, field-proven protocol for determining the IC50 and Ki values of a reversible inhibitor of human neutrophil elastase. This protocol is based on established methods and commercially available assay kits.[10][11]

Materials and Reagents
  • Human Neutrophil Elastase (HNE), purified

  • HNE fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)[12]

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.4)

  • Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of inhibitor (this compound) add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare working solution of HNE add_enzyme Add HNE to wells (initiate pre-incubation) prep_enzyme->add_enzyme prep_substrate Prepare working solution of substrate add_substrate Add substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Measure fluorescence kinetically add_substrate->read_plate plot_ic50 Plot % inhibition vs. [Inhibitor] to get IC50 read_plate->plot_ic50 plot_ki Determine Km and use Cheng-Prusoff to get Ki plot_ic50->plot_ki

Sources

Methodological & Application

Preparation of BAY-678 Stock Solution in DMSO: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of a stock solution of BAY-678 in dimethyl sulfoxide (DMSO). This guide is intended for researchers, scientists, and drug development professionals who are utilizing this potent and selective inhibitor of human neutrophil elastase (HNE) in their experimental workflows. By adhering to the principles of scientific integrity and best laboratory practices, this document aims to ensure the accurate and reproducible use of this compound in research settings.

Introduction to this compound: A Selective HNE Inhibitor

This compound is an orally bioavailable and cell-permeable small molecule that acts as a highly potent and selective inhibitor of human neutrophil elastase (HNE).[1][2][3] HNE is a serine protease implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[4] this compound has demonstrated efficacy in preclinical models of acute lung injury and pulmonary hypertension.[3] Its high selectivity, with over a 2000-fold preference for HNE compared to other serine proteases, makes it a valuable tool for studying the specific roles of HNE in various pathological processes.[5]

Key Compound Specifications

A thorough understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation. The following table summarizes its key specifications:

PropertyValueSource(s)
Molecular Weight 400.35 g/mol [2]
Molecular Formula C₂₀H₁₅F₃N₄O₂[2][4]
CAS Number 675103-36-3[2][4]
Appearance Crystalline solid[4]
Solubility in DMSO ≥ 30 mg/mL to 100 mg/mL[4]
Purity ≥98% (HPLC)

Experimental Workflow for this compound Stock Solution Preparation

The following diagram provides a visual overview of the key steps involved in the preparation of a this compound stock solution.

BAY678_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A Gather Materials & PPE B Calculate Required Mass of this compound A->B C Weigh this compound in a Fume Hood B->C D Add Anhydrous DMSO to this compound C->D Transfer Compound E Vortex/Sonicate to Ensure Complete Dissolution D->E F Aliquot Stock Solution into Cryovials E->F Final Solution G Store Aliquots at -20°C or -80°C F->G

Sources

Application Note: In Vivo Pharmacological Evaluation of BAY-678 in LPS-Induced Acute Lung Injury (ALI)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Acute Lung Injury (ALI) and its severe manifestation, ARDS, are driven by an uncontrolled inflammatory cascade characterized by neutrophil infiltration and protease-mediated tissue destruction. Neutrophil Elastase (NE) is a primary effector enzyme in this pathology, degrading the extracellular matrix (ECM) and cleaving endothelial junctions.

BAY-678 represents a significant advancement over first-generation NE inhibitors (e.g., Sivelestat). Unlike Sivelestat, which requires continuous intravenous infusion due to a short half-life, this compound is a highly potent, selective, and orally bioavailable inhibitor. This application note details the protocol for evaluating this compound in a Lipopolysaccharide (LPS)-induced ALI mouse model.

Key Mechanistic Advantages
  • High Potency: IC50 ~20 nM against Human Neutrophil Elastase (HNE).[1]

  • Oral Bioavailability: Enables convenient PO dosing in chronic or sub-acute models.

  • Selectivity: Minimal off-target activity against other serine proteases (e.g., Proteinase 3, Cathepsin G), reducing toxicological risks.

Mechanism of Action (Visualized)

The following diagram illustrates the pathological role of NE in ALI and the intervention point of this compound.

MOA LPS LPS Stimulus Neutrophil Neutrophil Recruitment & Activation LPS->Neutrophil Chemotaxis NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release Degranulation ECM ECM Degradation (Lung Structure Loss) NE_Release->ECM Proteolysis Cytokines Pro-inflammatory Cytokines (IL-6, TNF-a) NE_Release->Cytokines Activation Permeability Endothelial Permeability (Pulmonary Edema) NE_Release->Permeability Junction Cleavage BAY678 This compound (Inhibitor) BAY678->NE_Release  Direct Inhibition (IC50 ~20nM)

Figure 1: Mechanism of Action. This compound blocks the proteolytic activity of Neutrophil Elastase, preventing downstream tissue damage and edema.

Compound Formulation & Handling

Successful in vivo outcomes depend heavily on proper formulation. This compound is lipophilic; therefore, ensuring a stable suspension or solution is critical for consistent oral absorption.

Chemical Properties[2]
  • Molecular Weight: ~450-500 g/mol (varies by salt form).

  • Solubility: Low in water; soluble in DMSO, Ethanol, and PEG400.

  • Storage: Powder at -20°C. Solutions should be prepared fresh daily.

Recommended Vehicle (Oral Gavage)

For oral dosing in mice, a suspension formulation is often preferred to avoid the tolerability issues associated with high-percentage organic solvents.

Standard Suspension Vehicle:

  • 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.

    • Preparation: Heat 1/3 of the water to 80°C. Add MC powder while stirring to disperse. Add remaining cold water and stir until clear. Add Tween 80.

    • Compound Prep: Weigh this compound. Add a small volume of vehicle and levigate (grind) to a smooth paste. Gradually add the remaining vehicle while vortexing. Sonicate for 10-15 mins to ensure uniform suspension.

Alternative Solution Vehicle (For PK or High Dose):

  • 10% Ethanol / 40% PEG400 / 50% Water.

    • Note: Dissolve compound in Ethanol/PEG400 first, then slowly add water. Watch for precipitation.

Experimental Protocol: LPS-Induced ALI

This protocol utilizes an acute challenge (LPS) to induce neutrophil influx. This compound is evaluated for its ability to reduce lung edema (protein leak) and inflammation.

Experimental Design Table
ParameterSpecification
Species/Strain Mouse, C57BL/6J (Male, 8-10 weeks, 20-25g)
Induction Agent Lipopolysaccharide (LPS) from E. coli O111:B4
Induction Route Intratracheal (IT) or Intranasal (IN) Instillation
LPS Dose 1 - 5 mg/kg (Titrate to achieve ~80% survival at 24h if mortality is not the endpoint)
Treatment Groups 1.[2][3][4] Sham (Saline IT + Vehicle PO)2. Model (LPS IT + Vehicle PO)3. This compound Low (1 mg/kg PO)4. This compound High (10 mg/kg PO)5. Reference (e.g., Dexamethasone 1 mg/kg IP)
Dosing Frequency Prophylactic: -1h (Pre-LPS)Therapeutic: +1h to +3h (Post-LPS)
Study Duration 4 hours (Neutrophil Influx) to 24 hours (Tissue Damage)
Step-by-Step Workflow
Step 1: Reagent Preparation
  • LPS Solution: Dissolve LPS in sterile saline to a concentration of 0.5 mg/mL. Sonicate briefly to break aggregates.

  • This compound Suspension: Prepare as described in Section 3.2 at concentrations of 0.1 mg/mL (for 1 mg/kg) and 1.0 mg/mL (for 10 mg/kg), assuming a dosing volume of 10 mL/kg.

Step 2: Prophylactic Dosing (T = -1 Hour)
  • Weigh all mice.

  • Administer this compound or Vehicle via oral gavage (PO) using a flexible feeding needle.

  • Expert Tip: Fasting mice for 4 hours prior to dosing can reduce variability in absorption, though it is not strictly required for this class of compound.

Step 3: LPS Induction (T = 0 Hours)
  • Anesthetize mouse (Isoflurane: 3% induction, 1.5% maintenance).

  • Suspend mouse vertically by the upper incisors.

  • Using a pipette or microsprayer, instill LPS solution (e.g., 50 µL) into the nares (IN) or directly into the trachea (IT).

  • Hold the mouse upright for 30 seconds to ensure deep lung delivery.

  • Return to cage on a heating pad until recovery.

Step 4: Termination & Sample Collection (T = +4 to +24 Hours)
  • Euthanize via overdose of pentobarbital or CO2 asphyxiation.

  • BALF (Bronchoalveolar Lavage Fluid):

    • Expose trachea and cannulate with a 20G catheter.

    • Lavage lungs with 0.8 mL cold PBS (containing protease inhibitors).

    • Gently aspirate. Repeat 3 times. Combine fractions.

  • Lung Tissue:

    • Right Lobe: Snap freeze in liquid nitrogen (for cytokine analysis/Western blot).

    • Left Lobe: Fix in 10% neutral buffered formalin (for Histology/H&E).

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Induction cluster_2 Phase 3: Analysis Acclimation Acclimation (7 Days) Grouping Randomization (n=8-10/group) Acclimation->Grouping Dose Dosing this compound (PO, T = -1h) Grouping->Dose LPS LPS Instillation (IT/IN, T = 0h) Dose->LPS Sacrifice Sacrifice (T = +4h or +24h) LPS->Sacrifice BALF BALF Collection Sacrifice->BALF Analysis Readouts: - Neutrophil Count - Total Protein - IL-6/TNF-a BALF->Analysis

Figure 2: Experimental Timeline. Critical timing ensures peak drug levels coincide with the inflammatory burst.

Data Analysis & Expected Results

To validate the efficacy of this compound, the following endpoints must be analyzed.

Primary Endpoints (BALF)
  • Neutrophil Count: The hallmark of ALI.

    • Method: Cytospin BALF, stain with Wright-Giemsa. Count differential cells.

    • Expectation: LPS induces massive neutrophil influx (>80% of total cells). This compound should significantly reduce this (dose-dependent).

  • Total Protein: A measure of vascular leak (edema).

    • Method: BCA Assay on BALF supernatant.

    • Expectation: this compound preserves endothelial integrity, reducing protein leak compared to Vehicle.

Secondary Endpoints
  • Histology (Lung Injury Score): H&E staining. Score for alveolar wall thickening, hemorrhage, and infiltration.

  • NE Activity: Use a specific fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) on BALF supernatant to confirm target engagement. Note: this compound is a reversible inhibitor; dilution during BALF collection may mask inhibition unless the compound has a slow off-rate or is present in high excess.

Expert Troubleshooting (Senior Scientist Notes)

  • Species Differences: this compound is optimized for Human NE. While it shows cross-reactivity with murine NE, the potency may be slightly lower (von Nussbaum et al., 2015). If efficacy is lower than expected, consider using a humanized NE mouse model or increasing the dose to 50 mg/kg to cover the potency shift.

  • Timing is Everything: NE release occurs very early (within hours of LPS). If you dose therapeutically (post-LPS), do not wait longer than 1-2 hours, or the primary damage (ECM degradation) will have already occurred.

  • Vehicle Control: Ensure your vehicle (Methylcellulose/Tween) does not induce inflammation itself. Always include a "Sham + Vehicle" group.

References

  • von Nussbaum, F., et al. (2015). Free-Wilson analysis applied to the identification of novel, potent, and selective neutrophil elastase inhibitors. ChemMedChem, 10(7), 1163–1176.

  • Kawabata, K., et al. (2002). In vivo evaluation of the efficacy of a neutrophil elastase inhibitor, sivelestat, in a lipopolysaccharide-induced acute lung injury model. Journal of Pharmacological Sciences.

  • Groutas, W. C., et al. (2011). Neutrophil elastase inhibitors. Expert Opinion on Therapeutic Patents, 21(3), 339–354.

  • Matute-Bello, G., et al. (2011). An official American Thoracic Society workshop report: features and measurements of experimental acute lung injury in animals. American Journal of Respiratory and Cell Molecular Biology, 44(5), 725-738.

Sources

Application Note: Oral Bioavailability Assessment of BAY-678 in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the experimental framework for assessing the oral bioavailability of BAY-678 , a potent and selective inhibitor of Human Neutrophil Elastase (HNE).[1] While this compound is a highly effective chemical probe for human HNE (


 nM), it exhibits significant species-dependent potency shifts, being notably weaker against rodent elastase. Consequently, while rodent models are valid for pharmacokinetic (PK)  characterization, they are often unsuitable for pharmacodynamic (PD)  efficacy studies unless a humanized model is employed. This guide focuses strictly on the PK workflow, providing a self-validating protocol for determining 

, Clearance (

), and Volume of Distribution (

).

Compound Snapshot: this compound

Before initiating in vivo work, the physicochemical properties of this compound must dictate the formulation strategy.

PropertyDescriptionImplications for Protocol
Target Human Neutrophil Elastase (HNE)Critical:

for Rat NE is ~600-700 nM (vs 20 nM for Human). Efficacy signals in wild-type rats may be absent despite good exposure.
Molecular Weight ~400.4 g/mol Suitable for standard LC-MS/MS detection.
Solubility Low-to-Moderate (Class II/IV)Requires suspension for high oral doses or co-solvents for IV.
Key PK Stat

hours (Rat)
Requires frequent early time-point sampling (0–4h) to capture the elimination phase accurately.

Experimental Design Strategy

The Species Constraint

Expert Insight: Do not conflate PK suitability with PD suitability.

  • Pharmacokinetics: Wild-type rats (Sprague-Dawley or Wistar) are appropriate. The metabolic machinery (CYP450s) will process the drug regardless of the target's affinity.

  • Pharmacodynamics: Due to the >30-fold drop in potency against rat elastase, efficacy models (e.g., LPS-induced lung injury) in rats may require significantly higher doses or may fail to recapitulate the human mechanism. This protocol measures exposure, not efficacy.

Formulation Selection

Based on the primary disclosure by von Nussbaum et al. (2015), this compound is often formulated as a suspension for oral delivery due to its crystallinity and solubility profile.

  • Oral (PO) Vehicle: 0.5% Tylose (Methylcellulose) or 0.5% Carboxymethylcellulose (CMC) in water. This ensures a homogeneous suspension for gavage.

  • Intravenous (IV) Vehicle: 10% DMSO / 40% PEG400 / 50% Saline. (Must be sterile filtered; check for precipitation upon dilution).

Detailed Experimental Protocol

Animal Preparation[2][3][4]
  • Species: Male Sprague-Dawley Rats (250–300 g).

  • Acclimatization: 5 days minimum.

  • Fasting: Overnight fasting (8–12 hours) prior to dosing is mandatory to reduce variability in absorption caused by food effects. Water available ad libitum.

  • Groups:

    • Group A (IV):

      
      , Dose: 1 mg/kg.
      
    • Group B (PO):

      
      , Dose: 10 mg/kg.[2]
      
Dosing Procedure
  • Preparation:

    • PO Suspension: Weigh this compound powder. Add small volume of 0.5% Tylose to wet the powder (levigate). Gradually add remaining vehicle while vortexing/sonicating to achieve 2 mg/mL concentration (for 5 mL/kg dosing volume).

    • IV Solution: Dissolve this compound in DMSO first. Add PEG400.[2] Slowly add Saline with vortexing. Target 1 mg/mL (for 1 mL/kg dosing volume).

  • Administration:

    • IV: Bolus injection via tail vein. Record exact time.

    • PO: Oral gavage using a flexible feeding needle.

Serial Blood Sampling

Due to the short half-life (~1.3 h), the sampling schedule must be front-loaded.

  • Method: Tail vein microsampling or jugular vein cannula (JVC).

  • Anticoagulant: Lithium Heparin or K2EDTA.

  • Time Points:

    • IV: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 h.

  • Processing: Centrifuge at 4000g for 10 min at 4°C. Harvest plasma and store at -80°C.

Bioanalysis (LC-MS/MS)
  • Extraction: Protein precipitation (PPT) using Acetonitrile (1:3 ratio) containing an internal standard (e.g., Warfarin or a structural analog).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Transition: Optimize MRM for this compound parent mass (MW 400).

Visualizing the Workflow

The following diagram illustrates the critical path for the PK study, highlighting the decision node regarding formulation.

PK_Workflow cluster_vehicles Vehicle Selection Start Study Initiation Formulation Formulation Prep (Critical Step) Start->Formulation IV_Veh IV: 10% DMSO / PEG400 (Solution) Formulation->IV_Veh PO_Veh PO: 0.5% Tylose (Suspension) Formulation->PO_Veh Dosing Animal Dosing (Rat, N=3/group) IV_Veh->Dosing 1 mg/kg PO_Veh->Dosing 10 mg/kg Sampling Serial Sampling (0 - 24h) Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis Analysis NCA Analysis (WinNonlin/Phoenix) Bioanalysis->Analysis Decision Bioavailability Assessment Analysis->Decision Calc F%, CL, Vss

Caption: Operational workflow for this compound PK assessment. Note the distinct formulation strategies for IV vs. PO routes.

Data Analysis & Expected Results

Analyze plasma concentration-time data using Non-Compartmental Analysis (NCA) .

Key Equations
  • Area Under Curve (

    
    ):  Measure of total exposure.
    
  • Clearance (

    
    ): 
    
    
    
  • Oral Bioavailability (

    
    ): 
    
    
    
    
Reference Values (Rat)

Compare your experimental data against these literature benchmarks to validate your study.

ParameterReported Value (Approx)Interpretation

1.3 hours Rapid elimination; requires frequent sampling.
Clearance (

)
MediumSuggests moderate metabolic stability.
Bioavailability (

)
"Good" (>50% est.)Suitable for oral dosing in chronic studies.

0.5 – 1.0 hourRapid absorption from suspension.

Expert Troubleshooting (Self-Validation)

  • Issue:

    
     is unexpectedly low (
    
    
    
    ).
    • Check: Was the suspension uniform? this compound can settle quickly in Tylose. Ensure constant stirring during dosing.

    • Check: Did the animal vomit or regurgitate? (Common with high-volume PEG gavages; less common with Tylose).

  • Issue:

    
     is < 30 mins.
    
    • Check: IV formulation precipitation. If the compound crashes out in the bloodstream, it mimics rapid clearance. Verify IV solution clarity after dilution in saline.

References

  • von Nussbaum, F., et al. (2015). "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases."[3][4] ChemMedChem, 10(7), 1163–1173.[3][4] (Primary source for this compound chemical probe characterization and Tylose vehicle).

  • Structural Genomics Consortium (SGC). "this compound Probe Summary." (Details on selectivity and in vitro potency).

  • BenchChem. "Technical Guide to Pharmacokinetic Properties of this compound." (Summary of PK parameters).

Sources

Application Note: Cell Permeability Profiling for BAY-678 (HNE Chemical Probe)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

BAY-678 is a potent, selective, and orally bioavailable inhibitor of Human Neutrophil Elastase (HNE) , a serine protease implicated in inflammatory pulmonary diseases (e.g., COPD, cystic fibrosis). While HNE is often secreted (functioning extracellularly), significant pools of the enzyme reside within azurophilic granules of neutrophils.

For a chemical probe like this compound to be a valid tool for studying HNE biology, cell permeability is non-negotiable . It must cross the plasma membrane to engage intracellular pools of HNE or to demonstrate transcellular transport (oral bioavailability).

This guide details the two-tier permeability assessment strategy:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput screen for passive diffusion.

  • Caco-2 Bidirectional Transport: The "gold standard" for assessing active transport, efflux liabilities (P-gp/BCRP), and predicting oral absorption.

Physicochemical Snapshot (this compound)
PropertyValueRelevance
Target Human Neutrophil Elastase (HNE)IC50 = 20 nM
Negative Control BAY-677Use in functional assays to validate phenotypic effects.
Scaffold DihydropyrimidinoneOptimized for metabolic stability and solubility.
Key Substituent Methyl sulfoneLocks bioactive conformation; polar but permeable.

Tier 1: PAMPA (Passive Diffusion Screen)

Objective: To determine the passive transcellular permeability of this compound without the interference of transporters. This serves as the "first gate" to validate the compound's ability to diffuse through lipid bilayers.

Experimental Logic

PAMPA utilizes an artificial lipid-oil-lipid membrane supported by a porous filter.[1] Unlike cell-based assays, it has no pores or transporters. If this compound fails here, it is likely membrane-impermeable unless it is an active transporter substrate (rare for this scaffold class).

Protocol: Double-Sink PAMPA

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 1% (w/v) Lecithin in Dodecane.

  • Buffer: PBS (pH 7.4).

Workflow:

  • Membrane Preparation: Carefully pipette 5 µL of the Lipid Solution onto the filter of the donor plate. Critical: Ensure the filter is completely wetted but not dripping.

  • Donor Loading: Add 150 µL of this compound (10 µM in PBS + 1% DMSO) to the donor wells.

  • Acceptor Loading: Add 300 µL of blank PBS (pH 7.4) to the acceptor wells.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate at Room Temperature (25°C) for 16 hours in a humidity chamber. Note: Long incubation is preferred for stable compounds like this compound to ensure equilibrium detection limits.

  • Analysis: Separate plates. Quantify this compound in both Donor and Acceptor wells using LC-MS/MS.

Data Calculation

Calculate the Effective Permeability (


):


  • 
    : Concentration in acceptor at time 
    
    
    
    .
  • 
    : Filter area (
    
    
    
    ).
  • 
    : Volume of donor/acceptor.
    

Success Criteria:

  • 
    : High Permeability (Expected for this compound).[2]
    
  • Recovery > 80% (To rule out non-specific binding to the plastic/lipid).

Tier 2: Caco-2 Bidirectional Transport (The Gold Standard)

Objective: To assess if this compound is a substrate for efflux pumps (P-gp/MDR1) and to predict human intestinal absorption.

Experimental Logic

Caco-2 cells (human colon carcinoma) differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[3][4] By measuring transport from Apical-to-Basolateral (A


B) vs. Basolateral-to-Apical (B

A), we calculate the Efflux Ratio (ER) .[3][5]
  • A

    
    B:  Mimics absorption from gut to blood.
    
  • B

    
    A:  Mimics secretion/efflux back into the gut.
    
Protocol Details

Cell Culture:

  • Seeding: Seed Caco-2 cells at

    
     cells/cm
    
    
    
    on Transwell polycarbonate inserts (0.4 µm pore).
  • Differentiation: Culture for 21 days . Change media every 2-3 days.

  • Validation (Day 21): Measure TEER (Transepithelial Electrical Resistance) .

    • Threshold: TEER must be

      
      . If lower, the monolayer is not intact; discard.
      

Transport Assay Steps:

  • Equilibration: Wash cells with HBSS (pH 7.4). Equilibrate at 37°C for 30 min.

  • Dosing (A

    
    B):  Add this compound (10 µM) to the Apical  chamber. Add blank buffer to Basolateral.
    
  • Dosing (B

    
    A):  Add this compound (10 µM) to the Basolateral  chamber. Add blank buffer to Apical.
    
  • Integrity Marker: Co-dose with Lucifer Yellow (LY) (100 µM). LY is paracellularly impermeable. If LY transport is high, the well is leaking.

  • Sampling: Take 50 µL aliquots from the receiver compartment at 60 and 120 minutes.

  • Quantification: Analyze via LC-MS/MS (MRM mode for this compound).

Visualization: Caco-2 Workflow

The following diagram illustrates the critical decision points in the Caco-2 workflow.

Caco2_Workflow Seed Seed Caco-2 Cells (Transwell Inserts) Culture Culture 21 Days (Differentiation) Seed->Culture TEER Measure TEER Integrity Check Culture->TEER Discard Discard Well (Leaky Monolayer) TEER->Discard < 250 Ω·cm² Dose Dose this compound (10 µM) TEER->Dose > 250 Ω·cm² Sample Sample Receiver (60 & 120 min) Dose->Sample LCMS LC-MS/MS Quantification Sample->LCMS

Figure 1: Critical path for Caco-2 permeability assays.[6][7] TEER measurement is the "Go/No-Go" gate.

Data Interpretation & Troubleshooting

Calculating the Efflux Ratio (ER)

The Apparent Permeability (


) is calculated first:


Where

is the flux rate,

is surface area, and

is initial concentration.

The Efflux Ratio (ER) determines the mechanism:



Decision Matrix for this compound

Based on SGC and literature data, this compound is expected to fall into the High Permeability / Low Efflux category.

Result ProfileInterpretationAction for this compound

cm/s
AND ER < 2
High Permeability. Passive diffusion dominates.VALIDATED. Suitable for intracellular HNE assays.

cm/s
Low Permeability. Poor entry.FAIL. Check solubility or formulation.
ER > 2 Efflux Substrate. Pumped out by P-gp.CAUTION. May need P-gp inhibitor (e.g., Verapamil) for intracellular efficacy.
Troubleshooting Guide
  • Low Recovery (< 70%): this compound is lipophilic. It may stick to the plastic. Solution: Use glass-coated plates or add 0.5% BSA to the receiver buffer to act as a "sink" and prevent adsorption.

  • High Lucifer Yellow Transport: The monolayer was disrupted. Solution: Handle inserts gently; do not touch the filter with pipette tips. Ensure TEER is measured at 37°C (temperature affects resistance).[8]

Logic Tree: Permeability Classification

Permeability_Logic Start Analyze Caco-2 Data CheckPapp Check Papp (A->B) Start->CheckPapp LowPerm Low Permeability (Poor Absorption) CheckPapp->LowPerm < 1.0 x 10^-6 cm/s CheckER Check Efflux Ratio (B->A) / (A->B) CheckPapp->CheckER > 1.0 x 10^-6 cm/s Substrate Efflux Substrate (P-gp/BCRP) CheckER->Substrate ER > 2.0 HighPerm High Permeability (Passive Diffusion) CheckER->HighPerm ER < 2.0

Figure 2: Decision logic for classifying this compound based on Papp and Efflux Ratio.

References

  • von Nussbaum, F., et al. (2015).[9] Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases.[10] ChemMedChem, 10(7), 1163–1173.

  • Structural Genomics Consortium (SGC). (n.d.).[9] this compound Chemical Probe Profile. SGC Probes.

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[4] Nature Protocols, 2(9), 2111–2119.

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.

Sources

Technical Application Note: Protocols for Using BAY-678 in Neutrophil Elastase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BAY-678 is a highly potent, selective, and cell-permeable inhibitor of Human Neutrophil Elastase (HNE).[1][2] Unlike first-generation inhibitors (e.g., Sivelestat), this compound utilizes an induced-fit binding mechanism to achieve low nanomolar potency (


 nM) with exceptional selectivity (>2000-fold) against related serine proteases like Proteinase 3 (PR3) and Cathepsin G [1].

This guide provides optimized protocols for utilizing this compound in both cell-free biochemical kinetic assays and cell-based neutrophil degranulation models. The methodologies detailed here prioritize the establishment of equilibrium binding conditions—a critical requirement for accurate potency assessment of induced-fit inhibitors.

Key Compound Properties
PropertyDataNotes
Target Human Neutrophil Elastase (HNE)Serine protease (EC 3.4.21.[3][4]37)
IC50 ~20 nMDependent on enzyme concentration [1]
Ki 15 nMReversible inhibition
Selectivity >2000-fold vs. PR3, Cat G, PPEHigh specificity reduces off-target noise
Solubility DMSO (up to 100 mM)Avoid aqueous storage; precipitate risk
Mechanism Non-covalent, Induced FitRequires pre-incubation for max potency

Reagent Preparation & Handling

Stock Solution Setup

This compound is hydrophobic. Proper solubilization is the first step to assay reproducibility.

  • Solvent: Use high-grade anhydrous DMSO.

  • Concentration: Prepare a 10 mM master stock .

    • Calculation: Molecular Weight

      
       400.35  g/mol . Dissolve 1 mg in 250 
      
      
      
      L DMSO.
  • Storage: Aliquot into small volumes (e.g., 20

    
    L) and store at -20°C.
    
    • Critical:Do not freeze-thaw more than once. The compound is stable in DMSO, but repeated moisture introduction causes precipitation.

Working Solutions
  • Intermediate Dilution: Dilute the 10 mM stock to 100x the final assay concentration using DMSO.

  • Aqueous Dilution: Dilute into assay buffer immediately before use.

    • Note: Keep final DMSO concentration in the assay

      
       (ideally 0.1-0.5%) to avoid affecting HNE enzymatic activity.
      

Protocol A: Kinetic Fluorogenic Biochemical Assay

Objective: Determine the inhibitory potency (IC50) of this compound against purified HNE.

Principle: HNE cleaves the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Val-AMC .[5] Upon cleavage, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, increasing fluorescence (Ex 380 nm / Em 460 nm).

Materials
  • Enzyme: Purified Human Neutrophil Elastase (0.1 - 1.0 nM final).

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (Km

    
     360 
    
    
    
    M; Use at 50-100
    
    
    M).
  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Brij-35 (or Tween-20).

    • Scientist's Note: The surfactant (Brij-35) is non-negotiable. HNE is "sticky" and will adsorb to plastic without it, causing artificial inhibition signals.

Step-by-Step Workflow
  • Buffer Prep: Prepare fresh Assay Buffer. Ensure pH is exactly 7.5.

  • Enzyme Prep: Dilute HNE to 2x final concentration (e.g., 2 nM) in Assay Buffer. Keep on ice.

  • Inhibitor Series: Prepare a 1:3 serial dilution of this compound in DMSO, then dilute 1:50 into Assay Buffer to create 2x working solutions (Final DMSO 2%).

  • Plate Setup (Pre-Incubation - CRITICAL):

    • Add 50

      
      L of 2x HNE to wells.
      
    • Add 50

      
      L of 2x this compound dilutions.
      
    • Control: Enzyme + Vehicle (DMSO only).

    • Blank: Buffer only.

  • Incubation: Incubate at 25°C (Room Temp) for 30 minutes .

    • Why? this compound functions via an induced-fit mechanism.[3][6] The enzyme must "mold" around the inhibitor to achieve the high-affinity state. Omitting this step will underestimate potency (shift IC50 right).

  • Substrate Addition: Add 100

    
    L of 2x Substrate (e.g., 200 
    
    
    
    M) to start the reaction.
  • Detection: Measure fluorescence (Ex 380 / Em 460) in Kinetic Mode every 60 seconds for 30 minutes.

Workflow Diagram

G Stock This compound Stock (10mM DMSO) Dilution Serial Dilution (2x Working Conc) Stock->Dilution Incubate Pre-Incubation 30 min @ 25°C (Induced Fit Equilibrium) Dilution->Incubate Enzyme HNE Enzyme (2x Conc) Enzyme->Incubate Substrate Add Substrate (MeOSuc-AAPV-AMC) Incubate->Substrate Complex Formed Read Kinetic Read (Ex 380 / Em 460) Substrate->Read AMC Release

Figure 1: Optimized workflow for this compound biochemical assay. The green node highlights the critical pre-incubation step required for induced-fit inhibitors.

Protocol B: Cell-Based Neutrophil Degranulation Assay

Objective: Validate this compound potency in a physiological context using human Polymorphonuclear cells (PMNs).

Materials
  • Cells: Freshly isolated human PMNs (using Histopaque-1077/1119 double gradient).

  • Media: RPMI 1640 (phenol red-free) + 0.1% BSA.

  • Stimulant: PMA (20 nM) or Zymosan (100

    
    g/mL).
    
  • Detection: Elastase-specific fluorogenic substrate (same as Protocol A).

Step-by-Step Methodology
  • Cell Seeding: Resuspend PMNs at

    
     cells/mL in RPMI/BSA. Seed 100 
    
    
    
    L per well in a 96-well V-bottom plate.
  • Inhibitor Treatment: Add 50

    
    L of this compound (4x conc.) to cells.
    
  • Equilibration: Incubate for 15 minutes at 37°C / 5% CO2.

    • Note: this compound is cell-permeable, but this step ensures intracellular equilibrium before the degranulation trigger.

  • Stimulation: Add 50

    
    L of Stimulant (4x PMA or Zymosan). Incubate for 1-3 hours at 37°C.
    
  • Harvest: Centrifuge plate at 400 x g for 5 minutes.

  • Quantification: Transfer 50

    
    L of cell-free supernatant to a black 96-well plate.
    
  • Readout: Add 50

    
    L of Assay Buffer containing 100 
    
    
    
    M MeOSuc-Ala-Ala-Pro-Val-AMC. Measure kinetics as in Protocol A.

Mechanistic Insight & Selectivity

Understanding why this compound is superior to generic serine protease inhibitors is vital for data interpretation.

The Induced-Fit Advantage: Classic "Lock and Key" inhibitors bind rigid active sites. HNE, however, has a flexible S1/S2 pocket. This compound exploits this by binding to a conformation that is metabolically distinct, effectively "freezing" the enzyme in an inactive state [2]. This conformational selection is the basis for its high selectivity against Proteinase 3, which shares high sequence homology but different conformational dynamics.

Mechanism Diagram

Mechanism HNE_Apo HNE (Apo) Flexible Active Site Collision Collision Complex (Low Affinity) HNE_Apo->Collision Inhibitor This compound Inhibitor->Collision InducedFit Conformational Change (Induced Fit) Collision->InducedFit Locked Locked Complex (High Affinity, IC50 ~20nM) InducedFit->Locked Slow Onset Selectivity Selectivity Filter (PR3/CatG cannot adapt) Locked->Selectivity Structural Basis

Figure 2: The induced-fit binding mode of this compound. The transition from Collision Complex to Locked Complex requires the pre-incubation time mandated in Protocol A.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal Spontaneous substrate hydrolysisUse fresh substrate; Store stock at -20°C desiccated.
Low Enzyme Activity HNE adsorption to plasticEnsure 0.01% Brij-35 or Tween-20 is in the buffer.
IC50 Shift (>50 nM) Insufficient pre-incubationIncrease pre-incubation of Enzyme+Inhibitor to 45 mins.
Precipitation High DMSO in aqueous bufferKeep final DMSO <1%. Dilute intermediate steps carefully.
Variable Cell Data Neutrophil activation during prepHandle cells gently; keep at room temp (cold shock activates PMNs).

References

  • von Nussbaum, F., Li, V. M., Allerheiligen, S., et al. (2015).[4][7] Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases.[3][4] ChemMedChem, 10(7), 1163–1173.[4][7]

  • von Nussbaum, F., & Li, V. M. (2015).[4][7][8] Neutrophil elastase inhibitors for the treatment of (cardio)pulmonary diseases: Into clinical testing with pre-adaptive pharmacophores. Bioorganic & Medicinal Chemistry Letters, 25(20), 4370–4381.[7][8]

  • Korkmaz, B., et al. (2010). Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases. Pharmacological Reviews, 62(4), 726-759.

Sources

Application Notes & Protocols: A Researcher's Guide to Administering BAY-678 in Preclinical Mouse Models of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of BAY-678, a potent and selective human neutrophil elastase (HNE) inhibitor, in mouse models of pulmonary hypertension (PH). Recognizing the critical role of inflammation and vascular remodeling in the pathogenesis of PH, this guide details the scientific rationale for targeting HNE. We present detailed, field-proven protocols for the induction of PH in mice, preparation and administration of this compound, and robust methodologies for assessing therapeutic efficacy. This guide is structured to provide not only step-by-step instructions but also the underlying scientific reasoning to empower researchers to design, execute, and interpret their studies with confidence and scientific rigor.

Introduction: The Rationale for Targeting Neutrophil Elastase in Pulmonary Hypertension

Pulmonary Hypertension (PH) is a severe and progressive disease characterized by elevated mean pulmonary arterial pressure, leading to right ventricular failure and premature death.[1] The underlying pathophysiology is complex, involving vasoconstriction, inflammation, and significant remodeling of the small pulmonary arteries.[2][3] This vascular remodeling, marked by the proliferation of pulmonary vascular smooth muscle cells, augments vascular resistance in the pulmonary bed.[4]

Recent research has illuminated the significant role of inflammatory processes in driving the pathology of PH. Human Neutrophil Elastase (HNE), a serine protease stored in neutrophils, is a key mediator in inflammatory pathways that lead to tissue damage.[5][6] In pulmonary diseases, elevated HNE activity contributes to matrix degradation, inflammation, and vascular remodeling, making it a compelling therapeutic target for conditions like PH.[6][7]

This compound is an orally bioavailable, highly potent, and selective inhibitor of HNE, with an IC50 of 20 nM.[8] It demonstrates over 2,000-fold selectivity against a panel of other serine proteases, highlighting its specificity.[8][9] Preclinical studies have shown that this compound exhibits beneficial pulmonary hemodynamic and vascular effects in rodent models of pulmonary arterial hypertension (PAH), suggesting its potential as a therapeutic agent.[8] This guide will provide the necessary protocols to effectively investigate the therapeutic potential of this compound in established mouse models of PH.

The Role of Human Neutrophil Elastase (HNE) in Pulmonary Hypertension

The diagram below illustrates the proposed mechanism by which HNE contributes to the pathogenesis of pulmonary hypertension and the therapeutic intervention point for this compound.

HNE_Pathway_in_PH cluster_0 Pathogenic Stimuli (e.g., Hypoxia, Inflammation) cluster_1 Cellular Response cluster_2 Pathophysiological Consequences cluster_3 Therapeutic Intervention stimuli Inflammatory Stimuli neutrophil Neutrophil Activation stimuli->neutrophil hne_release HNE Release neutrophil->hne_release ec_dysfunction Endothelial Dysfunction hne_release->ec_dysfunction Damages Endothelium smc_proliferation Smooth Muscle Cell Proliferation & Migration hne_release->smc_proliferation Promotes Proliferation matrix_degradation ECM Degradation hne_release->matrix_degradation Degrades Matrix remodeling Pulmonary Vascular Remodeling ec_dysfunction->remodeling smc_proliferation->remodeling matrix_degradation->remodeling ph ph remodeling->ph Pulmonary Hypertension bay678 This compound bay678->hne_release Inhibits

Caption: Mechanism of HNE in PH and this compound Intervention.

Preclinical Mouse Models of Pulmonary Hypertension

The selection of an appropriate animal model is critical for recapitulating the key features of human PH. Common models include those induced by chronic hypoxia or chemical agents like monocrotaline (MCT).[10][11]

  • Chronic Hypoxia Model: This is a widely used model in mice. Prolonged exposure to low oxygen levels (e.g., 10% O2) induces pulmonary vasoconstriction, vascular remodeling, and right ventricular hypertrophy, key hallmarks of PH.[10][12] This model is particularly relevant for studying PH associated with chronic lung diseases.

  • Monocrotaline (MCT) Model: While the MCT model is more established in rats, its use in mice is complex as they often do not efficiently convert MCT to its active pneumotoxic metabolite, MCT pyrrole (MCTP).[1][13] Direct administration of MCTP can be used to induce lung injury in mice, though it may result in acute lung injury rather than chronic PH.[10]

  • Sugen/Hypoxia (Su/Hx) Model: This two-hit model, involving the administration of the VEGF receptor antagonist Sugen 5416 followed by exposure to chronic hypoxia, produces a more severe and irreversible PH phenotype in rodents, often with angio-obliterative lesions that better mimic advanced human PAH.[13]

For the protocols outlined in this guide, we will focus on the Chronic Hypoxia Model due to its robustness and widespread use in mice.

Materials and Reagents

Compound and Formulation
MaterialSupplierCat. No. (Example)Storage
This compoundTocris Bioscience5779Store at -20°C
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
Polyethylene glycol 400 (PEG400)Sigma-Aldrich81172Room Temperature
0.9% SalineVariousN/ARoom Temperature
Animal Model and Housing
ItemSpecification
Animal StrainC57BL/6J mice, male, 8-10 weeks old
HousingSpecific pathogen-free (SPF) conditions, 12h light/dark cycle
DietStandard chow and water ad libitum
Hypoxia ChamberCapable of maintaining 10% O2 concentration
Equipment and Consumables
  • Analytical balance

  • Vortex mixer and sonicator

  • Animal feeding needles (oral gavage), 20-22 gauge

  • Syringes (1 mL)

  • Standard surgical tools for dissection

  • Pressure-volume (PV) loop system or Millar catheter for hemodynamic measurements[14]

  • Microscope and histology supplies (formalin, paraffin, slides, stains)

Experimental Protocols

The following protocols provide a comprehensive workflow for evaluating this compound in a hypoxia-induced PH mouse model.

Protocol: Preparation of this compound Formulation for Oral Gavage

Causality: this compound is soluble in DMSO and ethanol.[6] For in vivo administration, a vehicle that ensures solubility while minimizing toxicity is crucial. A common vehicle for oral administration of hydrophobic compounds is a co-solvent system like DMSO/PEG400/Saline.

  • Calculate Required Amount: Determine the total amount of this compound needed based on the number of animals, dosage, and study duration.

  • Prepare Vehicle: Prepare a fresh vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% 0.9% Saline (v/v/v).

  • Dissolve this compound:

    • Weigh the required amount of this compound powder.

    • First, dissolve the this compound in the DMSO component of the vehicle. Vortex or sonicate briefly to ensure complete dissolution.

    • Add the PEG400 and vortex thoroughly.

    • Finally, add the saline component dropwise while vortexing to prevent precipitation.

  • Final Concentration: The final concentration should be calculated to ensure the desired dose is administered in a volume of 5-10 mL/kg body weight. For example, for a 10 mg/kg dose in a 25g mouse, the dosing volume would be 0.25 mL. The stock solution should be prepared accordingly (e.g., 1 mg/mL for a 10 mg/kg dose at 10 mL/kg volume).

  • Storage: Prepare the formulation fresh daily. If short-term storage is necessary, protect from light and store at 4°C.

Protocol: Induction of Chronic Hypoxia-Induced Pulmonary Hypertension
  • Acclimatization: Acclimate mice to the housing facility for at least one week before starting the experiment.

  • Baseline Measurements: Record baseline body weights.

  • Induction:

    • Place the mice (experimental group) in a specialized hypoxia chamber.

    • Maintain the oxygen concentration at 10% O2 for 3 to 4 weeks. The chamber should be equipped with systems to monitor O2 and CO2 levels and to remove excess moisture.

    • House a parallel group of mice (control group) under normoxic conditions (room air, ~21% O2).

  • Monitoring: Monitor the animals daily for any signs of distress. Body weight should be recorded weekly.

Protocol: Administration of this compound

Causality: this compound is orally bioavailable with a half-life of 1.3 hours in rats.[5][6] Daily oral administration is a suitable route. As specific dosages for PH mouse models are not yet established in peer-reviewed literature, a dose-response study is recommended.

  • Dosing Groups: After the 3-4 week hypoxia induction period, divide the hypoxic mice into several groups:

    • Hypoxia + Vehicle: Receives the vehicle solution only.

    • Hypoxia + this compound (Low Dose): e.g., 3 mg/kg/day.

    • Hypoxia + this compound (Mid Dose): e.g., 10 mg/kg/day.

    • Hypoxia + this compound (High Dose): e.g., 30 mg/kg/day.

    • A normoxic control group receiving the vehicle should also be maintained.

  • Administration:

    • Administer the prepared this compound formulation or vehicle via oral gavage once daily.

    • The treatment period can range from 2 to 4 weeks, during which the mice remain in their respective hypoxic or normoxic environments.

  • Animal Handling: Handle mice gently to minimize stress, which can affect physiological parameters.

Protocol: Assessment of Therapeutic Efficacy

Causality: A multi-faceted approach is required to validate the therapeutic effects of this compound. This includes direct measurement of pulmonary pressure, assessment of the heart's response to this pressure, and histological examination of the lung vasculature.

  • Hemodynamic Measurements (Terminal Procedure):

    • At the end of the treatment period, anesthetize the mice (e.g., with 2% isoflurane).[14]

    • Intubate and mechanically ventilate the animal.[14]

    • Insert a micromanometer pressure catheter into the right ventricle via the right jugular vein to measure the Right Ventricular Systolic Pressure (RVSP), a primary indicator of pulmonary artery pressure.[14]

    • Record and analyze the pressure waveforms using a suitable data acquisition system.[14]

  • Assessment of Right Ventricular Hypertrophy (RVH):

    • Following hemodynamic measurements and euthanasia, excise the heart.

    • Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).

    • Weigh the RV and the LV+S separately.

    • Calculate the Fulton Index (RV / (LV+S)) as a measure of RVH. An increased ratio indicates a greater degree of RVH.

  • Histological Analysis of Pulmonary Vascular Remodeling:

    • Perfuse the lungs with saline, followed by 10% neutral buffered formalin.

    • Excise the lungs and immerse them in formalin for 24 hours for fixation.

    • Process the lung tissue and embed it in paraffin.

    • Cut 5 µm sections and perform Hematoxylin and Eosin (H&E) staining and/or Masson's trichrome staining.

    • Under a microscope, assess the medial wall thickness of small pulmonary arterioles (<100 µm diameter). Quantify the percentage of muscularized vessels. An effective treatment should reduce wall thickness and muscularization.

Experimental Workflow Diagram

experimental_workflow cluster_groups Treatment Groups (all under hypoxia) cluster_analysis Efficacy Endpoints acclimatization Week -1: Acclimatization (C57BL/6J Mice) induction Weeks 0-4: PH Induction (10% Hypoxia) acclimatization->induction normoxia_control Normoxia Control Group (Room Air) acclimatization->normoxia_control treatment Weeks 4-6: Treatment Phase (Daily Oral Gavage) induction->treatment analysis Week 6: Terminal Analysis treatment->analysis vehicle Vehicle bay_low This compound (Low Dose) bay_mid This compound (Mid Dose) bay_high This compound (High Dose) hemodynamics Hemodynamics (RVSP) analysis->hemodynamics rvh RV Hypertrophy (Fulton Index) analysis->rvh histology Lung Histology (Vascular Remodeling) analysis->histology

Caption: Overall experimental workflow for evaluating this compound.

Data Analysis and Expected Outcomes

Statistical Analysis

Data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.

Expected Outcomes
ParameterVehicle Control (Hypoxia)Expected Outcome with this compoundRationale
RVSP (mmHg) Significantly elevatedDose-dependent reductionIndicates reduced pulmonary arterial pressure
Fulton Index (RV/LV+S) Significantly increasedDose-dependent reductionReflects amelioration of right ventricular hypertrophy
Pulmonary Artery Medial Thickness Significantly increasedDose-dependent reductionDemonstrates anti-remodeling effects on the vasculature
Vessel Muscularization (%) Significantly increasedDose-dependent reductionShows prevention of smooth muscle cell proliferation

A successful study will demonstrate that this compound significantly and dose-dependently attenuates the key pathological features of hypoxia-induced pulmonary hypertension in mice. These findings would provide a strong preclinical rationale for the continued development of this compound as a novel therapeutic for pulmonary hypertension.

References

  • Stasch, J. P., Evgenov, O. V., & Alonso-Alija, C. (2014). Soluble guanylate cyclase stimulators in pulmonary hypertension. Handbook of experimental pharmacology, (218), 275–308. Retrieved from [Link]

  • Dr. G Bhanu Prakash. (2024, October 27). Pulmonary Arterial Hypertension (PAH) Pharmacology. YouTube. Retrieved from [Link]

  • Czestochowska, E., et al. (2022). Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters. International Journal of Molecular Sciences, 23(19), 11874. Retrieved from [Link]

  • Stasch, J. P., et al. (2013). Soluble guanylate cyclase stimulators in pulmonary hypertension. Read by QxMD. Retrieved from [Link]

  • Wang, Z., et al. (2025). Pulmonary Hypertension: Molecular Mechanisms and Clinical Studies. Clinical and Translational Medicine, 15(3), e1234. Retrieved from [Link]

  • Thenappan, T., et al. (2018). Pulmonary Arterial Hypertension: Pathophysiology and Treatment. Journal of the American Heart Association, 7(15), e009157. Retrieved from [Link]

  • Long, L., et al. (2021). Novel Experimental Therapies for Treatment of Pulmonary Arterial Hypertension. Journal of Clinical Medicine, 10(16), 3755. Retrieved from [Link]

  • Klinger, J. R., et al. (2023). Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension. International Journal of Molecular Sciences, 24(2), 1633. Retrieved from [Link]

  • Humbert, M. (2023, December 4). Targeting the Transforming Growth Factor Beta Super-Family in Pulmonary Arterial Hypertension. YouTube. Retrieved from [Link]

  • Dabrowska, A., et al. (2021). Novel Molecular Mechanisms of Pulmonary Hypertension: A Search for Biomarkers and Novel Drug Targets—From Bench to Bed Site. International Journal of Molecular Sciences, 22(16), 8756. Retrieved from [Link]

  • The Chemical Probes Portal. (2022, February 18). This compound. The Chemical Probes Portal. Retrieved from [Link]

  • Ghofrani, H. A., et al. (2012). New clinical results with sGC stimulators. Wiener medizinische Wochenschrift, 162(19-20), 447–450. Retrieved from [Link]

  • Ghofrani, H. A., et al. (2017). Riociguat for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension: Results from a phase II long-term extension study. Respiratory Medicine, 128, 55-62. Retrieved from [Link]

  • de Oliveira, A. C. C., et al. (2021). Pulmonary Hypertension in Obese Mice Is Accompanied by a Reduction in PPAR-γ Expression in Pulmonary Artery. Frontiers in Physiology, 12, 706424. Retrieved from [Link]

  • Rabinovitch, M., et al. (2022). The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure. Circulation Research, 130(9), 1411-1431. Retrieved from [Link]

  • de Raaf, M. A., et al. (2014). Reversibility of the monocrotaline pulmonary hypertension rat model. European Respiratory Journal, 43(4), 1225-1228. Retrieved from [Link]

  • Schermuly, R. T., et al. (2009). [Preclinical developments for the treatment of pulmonary arterial hypertension]. Deutsche medizinische Wochenschrift, 134 Suppl 5, S173–S177. Retrieved from [Link]

  • Schranz, D., et al. (2008). Characterization of a murine model of monocrotaline pyrrole-induced acute lung injury. Journal of Translational Medicine, 6, 80. Retrieved from [Link]

  • Ryan, J. J., & Archer, S. L. (2014). Animal Models of Pulmonary Hypertension: Matching Disease Mechanisms to Etiology of the Human Disease. Pulmonary circulation, 4(1), 22–40. Retrieved from [Link]

Sources

Technical Guide: Solvent Compatibility and Formulation Protocols for BAY-678

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Identity

BAY-678 is a potent, selective, and cell-permeable inhibitor of Human Neutrophil Elastase (HNE) with an IC


 of 20 nM.[1][2] It is widely utilized in research regarding acute lung injury (ALI), pulmonary emphysema, and inflammatory signaling.

Due to its lipophilic nature, this compound presents specific challenges in aqueous formulation. This guide provides validated protocols for solubilization, storage, and in vivo vehicle preparation to ensure experimental reproducibility and maximum biological activity.

Physicochemical Profile
PropertySpecification
CAS Number 675103-36-3
Molecular Weight 400.35 g/mol
Formula C

H

F

N

O

Target Human Neutrophil Elastase (HNE)
Solubility (DMSO)

100 mg/mL (250 mM)
Solubility (Water) Insoluble (requires co-solvents or carriers)
Appearance White to off-white solid

Stability and Storage Protocols

The stability of this compound is heavily dependent on moisture protection and temperature control.

Solid State Stability
  • Long-term Storage: -20°C (stable for

    
     3 years).
    
  • Desiccation: Keep desiccated. The compound is hygroscopic; moisture absorption can alter the effective molecular weight (due to hydration) and degrade potency over time.

Solution Stability (DMSO Stock)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred solvent.

  • Storage:

    • -80°C: Stable for 2 years.

    • -20°C: Stable for 1 year.[1]

  • Freeze-Thaw Cycles: Minimize to < 3 cycles. Repeated temperature shifts can induce micro-precipitation.

  • Best Practice: Aliquot the master stock (e.g., 10 mM or 50 mM) into single-use vials (e.g., 20-50 µL) immediately after preparation.

In Vitro Application Protocol

For cellular assays, the primary constraint is maintaining solubility while minimizing DMSO cytotoxicity.

Stock Solution Preparation

Target Concentration: 10 mM (Standard) or 50 mM (High Conc.)

  • Calculate: Use the batch-specific molecular weight (check CoA for hydration correction).

  • Dissolve: Add anhydrous DMSO to the vial. Vortex for 30-60 seconds.

    • Note: If the solution is not clear, sonicate in a water bath at 37°C for 5 minutes.

  • Inspect: Solution must be completely clear and colorless.

Serial Dilution Workflow

Objective: Dilute from 10 mM stock to working concentrations (e.g., 1 nM - 10 µM) while keeping DMSO constant.

SerialDilution cluster_0 Critical Control Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Dilution (100x Working Conc) Solvent: Media or PBS Stock->Inter 1:100 Dilution (Reduces DMSO to 1%) Final Final Assay Well (1x Working Conc) Inter->Final 1:10 Dilution into Media (Final DMSO: 0.1%) Control Vehicle Control (0.1% DMSO only)

Figure 1: Recommended dilution scheme to prevent "crashing out" (precipitation) when moving from 100% DMSO directly to aqueous media. An intermediate step is crucial.

In Vivo Formulation Protocols

This compound requires a vehicle system to facilitate oral bioavailability.[3][4] Simple saline suspensions are not recommended due to poor absorption.

Three formulation strategies are provided below. Protocol A is the standard for acute efficacy studies. Protocol B is preferred for chronic dosing to minimize vehicle-related gastrointestinal irritation.

Protocol A: PEG/Tween Co-Solvent System (Clear Solution)

Best for: Acute studies, IP or Oral administration. Target Concentration: 2.5 mg/mL

Composition:

  • 10% DMSO[1][5][6]

  • 40% PEG300 (Polyethylene glycol 300)[1]

  • 5% Tween-80[1][5]

  • 45% Saline (0.9% NaCl)[1][5]

Step-by-Step Preparation:

  • Dissolve Drug: Dissolve this compound in DMSO (10% of final volume). Vortex until clear.

  • Add PEG: Add PEG300 (40% of final volume) to the DMSO solution. Vortex thoroughly.

  • Add Surfactant: Add Tween-80 (5% of final volume). Mix gently to avoid foaming.

  • Dilute: Slowly add Saline (45% of final volume) while vortexing.

  • Result: A clear solution. If cloudy, sonicate for 5-10 mins.

Protocol B: Cyclodextrin Inclusion Complex (Suspension/Solution)

Best for: Chronic dosing, sensitive models, Oral administration. Target Concentration: 2.5 mg/mL

Composition:

  • 10% DMSO[1][5][6]

  • 90% SBE-β-CD (20% w/v in Saline)[5]

Step-by-Step Preparation:

  • Prepare Carrier: Dissolve 2.0 g of SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in 10 mL Saline. Ensure it is clear.

  • Dissolve Drug: Dissolve this compound in DMSO (10% of final volume).

  • Combine: Slowly add the DMSO drug solution to the SBE-β-CD solution while vortexing.

  • Result: This may form a fine suspension or solution depending on concentration. Sonicate to ensure uniformity before dosing.

Formulation Decision Logic

FormulationLogic Start Select In Vivo Vehicle Duration Study Duration? Start->Duration Acute Acute (< 7 days) Duration->Acute Short Term Chronic Chronic (> 7 days) Duration->Chronic Long Term ProtoA Protocol A: PEG/Tween (High Solubility, Low Viscosity) Acute->ProtoA ProtoB Protocol B: Cyclodextrin (Gut Protective, Better Tolerability) Chronic->ProtoB

Figure 2: Decision tree for selecting the appropriate vehicle based on study duration and animal welfare considerations.

Troubleshooting & FAQ

Q: The solution turned cloudy after adding Saline in Protocol A.

  • Cause: Rapid addition of the aqueous phase caused the hydrophobic compound to precipitate before the surfactant could stabilize it.

  • Fix: Add saline dropwise while vortexing. If precipitation persists, sonicate at 37°C for 10 minutes. If still cloudy, check if the compound concentration exceeds 2.5 mg/mL; you may need to lower the dose or increase the % of PEG300.

Q: Can I use corn oil instead?

  • Yes. A formulation of 10% DMSO + 90% Corn Oil is a valid alternative (Protocol C). However, oil formulations can be viscous and difficult to gavage accurately. They are generally reserved for compounds that are unstable in aqueous environments.

Q: Is this compound light sensitive?

  • Precaution: While no extreme sensitivity is reported, fluorinated aromatic compounds can be susceptible to photodegradation. Store stocks in amber vials or wrapped in foil.

References

  • von Nussbaum F, et al. "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases." ChemMedChem. 2015 Jul;10(7):1163-73.[1] Link

  • MedChemExpress (MCE). "this compound Product Datasheet & Formulation Guide." MedChemExpress. Accessed Oct 2023. Link

  • Tocris Bioscience. "BAY 678 Technical Data." Tocris. Accessed Oct 2023. Link

  • Structural Genomics Consortium (SGC). "this compound Chemical Probe."[1][2][5] SGC Probes. Link

Sources

Preclinical Pharmacokinetic Profiling of BAY-678: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

BAY-678 is a potent, selective, and orally bioavailable chemical probe targeting Human Neutrophil Elastase (HNE), a serine protease implicated in inflammatory pulmonary diseases such as COPD and Cystic Fibrosis.[1] While its inhibitory potency (


) is well-documented, rigorous pharmacokinetic (PK) profiling is essential to validate its utility in in vivo efficacy models. This application note provides a comprehensive technical framework for assessing the physicochemical properties, in vitro ADME, and in vivo pharmacokinetics of this compound. It includes validated formulation strategies, bioanalytical protocols, and data interpretation guidelines designed for drug development professionals.

Part 1: Physicochemical Profiling & Formulation Strategy[2]

Before initiating animal studies, the physicochemical boundaries of this compound must be established to ensure linear absorption and solvent compatibility.

Physicochemical Properties

This compound is a dihydropyrimidinone derivative.[2] Its lipophilicity and crystalline nature necessitate specific solubilization techniques for parenteral and oral administration.

ParameterValue / CharacteristicRelevance
Molecular Weight 400.35 g/mol Ideal for oral absorption (Lipinski compliant).
Solubility (DMSO)

High solubility in organic stock solvents.
Solubility (Aqueous) Low / PoorRequires co-solvents or complexing agents for dosing.
LogD ~2.5 - 3.5 (Estimated)Indicates moderate lipophilicity; likely good permeability.
Stereochemistry (R)-enantiomer activeCritical: Ensure enantiomeric purity >98% before dosing.
Formulation Protocols

For preclinical species (Mouse/Rat), standard aqueous saline is insufficient. The following vehicle systems are validated for this compound to achieve solution stability at doses up to 10-50 mg/kg.

Protocol A: Standard Oral/Intraperitoneal (PO/IP) Vehicle Target Concentration: 1 - 5 mg/mL

  • Weigh the required amount of this compound powder.

  • Dissolve in 10% DMSO (v/v). Vortex until clear.

  • Add 40% PEG300 (v/v) slowly while vortexing.

  • Add 5% Tween-80 (v/v).

  • Dilute with 45% Sterile Saline (0.9% NaCl) or Water for Injection.

    • Note: Addition order is critical to prevent precipitation.

Protocol B: Lipid-Based Vehicle (Alternative for higher doses) Target Concentration: > 5 mg/mL

  • Dissolve this compound in 10% DMSO .

  • Add 90% Corn Oil (warm to 37°C if necessary).

  • Sonicate for 10-15 minutes to ensure a homogeneous micro-emulsion.

Part 2: In Vitro ADME Protocols

These assays predict the in vivo behavior of this compound and identify potential clearance mechanisms.

Metabolic Stability (Microsomal Assay)

Objective: Determine intrinsic clearance (


) and identify species differences (Mouse vs. Rat vs. Human).
  • System: Liver Microsomes (0.5 mg protein/mL).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Substrate Conc:

    
     this compound (Low concentration to ensure first-order kinetics).
    
  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: Quench with ice-cold Acetonitrile (containing Internal Standard). Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    
Permeability (Caco-2 Transwell Assay)

Objective: Predict oral bioavailability (


) and efflux liability (P-gp substrate potential).
  • Setup: Caco-2 monolayers on polycarbonate filters (21-day culture).

  • Dosing: Apical (A) to Basolateral (B) and B to A directions.

  • Concentration:

    
     this compound 
    
    
    
    Verapamil (P-gp inhibitor).
  • Acceptance Criteria:

    
     indicates high permeability.
    

Part 3: In Vivo Pharmacokinetic Protocol

This section details the execution of a rat PK study, the standard model for HNE inhibitors like this compound.[1]

Experimental Design
  • Species: Male Wistar or Sprague-Dawley Rats (250-300g).

  • Groups:

    • Group 1 (IV Bolus): 1 mg/kg (via tail vein or jugular cannula).

    • Group 2 (PO Gavage): 5 mg/kg (fasted overnight).

  • N number: n=3 per timepoint (serial sampling) or n=3 per group (cannulated).

Sampling Schedule

Accurate determination of


 and 

requires precise timing.
  • IV Group: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • PO Group: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 h.

  • Matrix: Plasma (

    
    EDTA anticoagulant).[3] Centrifuge at 3000g, 4°C, 10 min. Store at -80°C.
    
Bioanalytical Method (LC-MS/MS)

Since specific public methods are proprietary, this validated generic protocol for this compound (MW 400.35) is recommended.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18,

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 min.

  • MS Conditions (ESI+):

    • Precursor Ion:

      
       401.1 
      
      
      
    • Product Ions: Optimize for specific fragments (likely loss of the dihydropyrimidinone core).

    • Internal Standard: Diclofenac or a deuterated analog.

Part 4: Data Analysis & Visualization

Pharmacokinetic Parameters

Analyze concentration-time data using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin).

ParameterDefinitionCalculation Method

Area Under the CurveLinear trapezoidal rule + extrapolation.

Total Clearance


Volume of Distribution (Steady State)

(Mean Residence Time)

Terminal Half-life

(terminal slope)

Oral Bioavailability

Reference Values for this compound (Rat):

  • 
    :  ~1.3 hours [1].
    
  • Bioavailability: Classified as "Orally Bioavailable" (High) [2].[1]

  • Clearance: Moderate.[1]

Workflow Visualization

PK_Workflow cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo PK (Rat) Compound This compound (Solid Powder) Formulation Formulation Strategy (10% DMSO/PEG/Tween) Compound->Formulation Microsomes Metabolic Stability (Microsomes) Formulation->Microsomes Caco2 Permeability (Caco-2) Formulation->Caco2 IV_Dosing IV Bolus (1 mg/kg) Formulation->IV_Dosing PO_Dosing Oral Gavage (5 mg/kg) Formulation->PO_Dosing Analysis LC-MS/MS Bioanalysis Microsomes->Analysis Sampling Serial Blood Sampling (0 - 24h) IV_Dosing->Sampling PO_Dosing->Sampling Sampling->Analysis Output PK Parameters (CL, Vss, F%, t1/2) Analysis->Output

Caption: Integrated workflow for the preclinical pharmacokinetic evaluation of this compound, spanning formulation to data output.

Mechanism of Action & PK Interface

MOA_PK BAY678 This compound (Systemic Circulation) Target Neutrophil Elastase (HNE) (Lung Tissue) BAY678->Target Distribution (Vss) Clearance Hepatic Clearance (Metabolism) BAY678->Clearance Elimination (CL) Effect Anti-inflammatory Response Target->Effect IC50 = 20 nM Excretion Renal/Biliary Excretion Clearance->Excretion

Caption: Relationship between this compound systemic exposure (PK) and its pharmacodynamic target engagement (PD).

References

  • von Nussbaum, F., et al. (2015).[1][4] "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases." ChemMedChem, 10(7), 1163–1173.

  • Structural Genomics Consortium (SGC). "this compound Chemical Probe Profile." Chemical Probes Portal.[5]

  • MedChemExpress. "this compound Product Information & Solubility Data."

  • BenchChem. "Pharmacokinetic Properties of this compound."

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Low Potency of BAY-678 Against Mouse Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the observed low potency of the neutrophil elastase inhibitor, BAY-678, against the mouse ortholog of the enzyme. Our goal is to equip you with the scientific rationale and practical steps to navigate this common challenge in preclinical research.

Core Issue: Species-Specific Potency of this compound

Researchers frequently observe that this compound, a potent and selective inhibitor of human neutrophil elastase (HNE), exhibits significantly lower potency when tested against mouse neutrophil elastase (MNE). This discrepancy can lead to unexpected results in murine models of inflammatory diseases and complicates the translation of in vitro findings to in vivo efficacy.

Understanding the Mechanism of this compound

This compound is a highly selective, cell-permeable, and orally bioavailable inhibitor of human neutrophil elastase.[1][2] It was developed through medicinal chemistry efforts to "freeze" the bioactive conformation of a dihydropyrimidinone lead structure, resulting in potent and selective inhibition of HNE.[3] The inhibitor interacts with the S1 and S2 pockets of the HNE active site.[3]

Quantitative Discrepancy in Potency

The difference in potency is not trivial. While this compound inhibits HNE with a half-maximal inhibitory concentration (IC50) of 20 nM, its inhibitory constant (Ki) against MNE is 700 nM, indicating a 35-fold decrease in potency.[1]

Enzyme IC50 Ki Reference
Human Neutrophil Elastase (HNE)20 nM15 nM[1][2]
Mouse Neutrophil Elastase (MNE)Not widely reported700 nM[1]

This significant drop in potency is a critical factor to consider when designing and interpreting experiments in mouse models.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when researchers encounter the low potency of this compound in mouse systems.

FAQ 1: Why is this compound less potent against mouse neutrophil elastase?

The primary reason for the reduced potency of this compound against MNE lies in the structural and biochemical differences between the human and mouse orthologs of the enzyme. Although HNE and MNE share a significant degree of homology, there are key differences in their amino acid sequences, particularly within the substrate-binding pockets.[4][5] These subtle changes can alter the binding affinity of inhibitors.

Direct comparisons have revealed significant species differences in physicochemical properties, substrate specificities, and enzyme kinetics between human and murine neutrophil elastase.[4][6] Structural modeling and molecular dynamics simulations have confirmed that human and murine neutrophil elastase exhibit different interaction patterns with peptide substrates, which can be extrapolated to small molecule inhibitors like this compound.[5]

FAQ 2: My in vivo mouse study with this compound is not showing the expected efficacy. Is this related to its low potency against MNE?

It is highly probable. While this compound has demonstrated efficacy in rodent models of acute lung injury and pulmonary hypertension, the doses required may be higher than what would be predicted from its human enzyme potency.[1][3] If your study is not yielding the expected results, it is crucial to first confirm that the dose administered is sufficient to achieve the necessary target engagement in mice, considering the lower potency against MNE.

FAQ 3: Are there alternative neutrophil elastase inhibitors that are more potent against the mouse enzyme?

Yes, several other neutrophil elastase inhibitors have been used in preclinical mouse models. When selecting an alternative, it is essential to consider its potency against MNE.

  • Sivelestat: This is a potent inhibitor of neutrophil elastase with demonstrated efficacy in various animal models, including mice.[7][8] It has been shown to reduce lung injury and improve survival in a murine model of endotoxic shock.[8][9]

  • GW311616A: This is a highly potent, selective, and orally bioavailable inhibitor of human neutrophil elastase that has also shown efficacy in mouse models of atherosclerosis.[10]

  • Alpha-1 Antitrypsin (A1AT): This is the endogenous inhibitor of neutrophil elastase and has been used experimentally in mouse models to reduce elastase activity.[11]

It's important to note that even with these alternatives, species-specific differences in potency can still exist. Therefore, it is always recommended to verify the inhibitor's potency against MNE in your experimental system.

FAQ 4: How can I confirm the activity of my batch of this compound and the activity of the mouse neutrophil elastase I am using?

It is good laboratory practice to validate your reagents. You can perform an in vitro neutrophil elastase activity assay to confirm the potency of your this compound against both human and mouse neutrophil elastase. This will also allow you to assess the activity of your enzyme preparations.

Troubleshooting Guide

If you are encountering issues with this compound in your mouse experiments, follow these troubleshooting steps.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow A Problem: Low efficacy of this compound in mouse model B Step 1: Verify Reagent Potency A->B D Step 2: Review Dosing Regimen A->D G Step 3: Consider Alternative Inhibitors A->G J Step 4: Re-evaluate Experimental Model A->J C Perform in vitro NE activity assay with HNE and MNE B->C E Calculate required dose based on MNE Ki (700 nM) D->E F Consider pharmacokinetic/pharmacodynamic (PK/PD) properties D->F H Research alternatives potent against MNE (e.g., Sivelestat) G->H I Validate alternative inhibitor in vitro H->I K Are there other proteases involved in the disease pathology? J->K L Consider neutrophil-independent mechanisms J->L

Caption: Troubleshooting workflow for low this compound efficacy.

Detailed Protocol: In Vitro Neutrophil Elastase Activity Assay

This protocol allows you to determine the IC50 of this compound against both human and mouse neutrophil elastase.

Materials:

  • Purified human neutrophil elastase (HNE)

  • Purified mouse neutrophil elastase (MNE)

  • Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-AAPV-AMC)[12]

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 500 nm)[13][14]

Procedure:

  • Prepare Reagents:

    • Reconstitute HNE and MNE according to the manufacturer's instructions.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a serial dilution of this compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 2 µL of your serially diluted this compound or DMSO (for control wells) to the appropriate wells.

    • Add 25 µL of either HNE or MNE solution to the wells.

    • Incubate at room temperature for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the fluorogenic substrate to all wells to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Expected Outcome: This assay should confirm the high potency of this compound against HNE and its lower potency against MNE, consistent with the published data.

Diagram: The Central Role of Species-Specific Enzyme Structure

Species_Difference cluster_human Human Neutrophil Elastase (HNE) cluster_mouse Mouse Neutrophil Elastase (MNE) HNE_Pocket Active Site Pocket (Optimized for this compound fit) MNE_Pocket Active Site Pocket (Altered Conformation) BAY678 This compound Inhibitor BAY678->HNE_Pocket High Affinity Binding (IC50 = 20 nM) BAY678->MNE_Pocket Low Affinity Binding (Ki = 700 nM)

Caption: Differential binding of this compound to human vs. mouse NE.

Concluding Remarks for the Researcher

The discrepancy in this compound potency between human and mouse neutrophil elastase is a well-documented phenomenon rooted in the structural differences between the two enzymes. When working with mouse models, it is imperative to account for this lower potency. This may involve adjusting the dosage of this compound, considering alternative inhibitors with better murine potency, or employing genetic models of neutrophil elastase deficiency.[10] By understanding the underlying scientific principles and implementing rigorous experimental validation, researchers can navigate this challenge and generate more reliable and translatable preclinical data.

References

  • Di Paolo, A., & Galderisi, U. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. Molecules, 27(5), 1718. [Link]

  • von Nussbaum, F., Li, V. M., Allerheiligen, S., Anlauf, S., Bärfacker, L., Bechem, M., Delbeck, M., Fitzgerald, M., Gerisch, M., Gielen-Haertwig, H., Haning, H., Karthaus, D., Lang, D., Lustig, K., Meibom, D., Mittendorf, J., Rosentreter, U., Schäfer, M., Schäfer, S., Schamberger, J., Telan, L. A., & Tersteegen, A. (2015). Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases. ChemMedChem, 10(7), 1163–1173. [Link]

  • Good, A. J., St-Martin, J. R., Ruebsam, A., & Edwards, M. M. (2023). Exploring the Therapeutic Potential of Elastase Inhibition in Age-Related Macular Degeneration in Mouse and Human. International Journal of Molecular Sciences, 24(9), 8201. [Link]

  • Lerman, Y. V., & Uriarte, S. M. (2022). Human neutrophils ≠ murine neutrophils: does it matter? Journal of Leukocyte Biology, 112(5), 967–979. [Link]

  • Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - Semantic Scholar. (2024). Retrieved February 9, 2026, from [Link]

  • Groutas, W. C. (2009). Neutrophil Elastase Inhibitors. Current Topics in Medicinal Chemistry, 9(13), 1149–1165. [Link]

  • Pfister, S., Korkmaz, B., & Jenne, D. E. (2005). Differences between human proteinase 3 and neutrophil elastase and their murine homologues are relevant for murine model experiments. FEBS Letters, 579(28), 6543–6552. [Link]

  • Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3 | Journal of Chemical Information and Modeling - ACS Publications. (2024). Retrieved February 9, 2026, from [Link]

  • Comparison of Gene Editing versus a Neutrophil Elastase Inhibitor as Potential Therapies for ELANE Neutropenia - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Hajjar, E., Broemstrup, T., & Gevaert, K. (2007). Differences in the substrate binding sites of murine and human proteinase 3 and neutrophil elastase. Proteins: Structure, Function, and Bioinformatics, 71(3), 1407–1418. [Link]

  • Differences between human proteinase 3 and neutrophil elastase and their murine homologues are relevant for murine model experim - CORE. (n.d.). Retrieved February 9, 2026, from [Link]

  • Genetic and Pharmacologic Inhibition of the Neutrophil Elastase Inhibits Experimental Atherosclerosis. (2018). Journal of the American Heart Association, 7(4), e007486. [Link]

  • ProteaseTag active NE immunoassay: a rapid test to quantify neutrophil elastase levels in patients - BMG Labtech. (n.d.). Retrieved February 9, 2026, from [Link]

  • Owczarek, K., Lewandowska, U., & Dębowska, R. (2022). Flavonoids as inhibitors of human neutrophil elastase. Postępy Higieny i Medycyny Doświadczalnej, 76, 29-41. [Link]

  • Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview - MDPI. (2022). Retrieved February 9, 2026, from [Link]

  • Neutrophil elastase - Wikipedia. (n.d.). Retrieved February 9, 2026, from [Link]

  • Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • Neutrophil Elastase Activity Assay Kit (Fluorometric) - AMSBIO. (n.d.). Retrieved February 9, 2026, from [Link]

  • Mouse NE (Neutrophil Elastase ) ELISA Kit - American Research Products. (n.d.). Retrieved February 9, 2026, from [Link]

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troubleshooting BAY-678 efficacy in wild-type rodent models

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the in-vivo efficacy of BAY-678, a potent inhibitor of human neutrophil elastase, specifically within wild-type rodent models. As Senior Application Scientists, we have structured this guide to move beyond simple checklists, focusing instead on the scientific rationale behind each experimental step and troubleshooting decision.

Introduction to this compound

This compound is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathophysiology of various inflammatory and pulmonary diseases.[1][2][3][4] With a reported IC₅₀ of 20 nM for HNE, it serves as a valuable chemical probe for studying the role of this enzyme.[1][2][5] However, translating its potent in vitro activity against a human target into efficacy in a wild-type rodent model presents specific, often-encountered challenges. This guide is designed to help you navigate these challenges systematically.

Section 1: Foundational Knowledge & Target Validation

This section addresses the most critical and often overlooked aspect of using a species-specific inhibitor in a different preclinical species: target validation.

FAQ 1: I'm not seeing any efficacy with this compound in my mouse/rat model. Is the compound working?

This is the most common issue encountered and it frequently stems from a fundamental difference in the drug's target between species.

Causality-Driven Answer: this compound was optimized for human neutrophil elastase (HNE). While it is exceptionally potent against the human enzyme, its affinity for rodent neutrophil elastase is significantly lower. The reported inhibitory constant (Ki) for mouse neutrophil elastase (MNE) is 700 nM, which is substantially weaker than its activity against HNE (IC₅₀ = 20 nM).[2] This disparity in potency is a primary reason for observing a lack of efficacy in wild-type rodent models.

Core Recommendation: Before embarking on large-scale efficacy studies, it is imperative to perform in vitro validation to confirm that this compound can inhibit the elastase activity from your specific rodent model at achievable concentrations.

Protocol 1: In Vitro Validation of this compound Against Rodent Neutrophil Elastase

This protocol provides a self-validating system to confirm target engagement in vitro.

Objective: To determine the IC₅₀ of this compound against neutrophil elastase present in rodent tissue lysates.

Materials:

  • This compound compound

  • DMSO (for stock solution)

  • Rodent lung or spleen tissue (sources of neutrophils)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors, excluding serine protease inhibitors)

  • Neutrophil Elastase Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • 96-well microplate

  • Microplate reader (405 nm)

Step-by-Step Methodology:

  • Prepare Tissue Lysate: Homogenize fresh or frozen rodent lung tissue in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the rodent neutrophil elastase. Determine the total protein concentration using a BCA or Bradford assay.

  • Prepare this compound Dilutions: Create a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM down to 1 nM). Remember to include a vehicle control (Assay Buffer with DMSO).

  • Set up the Assay Plate: In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.

  • Add Enzyme Source: Add 50 µL of the tissue lysate (diluted in Assay Buffer to a pre-determined optimal concentration) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the neutrophil elastase substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 30-60 minutes.

  • Data Analysis: Calculate the reaction rate (V) for each concentration. Plot the % inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Expected Outcome: This experiment will provide a quantitative measure of this compound's potency against the actual target in your experimental system, guiding dose selection and managing expectations for in vivo efficacy.

Diagram: this compound Mechanism of Action

BAY678_MoA Neutrophil Neutrophil Activation (e.g., by inflammation) HNE_Release HNE Release Neutrophil->HNE_Release HNE Human Neutrophil Elastase (HNE) HNE_Release->HNE Degradation Matrix Degradation & Tissue Damage HNE->Degradation cleaves Matrix Extracellular Matrix (e.g., Elastin) Matrix->Degradation BAY678 This compound BAY678->HNE inhibits

Caption: Mechanism of this compound inhibiting Human Neutrophil Elastase (HNE).

Section 2: Pharmacokinetics & Formulation

Assuming you have validated that this compound has acceptable potency against the rodent target, the next hurdle is ensuring adequate drug exposure at the site of action.

FAQ 2: My results are inconsistent between animals. Could this be a formulation or PK issue?

Absolutely. Pharmacokinetic (PK) variability is a major source of inconsistent results in preclinical studies. This compound has a reported half-life of only 1.3 hours in rats and is described as having "medium clearance".[1][3] This short duration of action is a critical factor to consider.

Causality-Driven Answer:

  • Short Half-Life: A 1.3-hour half-life means that after a single dose, the drug concentration can fall below the therapeutic threshold very quickly. If your experimental endpoint is measured 12 or 24 hours post-dose, it is unlikely that sufficient target inhibition is occurring.

  • Formulation & Solubility: Although described as "orally bioavailable," the specific formulation is key.[6] Small molecules often have poor aqueous solubility, and improper formulation can lead to precipitation in the stomach, poor absorption, and high variability in plasma concentrations between animals.[7][8]

Core Recommendation: Optimize your dosing regimen based on the short half-life and develop a robust, stable formulation to ensure consistent drug delivery.

Troubleshooting PK and Formulation
SymptomPotential CauseRecommended Action
High variability between animals Poor Formulation: Compound crashing out of solution upon administration.1. Check Solubility: Test the solubility of your final formulation. Let it sit at room temperature for 1-2 hours and check for precipitation. 2. Improve Formulation: Consider using solubility-enhancing excipients like cyclodextrins or preparing a micronized suspension.[8]
Lack of efficacy despite in vitro potency Insufficient Target Coverage: Dosing frequency is too low for the short half-life.1. Increase Dosing Frequency: Move from once-daily (QD) to twice-daily (BID) or even three-times-daily (TID) dosing. 2. Conduct a Pilot PK Study: If resources permit, run a small satellite group of animals to measure plasma/tissue concentrations of this compound at key timepoints after dosing.
Initial effect disappears quickly Rapid Clearance: The compound is being metabolized and cleared too quickly to sustain a biological effect.1. Time Your Endpoint: Ensure your efficacy measurement is timed to coincide with peak drug exposure. 2. Consider a Different Route: While this compound is orally active, subcutaneous or intraperitoneal injection might provide a more sustained exposure profile, bypassing potential absorption issues.
Protocol 2: Preparation of a Basic Oral Formulation for this compound

Objective: To prepare a clear solution or a stable, homogenous suspension for oral gavage to minimize variability.

Materials:

  • This compound

  • Vehicle components (select based on solubility tests):

    • Option A (Solution): 5% DMSO, 10% Solutol HS 15, 85% Saline

    • Option B (Suspension): 0.5% (w/v) Methylcellulose, 0.2% (v/v) Tween 80 in sterile water

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the required amount of this compound for your study group.

  • For Solution (Option A): a. Add the 5% volume of DMSO to the this compound powder and vortex until fully dissolved. b. Add the 10% volume of Solutol HS 15 and mix thoroughly. c. Slowly add the 85% volume of saline dropwise while vortexing to prevent precipitation. d. Visually inspect the final formulation for clarity.

  • For Suspension (Option B): a. Prepare the 0.5% methylcellulose vehicle in advance (this may require heating or overnight stirring). b. Add the 0.2% Tween 80 to the vehicle. c. Triturate the this compound powder with a small amount of the vehicle to create a smooth paste. d. Gradually add the remaining vehicle to the paste, mixing continuously to ensure a homogenous suspension.

  • Final Check: Before dosing each day, vortex the formulation thoroughly. For suspensions, ensure it is administered immediately after mixing to prevent settling.

Section 3: Experimental Design & Efficacy Readouts

Your experimental design must be robust enough to detect the effects of a transient inhibitor and must include methods to verify that the drug is hitting its target in vivo.

FAQ 3: How can I confirm that this compound is engaging its target in my animal model?

Verifying target engagement is a cornerstone of a trustworthy study.[9] It bridges the gap between pharmacokinetics (drug exposure) and pharmacodynamics (biological effect).

Causality-Driven Answer: Observing a final phenotype (e.g., reduced inflammation) without confirming that the drug inhibited its direct target makes the results difficult to interpret. You need to measure the activity of neutrophil elastase or a direct downstream biomarker in your treated animals.

Core Recommendation: Incorporate a pharmacodynamic (PD) biomarker assay into your study. Collect tissues at a timepoint where you expect high drug concentration (e.g., 1-2 hours post-dose) from a subset of animals.

Protocol 3: Assessing In Vivo Target Engagement

Objective: To measure neutrophil elastase activity in tissue homogenates from treated vs. vehicle control animals.

Methodology:

  • Tissue Collection: At a predetermined timepoint after the final dose (e.g., 2 hours), euthanize a subset of animals from the vehicle and this compound treated groups.

  • Harvest and Process: Rapidly harvest the target tissue (e.g., lungs in an ALI model).[10] Either snap-freeze in liquid nitrogen for later analysis or proceed immediately with homogenization.

  • Perform Elastase Activity Assay: Use the same in vitro assay described in Protocol 1 on the tissue lysates from each animal.

  • Data Analysis: Compare the elastase activity in the lysates from the this compound treated group to the vehicle control group. A significant reduction in activity in the treated group confirms target engagement.

Diagram: Troubleshooting Workflow for In Vivo Efficacy

Troubleshooting_Workflow Start Start: No In Vivo Efficacy Observed Check_Potency Step 1: Validate Potency on Rodent Target (In Vitro) Start->Check_Potency Potency_OK Is IC50 < 1µM? Check_Potency->Potency_OK Check_Formulation Step 2: Assess Formulation & Dosing Regimen Potency_OK->Check_Formulation Yes Stop_Potency STOP: Potency is too low for in vivo efficacy. Consider a different inhibitor. Potency_OK->Stop_Potency No Formulation_OK Is Formulation Stable & Dosing Frequent (e.g., BID)? Check_Formulation->Formulation_OK Check_PD Step 3: Measure Target Engagement (In Vivo PD Biomarker) Formulation_OK->Check_PD Yes Refine_Formulation ACTION: Refine formulation (Protocol 2). Increase dosing frequency. Formulation_OK->Refine_Formulation No PD_OK Is Target Inhibited In Vivo? Check_PD->PD_OK Check_Model Step 4: Evaluate Disease Model & Endpoints PD_OK->Check_Model Yes Refine_PK ACTION: Conduct pilot PK study. Adjust dose/timing. PD_OK->Refine_PK No Refine_Model ACTION: Ensure model is HNE-dependent. Check endpoint timing. Check_Model->Refine_Model No Success Problem Identified & Addressed Check_Model->Success Yes Refine_Formulation->Success Refine_PK->Success Refine_Model->Success

Caption: A logical workflow for troubleshooting this compound in vivo efficacy.

References
  • Amerigo Scientific. This compound. [Link]

  • von Nussbaum, F., et al. (2015). Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases. ChemMedChem, 10(7), 1163-73. [Link]

  • ResearchGate. (PDF) ENHANCEMENT OF SOLUBILITY AND BIOAVAILABILITY OF BCS CLASS-II AMBRISENTAN: IN VITRO, IN VIVO AND EX VIVO ANALYSIS. [Link]

  • PubMed. Maximizing in vivo target clearance by design of pH-dependent target binding antibodies with altered affinity to FcRn. [Link]

  • PubMed Central. QR678 & QR678 Neo Hair Growth Formulations: A Cellular Toxicity & Animal Efficacy Study. [Link]

  • PubMed Central. Pharmacokinetic and pharmacodynamic considerations for the next generation protein therapeutics. [Link]

  • Creative Biolabs. In Vivo Target Validation. [Link]

  • PubMed Central. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases. [Link]

  • Drug Target Review. Drug trio found to block tumour resistance in pancreatic cancer models. [Link]

  • PubMed. In vitro/in vivo characterization of nanocrystalline formulation of tranilast with improved dissolution and hepatoprotective properties. [Link]

  • The Chemical Probes Portal. This compound. [Link]

  • PubMed Central. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. [Link]

  • PubMed Central. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials. [Link]

Sources

BAY-678 Technical Support Center: A Guide to Overcoming Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for BAY-678. As a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE), this compound is a valuable tool in studying inflammatory diseases.[1] However, its hydrophobic nature can present challenges in achieving stable and effective concentrations in aqueous buffers essential for in vitro and cell-based assays.

This guide is designed to provide you, the researcher, with both the theoretical understanding and practical protocols to confidently address these solubility issues. We will move beyond simple instructions to explain the underlying chemical principles, ensuring your experimental setup is both robust and reproducible.

Understanding the Challenge: Why Does this compound Precipitate?

Like many small molecule inhibitors developed for oral bioavailability, this compound is inherently hydrophobic. While it exhibits excellent solubility in organic solvents like Dimethyl Sulfoxide (DMSO), this property can lead to precipitation when the compound is introduced into a predominantly aqueous environment, such as cell culture media or phosphate-buffered saline (PBS).[2][3][4] This occurs because the water molecules in the buffer are more attracted to each other than to the hydrophobic drug, effectively "pushing" the this compound molecules out of solution, causing them to aggregate and precipitate.

This phenomenon, often referred to as "crashing out," is a common issue when diluting a concentrated DMSO stock into an aqueous buffer.[2][3] The key to successful experimentation is to manage this transition in a controlled manner that keeps this compound in a soluble, and therefore active, state.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: this compound has a high solubility in DMSO. Published data indicates solubility of at least 40.03 mg/mL (100 mM) and potentially up to 100 mg/mL.[1] We recommend preparing a stock solution of 10-50 mM in anhydrous, high-purity DMSO.

Q2: My this compound precipitated after diluting my DMSO stock into PBS. What should I do?

A2: This is a common occurrence.[3] First, try to gently warm the solution to 37°C and use sonication or vortexing to see if the precipitate redissolves.[3] If it does not, it is best to prepare a fresh dilution using one of the recommended protocols in our Troubleshooting Guide below. It is critical to ensure your solution is clear before adding it to cells or an assay, as precipitated compound is not biologically active and can cause artifacts.

Q3: What is the recommended final concentration of DMSO in my cell-based assay?

A3: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cellular stress or toxicity.[2] Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: Can I adjust the pH of my buffer to improve this compound solubility?

A4: Adjusting the pH can be an effective strategy for compounds with ionizable groups.[5] The solubility of compounds with basic functional groups, such as the nitrogen atoms in this compound's pyrimidinone core, can sometimes be increased by lowering the pH (making the buffer more acidic).[6][7] This is because protonation of these groups increases their polarity. However, without a specific pKa value for this compound, the optimal pH must be determined empirically. It is also crucial to consider the pH stability of your target protein and cells.

Troubleshooting Guide: From Precipitation to Clear Solution

This section provides actionable steps and validated protocols to overcome this compound solubility issues.

Issue 1: Precipitate Formation Upon Direct Dilution into Aqueous Buffer

Cause: Rapid change in solvent polarity from DMSO to a high-water content buffer.

Solution Workflow:

Caption: Workflow for avoiding this compound precipitation.

Detailed Protocols:

Protocol A: Step-wise Dilution for Low Concentration In Vitro Assays

This method is suitable when the final desired concentration of this compound is low (in the nanomolar to low micromolar range), minimizing the risk of precipitation.

  • Start with a 10 mM stock of this compound in DMSO.

  • Create an intermediate dilution. For example, to achieve a final concentration of 1 µM with 0.1% DMSO, you can add 1 µL of the 10 mM stock to 99 µL of your final aqueous buffer (e.g., PBS or cell culture media) in a microfuge tube.

  • Crucially, add the DMSO stock to the buffer while vortexing the tube. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.[2]

  • Visually inspect the solution for any signs of precipitate. If the solution is clear, you can proceed with your experiment.

Protocol B: Co-Solvent/Surfactant Formulation for Higher Concentrations

For applications requiring higher concentrations of this compound, a formulation containing co-solvents and a surfactant is highly recommended. This protocol is adapted from a validated method for achieving high solubility.[1][6]

  • Objective: To prepare a 1 mg/mL (approx. 2.5 mM) stock solution in a biocompatible vehicle.

  • Materials:

    • This compound powder

    • DMSO

    • PEG300 (Polyethylene glycol 300)

    • Tween-80 (Polysorbate 80)

    • Saline (0.9% NaCl in sterile water)

  • Procedure (to make 1 mL): a. Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL). b. In a sterile tube, add 400 µL of PEG300. c. Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly. d. Add 50 µL of Tween-80 and mix until the solution is homogeneous. e. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • This will result in a clear solution with a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, capable of solubilizing at least 2.5 mg/mL of this compound.[1] This stock can then be further diluted into your experimental buffer.

Issue 2: Solution Becomes Cloudy Over Time or After Temperature Change

Cause: The compound is in a supersaturated, thermodynamically unstable state. Small changes in temperature or the introduction of nucleation sites (like dust particles) can trigger precipitation.

Solution:

  • Filtration: After preparing your final dilution, filter it through a 0.22 µm syringe filter. This will remove any existing micro-precipitates that could act as seeds for further precipitation.

  • Use Freshly Prepared Solutions: Avoid storing dilute aqueous solutions of this compound for extended periods. It is best to prepare them fresh for each experiment.

  • Maintain Constant Temperature: Try to maintain a constant temperature throughout your experiment, as solubility is temperature-dependent.

Data Summary Table

Solvent/FormulationMaximum ConcentrationNotesReference
DMSO≥ 40 mg/mL (100 mM)High solubility. Ideal for primary stock solutions.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.24 mM)Clear solution. Validated for high concentration dosing.[1][6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.24 mM)Clear solution. Suitable for certain in vivo applications.[1]
Aqueous Buffers (e.g., PBS, Media)Not quantitatively determined, but expected to be low.Prone to precipitation when diluted from DMSO stock.Inferred from[2][3][4]

The Science Behind the Solutions: A Deeper Dive

The strategies outlined above are based on fundamental principles of physical chemistry used to formulate poorly soluble drugs.[4]

  • Co-solvents (e.g., DMSO, PEG300): These are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This "polarity matching" makes the environment more favorable for hydrophobic compounds like this compound, increasing their solubility.

  • Surfactants (e.g., Tween-80): Surfactants are amphipathic molecules, meaning they have both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. Above a certain concentration (the critical micelle concentration), they form micelles. The hydrophobic tails create a core that can encapsulate this compound, while the hydrophilic heads interact with the water, effectively creating a stable, soluble nanoparticle of the drug.

Caption: Micellar solubilization of this compound by a surfactant.

By employing these validated methods and understanding the principles behind them, you can ensure that this compound remains soluble and active in your experiments, leading to reliable and high-quality data.

References

  • Discussion on DMSO concentration in cell culture? Precipitating while PBS is added? ResearchGate. Available from: [Link]

  • Discussion on How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available from: [Link]

  • Discussion on How can I prevent my antibodies from precipitating during purification? ResearchGate. Available from: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Available from: [Link]

  • Li, Y., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 823. Available from: [Link]

  • Zhang, Y., et al. (2023). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design, 23(11), 7999–8012. Available from: [Link]

  • This compound - The Chemical Probes Portal. Available from: [Link]

  • Amaral, M., et al. (2024). Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3. Journal of Chemical Information and Modeling, 64(3), 819–831. Available from: [Link]

  • Practical tips for preventing proteins from "crashing out" & what you can do if it happens. (2023). YouTube. Available from: [Link]

  • Discussion on Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. Available from: [Link]

  • S, S., et al. (2021). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 110(8), 2873-2884. Available from: [Link]

  • The Effect of pH on Solubility. (2022). YouTube. Available from: [Link]

Sources

Technical Support Center: Optimizing BAY-678 In Vivo Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Plasma Stability & Exposure of BAY-678

Ticket ID: BAY-PK-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Preclinical Pharmacology

Executive Summary: The Stability Paradox

Welcome to the technical support center for This compound , the Structural Genomics Consortium (SGC) chemical probe for Human Neutrophil Elastase (HNE).

If you are observing "poor plasma stability" in your in vivo experiments, it is critical to first diagnose the root cause. This compound is chemically designed to be orally bioavailable and metabolically robust compared to earlier trifluoromethyl ketone inhibitors. Therefore, observed instability often stems from one of three distinct failure modes:

  • Pseudo-Instability (Solubility Failure): The compound precipitates in the bloodstream or vehicle, mimicking rapid clearance.

  • Species-Specific Hydrolysis: Rodent plasma esterases are significantly more aggressive than human esterases, potentially degrading the amide/sulfone core faster than predicted by human microsome data.

  • Ex Vivo Degradation: The compound degrades after blood collection but before analysis due to improper sample acidification or temperature control.

This guide provides the protocols to isolate and resolve these issues.

Module 1: Formulation & Delivery (The "Pseudo-Instability" Check)

Symptom: You see variable PK data, sudden drop-offs in concentration, or low


 despite high doses.
Diagnosis:  this compound is highly lipophilic. If dissolved in pure DMSO or inadequate aqueous buffers, it will precipitate upon contact with plasma, leading to reticuloendothelial system (RES) clearance, which looks like metabolic instability.
Optimized Formulation Protocol

Do NOT use: 100% DMSO or simple saline suspensions for IV/IP dosing.

Recommended Vehicle System (Standard): This co-solvent system ensures the compound remains solubilized in the aqueous blood environment.

ComponentConcentrationFunction
DMSO 10% (v/v)Primary solubilizer (Stock solution)
PEG400 40% (v/v)Co-solvent to prevent precipitation
Tween 80 5% (v/v)Surfactant to maintain micellar stability
Saline (0.9%) 45% (v/v)Aqueous bulking agent (Add LAST)

Preparation Workflow:

  • Dissolve this compound powder in 100% DMSO to create a 10x stock concentration.

  • Add PEG400 to the DMSO stock and vortex until clear.

  • Add Tween 80 and vortex.

  • Slowly add Saline (dropwise) while vortexing. Note: If cloudiness persists, sonicate at 37°C for 5 mins.

Visual Troubleshooting: Formulation Decision Tree

FormulationWorkflow start Start: this compound Powder step1 Dissolve in 100% DMSO start->step1 check1 Is solution clear? step1->check1 check1->start No (Check Purity) step2 Add PEG400 + Tween 80 check1->step2 Yes step3 Add Saline (Dropwise) step2->step3 check2 Precipitation observed? step3->check2 sol_ok Proceed to Dosing check2->sol_ok No fix_sonic Sonicate 37°C (5 min) check2->fix_sonic Yes (Cloudy) fix_lipid Switch to Lipid Formulation (10% DMSO / 90% Corn Oil) check2->fix_lipid Persistent Precip. fix_sonic->check2

Figure 1: Decision logic for solubilizing this compound to prevent precipitation-induced clearance artifacts.

Module 2: Biological Stability (The Species Gap)

Symptom: The compound is stable in human liver microsomes (HLM) but disappears rapidly in mouse/rat plasma (


 min).
Diagnosis:  Rodents possess high levels of carboxylesterases (e.g., Ces1c) in plasma, which are absent in humans. While this compound is a sulfone/amide and not a classic ester prodrug, the dihydropyrimidinone core can be susceptible to oxidative attack or specific hydrolytic cleavage in rodents.
FAQ: Why is my mouse PK worse than human predictions?

This compound was optimized for human neutrophil elastase. The half-life in rats is approximately 1.3 hours [1].[1] If you observe significantly less than this:

  • Check the Strain: Albino rats (Wistar/SD) often have different CYP profiles than pigmented strains.

  • Metabolic Shunt: In rodents, N-demethylation or oxidation of the methyl group on the dihydropyrimidinone ring is a major clearance pathway.

Solution: The "Boosted" Protocol If you require higher sustained plasma levels for efficacy models, consider co-administration with a broad-spectrum CYP inhibitor to validate if the loss is metabolic.

  • Pre-treatment: Administer 1-Aminobenzotriazole (ABT) at 50 mg/kg (PO) 1 hour prior to this compound dosing.

  • Result: If plasma stability improves drastically, the issue is hepatic clearance (CYP-mediated), not plasma instability.

Module 3: Bioanalytical Integrity (The "Ex Vivo" Trap)

Symptom: Samples show low concentration, but efficacy (e.g., lung injury reduction) is observed. Diagnosis: The compound is degrading in the collection tube. Neutrophils in collected blood can degranulate, releasing massive amounts of HNE into the plasma tube, which binds this compound (target-mediated drug disposition) or degrades it if not inhibited.

Critical Sampling Protocol

Standard EDTA tubes are insufficient. You must stabilize the plasma matrix immediately.

Step-by-Step Collection Guide:

  • Collection: Draw blood into tubes containing K2-EDTA (anticoagulant).

  • Immediate Cooling: Place tubes on wet ice immediately (0-4°C). Do not allow to sit at room temperature for >5 minutes.

  • Centrifugation: Centrifuge at 4°C (2000 x g for 10 mins) within 15 minutes of collection.

  • Acidification (CRITICAL):

    • Transfer plasma to a new cryovial.

    • Add 2% Formic Acid (v/v) to the plasma sample.

    • Why? Lowering pH (< 4.0) stabilizes the dihydropyrimidinone ring and inhibits residual plasma esterase activity.

  • Storage: Freeze at -80°C immediately.

Visual Workflow: Sample Integrity

SampleHandling blood Blood Draw (K2-EDTA) ice Wet Ice (0-4°C, <15 min) blood->ice spin Centrifuge 4°C, 2000xg ice->spin plasma Harvest Plasma spin->plasma acid Add 2% Formic Acid (Stabilization) plasma->acid freeze Store -80°C acid->freeze

Figure 2: Mandatory workflow to prevent ex vivo degradation of this compound.

Summary of Specifications (this compound)

ParameterValue / NoteReference
Target Human Neutrophil Elastase (HNE)[1]
IC50 20 nM[1]
Rat Half-life (

)
~1.3 Hours[2]
Solubility (DMSO) ~100 mM (High)[3]
Solubility (Aqueous) Low (Requires Co-solvents)[3]
Primary Liability Precipitation & Hepatic Clearance[1]

References

  • von Nussbaum, F., et al. (2015). "Discovery of Potent, Selective, and Orally Bioavailable Human Neutrophil Elastase Inhibitors for the Treatment of Pulmonary Diseases." ChemMedChem, 10(7), 1163–1173.

  • Structural Genomics Consortium (SGC). "this compound: A Chemical Probe for Neutrophil Elastase." SGC Probes.

  • MedChemExpress. "this compound Product Information & Solubility Guide."

Sources

Technical Support Center: BAY-678 Species Cross-Reactivity Guide

[1]

Core Directive: The "Species Trap"

Executive Summary: BAY-678 is a highly potent, selective, and cell-permeable inhibitor designed specifically for Human Neutrophil Elastase (HNE) .[1][2]

Critical Warning: this compound exhibits significant species-dependent potency shifts.[1] It is not suitable for efficacy studies in wild-type rats or mice at standard physiological doses due to a >40-fold loss in potency compared to the human ortholog.[1] Researchers attempting to use this compound in rodent models without adjusting for this discrepancy will likely encounter false-negative results.[1]

Technical Deep Dive: The Mechanism of Limitation

The Structural Basis

This compound operates via an induced-fit mechanism, locking the protease into an inactive conformation.[1] However, the binding pocket of Neutrophil Elastase (NE) is not conserved across species.[1] Subtle amino acid variations in the S1 specificity pocket between human and rodent NE result in a drastic reduction in binding affinity for the rodent enzymes.[1]

Quantitative Potency Data

The following table summarizes the inhibitory constants (


1
SpeciesEnzyme Target

(Dissociation Constant)

(Inhibitory Conc.)
Potency Status
Human HNE15 nM 20 nM High (Primary Target)
Mouse MNE700 nM~700 nMLow (Weak Binder)
Rat RNE600 nM> 600 nMLow (Weak Binder)

Interpretation: You would need roughly 47 times the concentration of this compound to achieve the same level of inhibition in a mouse as you would in a human system.[1] In an in vivo setting, achieving these plasma concentrations often hits solubility limits or triggers off-target toxicity before therapeutic efficacy is observed.

Decision Logic & Workflow

Use the following logic flow to determine if this compound is appropriate for your experimental design.

BAY678_Decision_TreeStartSelect Experimental ModelHumanHuman Cells / Tissue(ex vivo / in vitro)Start->HumanRodentRodent Model(Rat / Mouse)Start->RodentDecision1Use this compound(Recommended)Human->Decision1High Potency (Ki=15nM)HumanizedHumanized Rodent?(Transgenic expressing HNE)Rodent->HumanizedHumanized->Decision1Yes (Target is HNE)Decision2STOP: Potency MismatchHumanized->Decision2No (Target is MNE/RNE)AlternativeSwitch to BAY 85-8501(Ki = ~6-8 nM for Rodent)Decision2->AlternativeRecommended Action

Figure 1: Experimental decision matrix for this compound vs. alternative inhibitors based on species origin.

Troubleshooting Guide (FAQs)

Scenario A: "I treated my rats with 10 mg/kg this compound, but inflammation markers (IL-6, TNF-a) didn't drop."

Diagnosis: Target Engagement Failure.[1]

  • Root Cause: At 10 mg/kg, the free plasma concentration of this compound likely never sustained levels above the Rat NE

    
     (600 nM) for a sufficient duration.[1]
    
  • Solution: Do not simply increase the dose to 100 mg/kg. This risks off-target effects.[1][3]

  • Corrective Action: Switch to BAY 85-8501 . This analog was developed in the same series but retains high potency against Mouse (

    
     = 6.0 nM) and Rat (
    
    
    = 8.0 nM) elastase.[1]
Scenario B: "Can I use this compound in a mouse xenograft tumor model?"

Diagnosis: Conditional Suitability.[1]

  • Analysis: It depends on what is producing the elastase.[1]

    • If the elastase is produced by the human tumor cells (rare, but possible): YES , this compound will work.[1]

    • If the elastase is produced by infiltrating host (mouse) neutrophils (tumor microenvironment): NO , this compound will be ineffective against the mouse neutrophils.[1]

  • Corrective Action: Verify the source of elastase using species-specific antibodies (anti-HNE vs. anti-MNE) before selecting the inhibitor.[1]

Scenario C: "I am seeing toxicity in my cell culture at 50 µM."

Diagnosis: Off-Target Effect / Solubility Limit.

  • Root Cause: Users often push the concentration to 50-100 µM to compensate for the weak rodent potency.[1] this compound has high selectivity (>2000-fold) against other serine proteases, but at >30 µM, non-specific interactions and solubility issues begin to interfere with cell viability.[1]

  • Corrective Action: If you need >10 µM to see an effect, your target is likely not HNE, or you are using the wrong species.[1]

Validation Protocol: The "Self-Validating" System

Before committing to an expensive animal study, perform this ex vivo Whole Blood Challenge to verify drug activity in your specific species.

Protocol: Ex Vivo Lipopolysaccharide (LPS) Stimulation Assay

Objective: Determine if this compound inhibits elastase activity in the user's specific biological matrix.

Materials:

  • Fresh Whole Blood (Human vs. Rat/Mouse).[1]

  • LPS (to stimulate neutrophils).[1]

  • Fluorogenic Elastase Substrate (e.g., MeOSuc-AAPV-AMC).[1]

  • This compound (dissolved in DMSO).[1]

Workflow:

  • Preparation: Aliquot 100 µL whole blood into a 96-well plate.

  • Inhibitor Pre-incubation: Add this compound (concentration range: 1 nM to 10 µM).[1] Incubate 30 min at 37°C.

    • Control: DMSO vehicle only.[1]

  • Stimulation: Add LPS (1 µg/mL final) to trigger neutrophil degranulation and elastase release.[1] Incubate 1-2 hours.

  • Activity Readout: Add Fluorogenic Substrate (50 µM). Measure fluorescence (Ex 380nm / Em 460nm) kinetically for 60 mins.

  • Validation Check:

    • Human Blood: Should show dose-dependent inhibition with

      
       nM.[1]
      
    • Rat Blood: Will likely show flat activity (no inhibition) until concentrations exceed 1-5 µM.[1]

Validation_ProtocolStep11. Collect Blood(Heparinized)Step22. Treat withThis compound(0 - 10µM)Step1->Step2Step33. Stimulate(LPS / fMLP)Step2->Step3Step44. Add Substrate(MeOSuc-AAPV-AMC)Step3->Step4ResultHHuman Result:IC50 ~20nM(VALID)Step4->ResultHIf HumanResultRRat Result:IC50 >1000nM(INVALID)Step4->ResultRIf Rodent

Figure 2: Ex vivo validation workflow to confirm species specificity.

References

  • von Nussbaum, F., et al. (2015). "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases."[1][4] ChemMedChem, 10(7), 1163–1173.[1][4][5]

  • von Nussbaum, F., & Li, V. M. (2015). "Neutrophil elastase inhibitors for the treatment of (cardio)pulmonary diseases: Into clinical testing with pre-adaptive pharmacophores."[1][5][6] Bioorganic & Medicinal Chemistry Letters, 25(20), 4370–4381.[1][5][6]

  • Chemical Probes Portal. "this compound Probe Characterization and Expert Review." (Accessed via ChemicalProbes.org).[1]

BAY-678 Technical Support Center: A Guide to Minimizing Off-Target Effects in Protease Panels

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing BAY-678 in their experimental workflows. As a potent and selective inhibitor of human neutrophil elastase (HNE), understanding and mitigating potential off-target effects is paramount for generating robust and reliable data. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues that may arise during your research. Our approach is rooted in scientific integrity, providing causal explanations for experimental choices to empower you to design self-validating studies.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of this compound and the interpretation of results from protease panel screens.

Q1: What is the primary target of this compound and its established selectivity profile?

A1: this compound is a potent, orally active, and selective inhibitor of human neutrophil elastase (HNE).[1] It exhibits a reversible mode of inhibition with an IC50 value of 20 nM and a Ki value of 15 nM.[1] A key feature of this compound is its high selectivity. It has been demonstrated to have no significant inhibitory activity against a panel of 21 related serine proteases at concentrations up to 30 µM.[1] A structurally related compound, BAY-85-8501, which was developed from the same chemical series as this compound, also showed no inhibition against this panel of 21 serine proteases.[2] While the exact composition of this panel is proprietary, a representative panel for assessing the selectivity of serine protease inhibitors would typically include enzymes such as trypsin, chymotrypsin, thrombin, plasmin, and cathepsin G.[3]

Q2: I'm observing an unexpected phenotype in my cell-based assay after treating with this compound. How can I determine if this is an off-target effect?

A2: Unexpected cellular phenotypes are a common concern when working with small molecule inhibitors. It is crucial to systematically investigate whether the observed effect is due to the intended inhibition of HNE (on-target) or an interaction with another protein (off-target). The following troubleshooting workflow can help you dissect the origin of the phenotype:

  • Confirm On-Target Engagement: The first and most critical step is to verify that this compound is engaging with HNE in your specific cellular system at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the binding of a ligand to its target in a cellular environment. An increase in the thermal stability of HNE in the presence of this compound is a strong indicator of target engagement.

  • Dose-Response Analysis: Characterize the dose-response relationship of the unexpected phenotype. On-target effects should correlate with the known IC50 of this compound for HNE. Off-target effects often manifest at higher concentrations.

  • Orthogonal Inhibitor Approach: If available, use a structurally distinct HNE inhibitor with a different chemical scaffold. If this second inhibitor recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Validation: The most definitive way to link a phenotype to a specific target is through genetic approaches. Using siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding HNE (ELANE) should mimic the effect of this compound if the phenotype is on-target. Conversely, if the phenotype persists in HNE-deficient cells upon treatment with this compound, it is likely an off-target effect.

Q3: How should I design a comprehensive protease panel screen to confirm the selectivity of this compound in my experimental system?

A3: A well-designed protease panel is essential for characterizing the selectivity profile of any inhibitor. Here are the key considerations for designing a robust screen for this compound:

  • Panel Composition: Select a broad and diverse panel of proteases. This should include other serine proteases with similar substrate specificities to HNE, as well as representatives from other protease classes (cysteine, aspartyl, and metalloproteases) to assess broader off-target activities. Many commercial vendors offer pre-designed protease panels for this purpose.[4][5][6]

  • Concentration Range: Test this compound across a wide range of concentrations. A 10-point dose-response curve, typically from 10 nM to 100 µM, is recommended to determine the IC50 for any potential off-target interactions.

  • Appropriate Controls:

    • Vehicle Control: A DMSO-only control is essential to establish the baseline activity of each protease.

    • Positive Control Inhibitor: Include a known broad-spectrum protease inhibitor to ensure the assay is performing as expected.

    • No-Enzyme Control: To identify compounds that interfere with the assay signal (e.g., autofluorescence), include wells with the substrate and this compound but without the protease.

  • Data Analysis and Interpretation: The primary data will be the percentage of inhibition at each concentration for every protease in the panel. Calculate the IC50 values for any proteases that show significant inhibition (typically >50% at 10 µM). A selectivity ratio of at least 100-fold between the on-target and any off-target is generally considered a good starting point for a selective inhibitor.

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound in protease panels.

Issue 1: High Background Fluorescence in My Assay

Q: I am observing a high background signal in my fluorescence-based protease assay, which is compromising my results. What are the likely causes and how can I resolve this?

A: High background fluorescence can significantly reduce the sensitivity and dynamic range of your assay. Here are the common culprits and their solutions:

Potential Cause Explanation Troubleshooting Steps
Compound Autofluorescence This compound itself may possess intrinsic fluorescence at the excitation and emission wavelengths of your assay.[7]1. Run a control plate containing only the assay buffer and this compound at the same concentrations used in your experiment. 2. Measure the fluorescence at the same wavelengths. 3. If significant fluorescence is detected, subtract this background signal from your experimental data. 4. If the compound's fluorescence is too high, consider using a different fluorescent substrate with a shifted emission spectrum or an orthogonal assay with a non-fluorescent readout.[8]
Substrate Instability/Precipitation The fluorescently labeled peptide substrate may be unstable or prone to precipitation in your assay buffer, leading to a high background signal.1. Ensure the pH of your assay buffer is optimal for substrate solubility. 2. Prepare the substrate solution fresh for each experiment. 3. If storage is necessary, aliquot and store at -80°C, avoiding repeated freeze-thaw cycles.[7]
Contaminated Reagents Buffers or other reagents may be contaminated with fluorescent particles or microorganisms.1. Use high-purity, sterile-filtered reagents. 2. Prepare fresh buffers and solutions.

Issue 2: False Positives in My Protease Panel Screen

Q: My initial screen identified several potential off-target hits for this compound, but I suspect they may be false positives. How can I confirm these interactions?

A: Differentiating true off-target hits from false positives is a critical step in inhibitor profiling. Here's a guide to identifying and eliminating common sources of false positives:

Potential Cause Explanation Troubleshooting & Validation Steps
Compound Aggregation At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.1. Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer. True inhibitors should maintain their activity, while aggregation-based inhibition will be disrupted. 2. Visually inspect your compound stock solutions for any signs of precipitation. 3. If possible, use dynamic light scattering (DLS) to determine the critical aggregation concentration (CAC) of this compound and ensure your assay concentrations are below this threshold.
Assay Interference This compound may interfere with the detection method itself, rather than inhibiting the protease. For example, it could quench the fluorescence of the product.1. Perform a counter-screen where this compound is added to the reaction after it has been stopped.[9] Any change in signal in this setup is indicative of assay interference. 2. Utilize an orthogonal assay with a different detection method (e.g., absorbance vs. fluorescence) to validate the hit.[10]
Reactive Compounds Some compounds can non-specifically and irreversibly modify the protease, leading to inhibition that is not due to specific binding.1. Assess the time-dependence of the inhibition. A time-dependent increase in inhibition may suggest a reactive compound. 2. Perform a "jump-dilution" experiment. Pre-incubate the enzyme with a high concentration of this compound, then dilute the mixture to a concentration well below the Ki. A rapid recovery of enzyme activity suggests a reversible inhibitor, while a slow or no recovery may indicate a reactive compound.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments to validate on-target and off-target effects of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that this compound is binding to HNE within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells known to express HNE (e.g., neutrophil-like cell lines or primary neutrophils) to the desired density.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C in 2°C increments) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.

    • Separate the soluble fraction (containing non-denatured, soluble proteins) from the insoluble fraction (containing denatured, aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble HNE in each sample by Western blotting using an HNE-specific antibody.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble HNE as a function of temperature.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Surface Plasmon Resonance (SPR) for Orthogonal Validation

SPR is a label-free biophysical technique that can be used as an orthogonal assay to confirm a direct interaction between this compound and a potential off-target protease identified in a primary screen.

Step-by-Step Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]

    • Immobilize the purified potential off-target protease (the ligand) onto the chip surface via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer. The concentration range should span at least 10-fold below and above the expected dissociation constant (Kd).[12]

    • Inject the different concentrations of this compound over the sensor chip surface containing the immobilized protease.

    • Monitor the change in the SPR signal (measured in resonance units, RU) in real-time. The signal will increase during the association phase and decrease during the dissociation phase.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

    • A good fit of the data to a specific binding model provides strong evidence of a direct interaction.

IV. Visualizations & Data Presentation

Diagram 1: Workflow for Investigating Unexpected Cellular Phenotypes

A Unexpected Cellular Phenotype with this compound B Confirm On-Target Engagement in Cells (CETSA) A->B C Perform Dose-Response Analysis of Phenotype B->C D Test with a Structurally Distinct HNE Inhibitor C->D E Validate with Genetic Knockdown/Knockout of HNE D->E F Comprehensive Protease Panel Screen E->F Phenotype Persists G Phenotype is Likely On-Target E->G Phenotype is Rescued H Phenotype is Likely Off-Target F->H Off-Target Confirmed

Caption: A decision-making workflow for characterizing unexpected cellular effects of this compound.

Diagram 2: Experimental Workflow for Protease Panel Screening

A Select a Diverse Protease Panel B Prepare this compound Dilution Series A->B C Incubate this compound with Proteases B->C D Add Substrate and Monitor Activity C->D E Calculate Percent Inhibition D->E F Determine IC50 for Hits E->F G Validate Hits with Orthogonal Assays F->G H Characterize Selectivity Profile G->H

Caption: A streamlined workflow for assessing the selectivity of this compound using a protease panel.

Table 1: Representative Data from a this compound Selectivity Screen

ProteaseClassThis compound IC50 (nM)Fold Selectivity vs. HNE
Human Neutrophil Elastase (HNE) Serine 20 -
Cathepsin GSerine>30,000>1,500
Proteinase 3Serine>30,000>1,500
ChymotrypsinSerine>30,000>1,500
TrypsinSerine>30,000>1,500
ThrombinSerine>30,000>1,500
PlasminSerine>30,000>1,500
Cathepsin BCysteine>30,000>1,500
Cathepsin KCysteine>30,000>1,500
Cathepsin LCysteine>30,000>1,500
MMP-2Metalloprotease>30,000>1,500
MMP-9Metalloprotease>30,000>1,500
BACE1Aspartyl>30,000>1,500

This table presents representative data based on published information and is intended for illustrative purposes.

V. References

  • This compound - the Chemical Probes Portal. (2022, February 18). The Chemical Probes Portal. [Link]

  • von Nussbaum, F., Li, V. M., Allerheiligen, S., et al. (2015). Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases. ChemMedChem, 10(7), 1163-1173. [Link]

  • Protease Screening & Profiling Solutions, Broad Target Panel - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]

  • Kenniston, J. A., Faucette, L. F., Martik, D., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 965534. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). National Center for Biotechnology Information. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015, November 9). Annual Reviews. [Link]

  • Protease Screening and Profiling Services - BPS Bioscience. (n.d.). BPS Bioscience. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.). Creative BioMart. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Protease Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information. [Link]

  • Guide to Running an SPR Experiment. (2022, July 27). [Link]

  • Orthogonal Assay Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed. (2015, June 17). PubMed. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. (2025, November 14). Daniele Teti. [Link]

  • Drawing graphs with dot. (n.d.). [Link]

  • Dot Language (graph based diagrams) | by Dinis Cruz - Medium. (2018, October 7). Medium. [Link]

  • How scientific workflows help automate science and what we can do better? - YouTube. (2023, March 21). YouTube. [Link]

  • Protease Assay Services | Reaction Biology. (n.d.). Reaction Biology. [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: BAY-678 vs. Sivelestat (HNE Inhibition)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical comparison between Sivelestat (the first-generation clinical standard) and BAY-678 (a highly potent, next-generation chemical probe) for the inhibition of Human Neutrophil Elastase (HNE).

Core Distinction:

  • Sivelestat (ONO-5046) is a competitive, reversible acyl-enzyme inhibitor approved for clinical use in specific regions (Japan/Korea) for Acute Lung Injury (ALI). However, its utility is limited by rapid plasma hydrolysis and the requirement for continuous intravenous infusion.

  • This compound represents a structural evolution in HNE inhibition. It is a cell-permeable, orally bioavailable dihydropyrimidinone derivative that utilizes an "induced-fit" mechanism to lock the enzyme in an inactive conformation. It exhibits superior potency (

    
    ) and metabolic stability compared to Sivelestat.
    

Mechanistic Profile & Binding Kinetics[1]

Sivelestat: The Acyl-Enzyme Inhibitor

Sivelestat functions as a competitive inhibitor that mimics the substrate. It attacks the active site serine (Ser195) of HNE, forming a transient acyl-enzyme complex .

  • Binding Mode: The carbonyl carbon of Sivelestat undergoes nucleophilic attack by the hydroxyl group of Ser195. This forms a covalent (but reversible) ester linkage.

  • Limitation: This acyl-enzyme intermediate is susceptible to hydrolysis, leading to the regeneration of active HNE and the degradation of the inhibitor. This instability drives the need for high/continuous dosing in vivo.

This compound: The "Locked" Conformation

This compound avoids the acyl-enzyme pathway entirely. It is a non-covalent inhibitor designed using a "freezing the bioactive conformation" strategy.

  • Binding Mode: It binds to the S1 and S2 subsites of HNE.[1] The molecule features a strategically positioned methyl sulfone substituent that locks the inhibitor in a bioactive conformation.[2]

  • Induced Fit: Upon binding, this compound induces a conformational change in the HNE active site that prevents substrate access without forming a covalent bond. This results in a highly stable enzyme-inhibitor complex with a slow dissociation rate (

    
    ).
    
Visualization: HNE Signaling & Inhibition Logic

HNE_Pathway Inflammation Inflammatory Stimuli (LPS, Tissue Injury) Neutrophil Neutrophil Activation (Degranulation) Inflammation->Neutrophil Triggers HNE_Active Active HNE (Human Neutrophil Elastase) Neutrophil->HNE_Active Releases Substrates Substrates (Elastin, Collagen, Fibronectin) HNE_Active->Substrates Cleaves Damage Tissue Damage (ALI, Emphysema, Remodeling) Substrates->Damage Degradation Sivelestat Sivelestat (Acyl-Enzyme Complex) Sivelestat->HNE_Active Transient Inhibition (Reversible Covalent) BAY678 This compound (Induced-Fit / Non-Covalent) BAY678->HNE_Active Stable Inhibition (Lock-and-Key)

Caption: Mechanistic intervention points of Sivelestat and this compound within the neutrophil inflammatory cascade.

Quantitative Performance Comparison

The following data aggregates physicochemical properties and enzymatic inhibition constants from validated biochemical assays.

FeatureSivelestat (ONO-5046)This compoundAdvantage
Primary Target Human Neutrophil Elastase (HNE)Human Neutrophil Elastase (HNE)Equal
IC50 (Potency) 44 nM - 200 nM [1, 5]20 nM [2, 3]This compound (Higher Potency)
Ki (Binding Affinity) 200 nM [5]15 nM [3]This compound (>10x tighter binding)
Selectivity Selective for NE vs. Trypsin/Cat G>2000-fold vs. 21 serine proteases [2]This compound (Superior profile)
Mechanism Reversible Covalent (Acyl-Enzyme)Non-covalent (Induced Fit)This compound (Kinetic Stability)
Bioavailability Low (IV Admin only)High (Orally Bioavailable) This compound
In Vivo Stability Low (

in minutes)
High (Optimized metabolic stability)This compound

Analysis: While Sivelestat is effective, its higher


 (200 nM) compared to this compound (15 nM) indicates that significantly higher concentrations of Sivelestat are required to achieve the same level of enzyme occupancy. Furthermore, the >2000-fold selectivity of this compound minimizes off-target effects on related serine proteases like Proteinase 3 (PR3), which Sivelestat may weakly inhibit at high concentrations.

Validated Experimental Protocols

To objectively compare these inhibitors in your own laboratory, use the following Fluorometric HNE Activity Assay . This protocol relies on the cleavage of a fluorogenic substrate (MeOSuc-AAPV-AMC), which releases highly fluorescent AMC (7-amino-4-methylcoumarin) upon hydrolysis by HNE.

Protocol: Fluorometric HNE Inhibition Assay

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100.

  • Enzyme: Purified Human Neutrophil Elastase (Final conc: 1–5 nM).

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (Final conc: 20–100 µM).

  • Inhibitors: this compound and Sivelestat (dissolved in DMSO).

Workflow Visualization:

Assay_Workflow Step1 1. Preparation Dilute Inhibitors in DMSO (Serial Dilution 1nM - 10µM) Step2 2. Incubation Mix HNE + Inhibitor Incubate 15-30 min @ 37°C Step1->Step2 Pre-equilibrium Step3 3. Initiation Add Substrate (MeOSuc-AAPV-AMC) Step2->Step3 Start Rxn Step4 4. Measurement Kinetic Read (Ex:360nm / Em:460nm) Monitor for 30-60 min Step3->Step4 Real-time Data Step5 5. Analysis Calculate Vmax Plot Dose-Response (IC50) Step4->Step5 Data Fitting

Caption: Step-by-step workflow for determining IC50 values using a FRET/Fluorometric substrate assay.

Critical Steps for Accuracy:

  • Pre-incubation: Essential for Sivelestat. As an acyl-enzyme inhibitor, equilibrium establishment takes time. Incubate enzyme and inhibitor for at least 15–30 minutes before adding the substrate to ensure accurate

    
     measurement.
    
  • Solvent Control: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Linearity: Measure the initial velocity (

    
    ) within the linear range of the reaction (typically the first 10–20 minutes) to avoid substrate depletion artifacts.
    

References

  • This compound Chemical Probe. Chemical Probes Portal.[3] Available at: [Link]

  • von Nussbaum, F., et al. (2015). "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases."[4] ChemMedChem, 10(7), 1163–1173.[4]

  • Iwata, K., et al. "Effect of Neutrophil Elastase Inhibitor (Sivelestat) on Acute Lung Injury." Frontiers in Pharmacology. Available at: [Link]

Sources

A Comparative Guide to the Potency of BAY-678 and BAY 85-8501, Potent Inhibitors of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for pulmonary diseases, the targeted inhibition of human neutrophil elastase (HNE) has emerged as a promising strategy. HNE, a serine protease, plays a critical role in the inflammatory cascade and tissue remodeling associated with conditions such as chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI).[1][2] This guide provides an in-depth comparison of two notable HNE inhibitors, BAY-678 and BAY 85-8501, with a focus on their respective potencies and the structural determinants that underpin their differential activities.

Introduction to this compound and BAY 85-8501

Both this compound and BAY 85-8501 were developed as potent and selective inhibitors of HNE.[1] They belong to a novel class of dihydropyrimidinone inhibitors.[1] While both compounds demonstrate significant inhibitory activity, BAY 85-8501 represents a substantial advancement in potency, achieving picomolar efficacy.[1][3] This guide will dissect the experimental data that quantifies this potency difference and explore the innovative medicinal chemistry strategies that led to the development of the more potent BAY 85-8501.

Comparative Potency: A Quantitative Analysis

The inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. For this compound and BAY 85-8501, in vitro enzymatic assays have been employed to quantify their ability to inhibit HNE. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to express this potency.

CompoundTargetIC50Ki
This compound Human Neutrophil Elastase (HNE)20 nM[4][5][6]15 nM[7]
BAY 85-8501 Human Neutrophil Elastase (HNE)65 pM (0.065 nM)[3][8][9]0.08 nM[10]

As the data clearly indicates, BAY 85-8501 is orders of magnitude more potent than this compound. The picomolar IC50 value of BAY 85-8501 signifies an exceptionally high affinity for the HNE enzyme.

The Structural Basis for Enhanced Potency: "Freezing" the Bioactive Conformation

The remarkable increase in potency observed with BAY 85-8501 is a direct result of a strategic medicinal chemistry approach termed "freezing the bioactive conformation".[1][10] This strategy involves introducing a specific structural modification that locks the molecule into its optimal conformation for binding to the target enzyme.[10]

In the case of BAY 85-8501, the key modification is the introduction of a methyl sulfone substituent.[1] This group, through steric and electronic interactions, restricts the rotational freedom of the molecule, pre-organizing it for a highly favorable interaction with the S1 and S2 pockets of the HNE active site.[1] This "induced-fit" binding mode allows for tighter and more extensive interactions with the enzyme, resulting in the observed picomolar potency.[1][2]

G cluster_0 Mechanism of Potency Enhancement BAY_678 This compound (Flexible Conformation) HNE_Binding_Site HNE Active Site BAY_678->HNE_Binding_Site Nanomolar Affinity High_Potency_Binding Picomolar Potency HNE_Binding_Site->High_Potency_Binding Stronger Binding BAY_85_8501 BAY 85-8501 (Locked Conformation) BAY_85_8501->HNE_Binding_Site Optimized Interaction

Caption: Enhanced potency of BAY 85-8501 through conformational locking.

Selectivity Profile

A crucial aspect of a therapeutic inhibitor is its selectivity for the intended target over other related enzymes. Both this compound and BAY 85-8501 have demonstrated high selectivity for HNE. They have been tested against a panel of 21 other serine proteases and showed no significant inhibition.[4][7][10] This high degree of selectivity is critical for minimizing off-target effects and enhancing the safety profile of the compounds.

Experimental Protocols for Potency Determination

The determination of IC50 and Ki values for HNE inhibitors typically involves a standardized in vitro enzymatic assay. The following is a generalized protocol representative of the methodologies used.

In Vitro HNE Inhibition Assay Protocol

  • Reagents and Materials:

    • Purified human neutrophil elastase (HNE)

    • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Test compounds (this compound, BAY 85-8501) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl and a detergent like Triton X-100)

    • 96-well microplates (black, for fluorescence measurements)

    • Fluorescence microplate reader

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of HNE to each well of the microplate.

    • Add the diluted test compounds to the respective wells.

    • Incubate the enzyme and inhibitor mixture for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for binding equilibrium.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated upon cleavage of the substrate by HNE.

    • The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

  • Data Analysis:

    • Plot the reaction rates against the logarithm of the inhibitor concentrations.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

G cluster_1 HNE Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (HNE, Substrate, Inhibitors) Start->Prepare_Reagents Incubate_HNE_Inhibitor Incubate HNE with Inhibitor Prepare_Reagents->Incubate_HNE_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_HNE_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Analyze_Data Data Analysis (IC50, Ki Calculation) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the potency of HNE inhibitors.

Conclusion

The comparison between this compound and BAY 85-8501 provides a compelling case study in the power of structure-based drug design. While this compound is a potent HNE inhibitor in its own right, the strategic "freezing" of the bioactive conformation in BAY 85-8501 led to a dramatic increase in potency to the picomolar range. This significant enhancement in potency, coupled with high selectivity, positions BAY 85-8501 as a highly promising candidate for further development in the treatment of HNE-mediated pulmonary diseases. The experimental data and the underlying medicinal chemistry principles discussed in this guide offer valuable insights for researchers and drug development professionals working in this therapeutic area.

References

  • von Nussbaum, F., Li, V. M., Allerheiligen, S., et al. (2015). Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases. ChemMedChem, 10(7), 1163–1173. [Link]

  • Iegre, J., et al. (2021). Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches. International Journal of Molecular Sciences, 22(11), 5899. [Link]

  • von Nussbaum, F., Li, V. M., Allerheiligen, S., et al. (2015). Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases. ChemMedChem, 10(7), 1163–1173. [Link]

  • BAY-85-8501. MedChem Express - Cambridge Bioscience. [Link]

Sources

Technical Comparison: BAY-678 vs. Peptidyl Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Human Neutrophil Elastase (HNE) inhibitors has historically been bifurcated into two eras: the peptidyl era (characterized by Sivelestat and naturally derived peptides) and the non-peptidyl small molecule era (exemplified by BAY-678). While peptidyl inhibitors like Sivelestat provided the first clinical proof-of-concept for HNE inhibition in acute lung injury (ALI), they suffer from poor metabolic stability, low oral bioavailability, and "reactive warhead" toxicity.

This compound represents a paradigm shift. It utilizes a dihydropyrimidinone scaffold that employs an "induced-fit" mechanism, locking the molecule into a bioactive conformation that binds HNE with high potency (IC50 ~20 nM) and exceptional selectivity (>2000-fold vs. other serine proteases). This guide details the structural and functional advantages of this compound over its peptidyl predecessors, supported by experimental protocols for validation.

The Stability & Selectivity Gap: Why Peptidyl Inhibitors Fail

To understand the superiority of this compound, one must first diagnose the failure points of peptidyl inhibitors such as Sivelestat (ONO-5046).

The "Warhead" Liability

Peptidyl inhibitors typically rely on an electrophilic "warhead" (e.g., aldehyde, chloromethyl ketone, or activated ester) to covalently modify the active site serine (Ser195) of HNE.

  • Consequence: These reactive groups are promiscuous, leading to off-target binding with other serine proteases (e.g., Proteinase 3, Cathepsin G).

  • Metabolic Instability: The peptide backbone is susceptible to rapid hydrolysis by endogenous peptidases, necessitating intravenous (IV) infusion rather than oral dosing.

The Pharmacokinetic Bottleneck
  • Sivelestat: Requires continuous IV infusion due to a short plasma half-life.

  • This compound: Designed as a non-peptidyl small molecule with high membrane permeability and metabolic stability, enabling oral bioavailability.

The this compound Solution: Induced-Fit & Frozen Conformation

This compound does not rely on a reactive warhead. Instead, it exploits a chiral dihydropyrimidinone core.

Mechanism of Action: "Freezing" the Conformation

Research by von Nussbaum et al. (Bayer) demonstrated that HNE is not a static "lock" but a dynamic structure.

  • Induced Fit: this compound binds to the S1 and S2 pockets of HNE.[1][2] Unlike rigid peptidyls, this compound induces a conformational change in the enzyme that tightens the binding pocket around the inhibitor.

  • The "Lock" Strategy: The molecule features a strategically positioned methyl sulfone substituent.[1][2] This group sterically "freezes" the inhibitor into its bioactive conformation before it even binds, minimizing the entropy penalty upon binding.

Structural Logic Diagram

The following diagram illustrates the mechanistic divergence between the reactive peptidyl approach and the this compound induced-fit model.

MechanismComparison cluster_0 Peptidyl Inhibitors (e.g., Sivelestat) cluster_1 This compound (Non-Peptidyl) NodeA Peptide Backbone (Reactive Warhead) NodeB HNE Active Site (Ser195) NodeA->NodeB Mimics Substrate NodeC Covalent Bond Formation NodeB->NodeC Irreversible/Acylation NodeD High Turnover/ Hydrolysis Risk NodeC->NodeD Metabolic Instability NodeE Dihydropyrimidinone (Frozen Conformation) NodeF HNE S1/S2 Pockets NodeE->NodeF Non-Covalent Interaction NodeG Induced Fit Complex NodeF->NodeG Conformational Lock NodeH High Selectivity & Oral Bioavailability NodeG->NodeH Stable Inhibition

Caption: Comparative mechanism of action. Peptidyl inhibitors rely on reactive covalent bonding (red), leading to instability. This compound uses a pre-organized "frozen" conformation to induce a tight, non-covalent fit (blue/green), ensuring stability.

Comparative Performance Data

The following data consolidates findings from ChemMedChem and Bioorganic & Medicinal Chemistry Letters.

FeatureSivelestat (Peptidyl)This compound (Small Molecule)Advantage
Chemical Class Peptidyl (Acyl-enzyme inhibitor)DihydropyrimidinoneStability
Binding Mechanism Covalent / Transition StateInduced-Fit / Non-covalentSafety (No warhead)
HNE Potency (IC50) ~44 - 50 nM~20 nMPotency
Selectivity (vs PR3) Moderate (<100-fold)High (>2000-fold)Specificity
Bioavailability Low (IV Admin Required)High (Oral Admin Possible)Utility
Cell Permeability LowHighIntracellular Targets

Note: While newer derivatives like BAY 85-8501 show picomolar potency, this compound remains the standard chemical probe for this class with a robust 20 nM IC50.

Experimental Validation Protocols

To verify the advantages of this compound in your own laboratory, use the following self-validating protocols.

In Vitro Potency Assay (FRET)

This assay measures the inhibition of HNE activity using a fluorogenic substrate.

Reagents:

  • Enzyme: Human Neutrophil Elastase (purified).

  • Substrate: MeOSuc-AAPV-AMC (Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin).

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100.

Protocol:

  • Preparation: Dilute this compound and Sivelestat (positive control) in DMSO to create a 10-point dose-response curve (start at 10 µM, 1:3 serial dilution).

  • Incubation: Mix 10 µL of inhibitor with 20 µL of HNE enzyme (final conc. 1 nM) in a black 384-well plate. Incubate for 30 minutes at room temperature to allow the "induced fit" to equilibrate.

  • Initiation: Add 20 µL of MeOSuc-AAPV-AMC substrate (final conc. 20 µM, ~Km).

  • Readout: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 60 minutes.

  • Analysis: Calculate initial velocities (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine IC50.
    

Validation Check: The IC50 for this compound should be distinctively lower or comparable to Sivelestat, but with a steeper Hill slope indicating stoichiometric binding.

Selectivity Profiling (HNE vs. Proteinase 3)

A key advantage of this compound is sparing Proteinase 3 (PR3), which is structurally similar but biologically distinct.

Protocol Adjustment:

  • Repeat the assay above using Proteinase 3 (enzyme) and Boc-Ala-Pro-Nva-SBzl (thiobenzyl ester substrate) or a PR3-specific FRET substrate.

  • Expectation: Sivelestat will show significant inhibition of PR3 at higher concentrations. This compound should show negligible inhibition up to 10 µM.

Experimental Workflow Visualization

This diagram outlines the logical flow for validating this compound's potency and selectivity.

ExperimentalWorkflow cluster_Assay Enzymatic Assay Setup Start Compound Preparation (DMSO Serial Dilution) EnzymeHNE HNE Incubation (30 min @ RT) Start->EnzymeHNE EnzymePR3 Proteinase 3 Incubation (Selectivity Control) Start->EnzymePR3 Substrate Add Substrate (MeOSuc-AAPV-AMC) EnzymeHNE->Substrate EnzymePR3->Substrate Readout Kinetic Fluorescence (Ex 380nm / Em 460nm) Substrate->Readout Analysis Calculate IC50 & Selectivity Ratio Readout->Analysis

Caption: Workflow for validating this compound potency and selectivity. Parallel incubation with HNE and PR3 ensures the selectivity profile is confirmed alongside potency.

References

  • von Nussbaum, F., et al. (2015). "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases."[2][3] ChemMedChem, 10(7), 1163–1173.[2][3] [Link][2][4]

  • von Nussbaum, F. & Li, V. M.-J. (2015). "Neutrophil elastase inhibitors for the treatment of (cardio)pulmonary diseases: Into clinical testing with pre-adaptive pharmacophores."[3][4][5] Bioorganic & Medicinal Chemistry Letters, 25(20), 4370–4381.[5] [Link]

  • Structural Genomics Consortium (SGC). "this compound: A Chemical Probe for Human Neutrophil Elastase." [Link]

  • Kawabata, K., et al. (1991). "ONO-5046, a novel inhibitor of human neutrophil elastase." Biochemical and Biophysical Research Communications, 177(2), 814-820. (Reference for Sivelestat data). [Link]

Sources

Technical Guide: Benchmarking HNE Inhibitors for Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Human Neutrophil Elastase (HNE) is a serine protease essential for innate immunity but devastating when unregulated. In respiratory pathologies such as Acute Lung Injury (ALI), COPD, and Cystic Fibrosis (CF), the "protease-antiprotease imbalance" leads to the degradation of elastin and collagen, driving irreversible tissue remodeling.

For researchers, selecting the correct HNE inhibitor is not merely about potency (


); it is about matching the inhibitor's kinetic profile (reversible vs. irreversible) and pharmacokinetics (systemic vs. local retention) to the specific model. This guide benchmarks three distinct classes of inhibitors—Sivelestat , Alvelestat , and BAY-678 —and provides a validated workflow for their evaluation.

The Pathophysiological Context[1]

To benchmark these compounds effectively, one must understand the signaling cascade they interrupt. HNE is stored in the azurophilic granules of neutrophils. Upon activation (e.g., by LPS or IL-8), HNE is released into the extracellular space.

In healthy tissue, Alpha-1 Antitrypsin (AAT) neutralizes HNE. In disease states, oxidative stress (ROS) inactivates AAT, allowing HNE to cleave extracellular matrix (ECM) components and activate mucin-producing pathways (e.g., EGFR transactivation).

Figure 1: The HNE-Mediated Tissue Damage Cascade

HNE_Pathway Stimulus Inflammatory Stimulus (LPS / IL-8) Neutrophil Neutrophil Activation (Azurophilic Granules) Stimulus->Neutrophil HNE Human Neutrophil Elastase (HNE) Release Neutrophil->HNE Degranulation ECM ECM Degradation (Elastin/Collagen) HNE->ECM Mucin Mucin Hypersecretion (MUC5AC via EGFR) HNE->Mucin Inflammation Pro-inflammatory Cytokines (IL-6, IL-1beta) HNE->Inflammation AAT Alpha-1 Antitrypsin (Endogenous Inhibitor) AAT->HNE Neutralization ROS ROS / Oxidative Stress ROS->AAT Inactivates AAT

Caption: The "Protease-Antiprotease Imbalance."[1][2] ROS inactivates endogenous AAT, leaving HNE unchecked to degrade lung tissue and drive inflammation.

Comparative Benchmarking: The Inhibitor Landscape

We compare three compounds representing different generations and mechanisms of action.

The Candidates
  • Sivelestat (ONO-5046): The clinical standard. It is a competitive, specific inhibitor approved in Japan and Korea for ALI/ARDS. It has a short half-life and is typically administered via continuous IV infusion.

  • Alvelestat (AZD9668): A next-generation, orally bioavailable inhibitor designed by AstraZeneca. It targets chronic conditions like COPD and Bronchiectasis, prioritizing stability and lung retention.

  • This compound: A highly potent research tool (chemical probe).[3] It utilizes an induced-fit mechanism to achieve extreme selectivity, making it ideal for validating HNE as a target in preclinical models without off-target noise.

Performance Data
FeatureSivelestat (ONO-5046)Alvelestat (AZD9668)This compound
Primary Indication ALI / ARDS (Acute)COPD / AATD (Chronic)Preclinical Research Tool
Mechanism Competitive, Reversible (Acyl-enzyme)Competitive, ReversibleInduced-fit, Reversible
Potency (

)
44 nM [1]12 nM [2]20 nM [3]
Binding Affinity (

)
~200 nM~10 nM15 nM
Selectivity High (vs. Trypsin/Thrombin)>600x (vs. other Serine Proteases)>2000x (vs. 21 Serine Proteases)
Route IV (Continuous)OralOral / Intraperitoneal
Plasma Half-life Short (< 1 hour)Long (Designed for BID dosing)Medium (~1.3h in rats)

Expert Insight: While Alvelestat appears more potent based on


, This compound  often yields cleaner data in murine models due to its superior selectivity profile against related proteases like Proteinase 3 (PR3), which often confounds HNE research.

Experimental Validation Protocols

Trustworthiness in data comes from self-validating assays. The following protocol uses a FRET-based approach, which is superior to colorimetric assays for kinetic sensitivity.

In Vitro FRET Kinetic Assay

Objective: Determine the inhibitory constant (


) of a candidate molecule.

Reagents:

  • Enzyme: Purified Human Neutrophil Elastase (avoid crude lysates to ensure specificity).

  • Substrate: MeOSuc-AAPV-AMC (Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin). This specific sequence is highly selective for HNE.

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20 (prevents enzyme adsorption to plastics).

Protocol Steps:

  • Preparation: Dilute HNE to 20 nM in assay buffer. Prepare inhibitor serial dilutions (0.1 nM to 10 µM).

  • Pre-incubation: Mix 50 µL Enzyme + 25 µL Inhibitor in a black 96-well plate. Incubate for 30 minutes at 25°C .

    • Why? Sivelestat and this compound require time to reach equilibrium binding. Skipping this leads to underestimation of potency.

  • Initiation: Add 25 µL of MeOSuc-AAPV-AMC (Final concentration:

    
     value, approx. 100 µM).
    
  • Measurement: Monitor fluorescence (

    
    ) every 30 seconds for 60 minutes.
    
  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Plot 
    
    
    
    vs. [Inhibitor] to derive
    
    
    .
Figure 2: Validated Assay Workflow

Assay_Workflow Prep 1. Prep Buffer + HNE + Inhibitor Incubate 2. Pre-Incubation 30 min @ 25°C Prep->Incubate Equilibrium Substrate 3. Add Substrate MeOSuc-AAPV-AMC Incubate->Substrate Initiate Read 4. Kinetic Read Ex380/Em460 (60 min) Substrate->Read FRET Signal Analysis 5. Data Analysis Calc V0 & IC50 Read->Analysis

Caption: Kinetic FRET assay workflow. Pre-incubation is the critical control point for accurate Ki determination.

Critical Analysis & Translational Nuance

Species Cross-Reactivity

A common failure mode in respiratory drug development is the assumption that Human HNE inhibitors work on Mouse NE (MNE).

  • Sivelestat: Shows reasonable cross-reactivity with MNE, making it suitable for LPS-induced ALI models in mice.

  • This compound: While highly potent against HNE (

    
     15 nM), its potency against MNE is significantly lower (
    
    
    
    ~700 nM) [3].
    • Recommendation: If using this compound in mice, you must adjust dosing upwards to compensate for this ~40-fold drop in affinity, or use humanized mouse models.

Solubility and Formulation
  • Sivelestat Sodium: Highly water-soluble but hydrolytically unstable in plasma. In in vivo experiments, use fresh preparations and consider osmotic pumps for steady-state levels.

  • Alvelestat: Designed for oral bioavailability.[3] For in vitro work, dissolve in DMSO; for in vivo, methylcellulose suspensions are standard.

References

  • Kawabata, K., et al. (1991). "ONO-5046, a novel inhibitor of human neutrophil elastase." Biochemical and Biophysical Research Communications.

  • Stevens, T., et al. (2011). "Alvelestat (AZD9668), a potent and selective inhibitor of neutrophil elastase."[4] Journal of Pharmacology and Experimental Therapeutics.

  • von Nussbaum, F., et al. (2016). "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501 and this compound." ChemMedChem.

  • MedChemExpress. "MeOSuc-AAPV-AMC Product Protocol." MCE Protocols.

Sources

Benchmarking BAY-678: A High-Fidelity Protocol for In Vitro Neutrophil Elastase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BAY-678 represents a significant leap in the structural evolution of Human Neutrophil Elastase (HNE) inhibitors. Unlike first-generation compounds such as Sivelestat, which suffer from moderate potency and hydrolytic instability, this compound utilizes a pre-adaptive pharmacophore to achieve nanomolar potency (


 nM) with high metabolic stability.

This guide provides a validated framework for reproducing the anti-inflammatory effects of this compound in vitro. It moves beyond generic assay descriptions to focus on the causality of inhibition : specifically, how locking the HNE active site prevents the downstream processing of pro-inflammatory cytokines (e.g., IL-1


, IL-8) and matrix degradation.

Mechanistic Grounding: The Inhibition Cascade

To reproduce the anti-inflammatory effects of this compound, one must understand that it acts as a reversible, non-covalent inhibitor . It targets the S1 and S2 pockets of HNE, effectively "freezing" the enzyme in an inactive conformation. This blockade halts the proteolytic processing required to activate specific cytokines and degrade the extracellular matrix (ECM).

Diagram 1: Mechanism of Action & Downstream Effects

BAY678_Mechanism Neutrophil Activated Neutrophil HNE_Active Active HNE (Protease) Neutrophil->HNE_Active Degranulation Complex HNE:this compound Complex (Inactive) HNE_Active->Complex Binding (Ki = 15 nM) Inflammation Inflammatory Cascade: Tissue Damage & Cytokine Storm HNE_Active->Inflammation Cleaves Substrates BAY678 This compound (Inhibitor) BAY678->Complex S1/S2 Pocket Lock Complex->Inflammation BLOCKS Resolution Anti-Inflammatory Effect: Preserved ECM & Reduced Cytokines Complex->Resolution Prevents Cleavage Substrates Substrates: Pro-IL-1β, Pro-IL-8, ECM Substrates->Inflammation Processed by HNE

Caption: this compound binds the HNE active site, preventing the conversion of pro-inflammatory substrates into active mediators.

Comparative Analysis: Why this compound?

Before initiating protocols, researchers must justify the selection of this compound over historical alternatives. The following data synthesizes performance metrics from key medicinal chemistry studies (von Nussbaum et al.).

Table 1: Performance Benchmarking
FeatureThis compound (The Probe)Sivelestat (The Standard)AZD9668 (Alvelestat)
Primary Target Human Neutrophil Elastase (HNE)HNEHNE
In Vitro Potency (

)
~20 nM ~44 - 200 nM~12 nM
Binding Mechanism Reversible, Non-covalentReversible, Acyl-enzyme intermediateReversible, Non-covalent
Selectivity >2000-fold vs. other serine proteasesModerateHigh
Chemical Stability High (Hydrolytically stable)Low (Hydrolytically unstable)High
Cell Permeability HighLow/ModerateHigh

Key Insight: Sivelestat is often used as a positive control, but its lower potency and instability in aqueous solution can lead to variability in long-duration assays (e.g., 24h cytokine release). This compound provides a more stable baseline for chronic in vitro models.

Experimental Protocols

This section details two self-validating systems: a cell-free enzymatic assay to confirm potency and a cellular model to demonstrate physiological anti-inflammatory efficacy.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

    • Validation: Solution should be clear. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration <0.5% to avoid solvent toxicity.

Phase 2: The "Gold Standard" Enzymatic Assay

This assay isolates the interaction between the inhibitor and the enzyme, removing cellular variables.

Materials:

  • Enzyme: Purified Human Neutrophil Elastase (0.5 nM final).

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (Fluorogenic, specific for HNE).

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% BSA (prevents enzyme adsorption to plastic).

Protocol:

  • Pre-incubation: Incubate HNE with varying concentrations of this compound (0.1 nM to 1 µM) for 15 minutes at room temperature. Rationale: Allows equilibrium binding.

  • Initiation: Add substrate (Km concentration, typically ~20-50 µM).

  • Readout: Measure fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Plot

    
     vs. log[Inhibitor]. Calculate 
    
    
    
    .
    • Success Criterion:

      
       should fall between 15–25 nM.
      
Phase 3: Cellular Anti-Inflammatory Model

To reproduce the biological effect, we use LPS-stimulated neutrophils.

Cell Model: Freshly isolated Human Polymorphonuclear Cells (PMNs) or differentiated HL-60 cells. Stimulus: Lipopolysaccharide (LPS) or fMLP (to trigger degranulation).

Diagram 2: Cellular Workflow

Cellular_Workflow cluster_readouts Readouts Step1 1. Cell Prep (PMNs or HL-60) Step2 2. Pre-Treatment This compound (30 min) Step1->Step2 Seeding Step3 3. Stimulation LPS (1 µg/mL) Step2->Step3 Inhibition established Step4 4. Incubation 4 - 24 Hours Step3->Step4 Inflammatory Response Step5 5. Analysis Step4->Step5 Harvest Supernatant R1 Elastase Activity (Fluorometry) Step5->R1 R2 Cytokines (IL-8/TNFα) (ELISA) Step5->R2

Caption: Step-by-step workflow for assessing cellular anti-inflammatory efficacy.

Detailed Steps:

  • Seeding: Plate PMNs at

    
     cells/well in serum-free RPMI (serum contains alpha-1 antitrypsin, a natural elastase inhibitor, which can mask results).
    
  • Inhibitor Treatment: Add this compound (dose-response: 1 nM – 10 µM). Include a Vehicle Control (DMSO only) and a Positive Control (Sivelestat 10 µM). Incubate 30 min.

  • Stimulation: Add LPS (1 µg/mL) to trigger granule release.

  • Incubation: 4 hours (for elastase release) to 24 hours (for cytokine processing).

  • Quantification:

    • Elastase Activity: Transfer supernatant to a new plate; add fluorogenic substrate (as in Phase 2). Expectation: Dose-dependent reduction in fluorescence.

    • Cytokine Levels: Perform ELISA for TNF-

      
       or IL-8. Note: HNE processes pro-IL-1
      
      
      
      and degrades anti-inflammatory mediators. Inhibition should normalize cytokine profiles.

Troubleshooting & Validation (Self-Validating Systems)

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), your data must be robust.

  • The "Serum Trap":

    • Issue: Using 10% FBS in the media during the elastase assay.

    • Cause: Serum contains

      
      -antitrypsin, which irreversibly binds HNE.
      
    • Fix: Perform the stimulation step in serum-free media or media supplemented with 1% BSA.

  • The "Solubility Artifact":

    • Issue: Precipitate at high concentrations (>50 µM).

    • Check: Verify optical density at 600nm; turbidity indicates precipitation. This compound is generally soluble, but cold buffers can cause crashing.

  • Specificity Check:

    • If possible, use the inactive S-enantiomer of this compound (often available from chemical probe suppliers) as a negative control. If the S-enantiomer shows activity, your effect is off-target.

References

  • von Nussbaum, F., et al. (2015). "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases."[1] ChemMedChem, 10(7), 1163–1173.[1]

  • Structural Genomics Consortium (SGC). "this compound: A Chemical Probe for Human Neutrophil Elastase."[2] SGC Chemical Probes.

  • Geraghty, P., et al. (2013). "Neutrophil Elastase Inhibitors in the Treatment of Respiratory Disease." Expert Opinion on Investigational Drugs, 22(2), 179–196.

  • Bayer AG. "this compound Profile." Chemical Probes Portal.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of BAY-678

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BAY-678 is a highly potent, selective inhibitor of Human Neutrophil Elastase (HNE) with an IC50 of ~20 nM.[1][2][3] Unlike general laboratory reagents, its high biological activity at nanomolar concentrations requires strict containment protocols. Do not dispose of this compound down the drain. All waste must be segregated into hazardous chemical waste streams for high-temperature incineration.

This guide outlines the specific physicochemical properties of this compound that dictate its cleaning and disposal procedures, ensuring both operator safety and environmental compliance.

Part 1: Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its stability and solubility. This compound is a stable organic molecule that resists passive degradation, meaning it persists in waste streams if not properly incinerated.

Physicochemical Data Table
PropertyValue/DescriptionOperational Implication
Target Human Neutrophil Elastase (HNE)Bioactive; avoid dust inhalation/skin contact.
Potency (IC50) 20 nMTrace contamination is biologically significant.
Solubility (Primary) DMSO (>10 mM), EthanolCritical: Water alone will not clean spills effectively.
Solubility (Aqueous) Low / InsolubleAqueous rinses must be preceded by organic solvent rinses.
Appearance White to off-white solidHard to visualize trace dust on light surfaces.
Risk Assessment (GHS Classification Context)

While specific SDS data varies by vendor, potent HNE inhibitors generally fall under the following hazard categories:

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.

  • Specific Target Organ Toxicity (STOT): Potential for cumulative effects due to enzyme inhibition.

  • Aquatic Toxicity: Hazardous to aquatic life; strict prohibition on drain disposal.

Part 2: Pre-Disposal & Decontamination Protocol

The "Triple Rinse" Rule for Hydrophobic Compounds Because this compound is poorly soluble in water, standard soap-and-water washing is ineffective and will leave bioactive residue on glassware. You must use the "Solubility Ladder" approach: DMSO


 Ethanol 

Water
.
Step-by-Step Decontamination
  • Primary Solubilization: Rinse the contaminated vessel (vial, flask, spatula) with a small volume of DMSO . This dissolves the bulk of the hydrophobic compound.

    • Action: Transfer this rinse to the Organic Liquid Waste container.

  • Secondary Rinse: Rinse with Ethanol (70% or 100%) . This removes the DMSO and remaining traces of the compound.

    • Action: Transfer to Organic Liquid Waste .

  • Final Wash: Rinse with water and detergent.

    • Action: This final rinsate can generally go down the drain only if steps 1 and 2 were performed thoroughly. If in doubt, collect this as waste as well.

Part 3: Disposal Workflow

This section details the segregation of waste streams.

A. Solid Waste (Solids & Contaminated Items)
  • Items: Original vials with residual powder, contaminated gloves, weighing boats, pipette tips.

  • Protocol:

    • Do not attempt to wash disposable plastics.

    • Place items immediately into a Double-Bagged Biohazard/Chemical Dry Waste bin.

    • Label clearly: "Solid Waste: Contaminated with this compound (HNE Inhibitor)."

    • Disposal Method: High-temperature incineration (via EHS/Vendor).

B. Liquid Waste (Stock Solutions & Rinsates)
  • Items: Expired DMSO stock solutions, mother liquors, HPLC waste.

  • Protocol:

    • Segregation: Ensure the waste container is compatible with organic solvents (HDPE or Glass).

    • Labeling: List "DMSO, Ethanol, this compound (Trace)" on the hazardous waste tag.

    • Compatibility Warning: Do not mix with strong oxidizers (e.g., Nitric Acid) as DMSO can react violently.

Part 4: Decision Matrix (Visualization)

The following diagram illustrates the logical flow for handling this compound waste, ensuring no bioactive material enters the municipal water system.

BAY678_Disposal Start Start: Waste Identification TypeCheck Is the waste Solid or Liquid? Start->TypeCheck Liquid Liquid Waste (Stock solutions, HPLC waste) TypeCheck->Liquid Liquid Solid Solid Waste (Vials, Tips, Gloves) TypeCheck->Solid Solid SolventCheck Is it Aqueous or Organic? Liquid->SolventCheck OrgWaste Organic Waste Container (Halogenated/Non-Halogenated) SolventCheck->OrgWaste DMSO/Ethanol Base AqWaste Aqueous Waste Container (Contains Trace Solvent) SolventCheck->AqWaste Buffer/Media Base Decon Can it be cleaned? (e.g., Glassware) Solid->Decon Rinse1 1. Rinse with DMSO (Dissolves this compound) Decon->Rinse1 Yes (Glassware) DryBin Hazardous Solid Waste Bin (Incineration) Decon->DryBin No (Disposables) Rinse1->OrgWaste Rinsate Rinse2 2. Rinse with Ethanol (Removes DMSO) Rinse1->Rinse2 Rinse2->OrgWaste Rinsate FinalWash 3. Wash with Water/Soap Rinse2->FinalWash Drain Municipal Drain (ONLY after full decon) FinalWash->Drain

Caption: Operational workflow for segregating this compound waste streams based on physical state and solubility.

Part 5: Emergency Spill Response

If this compound powder is spilled:

  • Isolate: Evacuate the immediate area if dust is airborne.[4]

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. Use a P95/N95 respirator if outside a fume hood.

  • Contain: Cover the spill with a paper towel dampened with DMSO (not water). The DMSO prevents dust generation and solubilizes the compound.

  • Clean: Wipe up the spill, place towels in a bag, and seal.

  • Wash: Clean the surface with Ethanol, then water.

References

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020).[5] NIH Drain Discharge Guide. Retrieved from [Link]

Sources

Operational Safety Protocol: Handling BAY-678 (HNE Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

BAY-678 is a highly potent, selective, and cell-permeable inhibitor of Human Neutrophil Elastase (HNE).[1][2] While its therapeutic potential in pulmonary diseases is significant, its biochemical potency (IC50 = 20 nM) presents specific laboratory hazards.

The Critical Risk Vector: The primary danger in research settings is not just the compound itself, but its formulation. This compound is almost exclusively solubilized in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent permeation enhancer that can carry dissolved small molecules directly through the skin and into the bloodstream.

Core Directive: Treat all this compound solutions as systemically bioavailable upon contact.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, we must establish the containment architecture. PPE is the last line of defense, not the first.

Engineering Controls (Primary Barrier)
  • Powder Handling: All weighing of solid this compound must occur within a certified Chemical Fume Hood or a Class II Biosafety Cabinet (BSC) if sterility is required.

  • Static Control: Small molecule inhibitors are often electrostatic. Use an ionizing bar or antistatic gun during weighing to prevent powder dispersal.

  • Aerosol Management: Vortexing and sonication of stocks must be done inside the hood.

Visualization: Hierarchy of Controls

The following diagram illustrates the defensive layers required for handling this compound.

G Risk Hazard Source: This compound (Potent HNE Inhibitor) Eng Level 1: Engineering Controls (Fume Hood / BSC Class II) Risk->Eng Containment Admin Level 2: Admin Controls (SOPs, Restricted Access) Eng->Admin Protocol PPE Level 3: PPE (Gloves, Goggles, Lab Coat) Admin->PPE Barrier Researcher Researcher Safety PPE->Researcher Protection

Figure 1: The Hierarchy of Controls for handling potent enzyme inhibitors.

Personal Protective Equipment (PPE) Matrix

The following protocol is designed to neutralize the specific risks of DMSO permeation and enzyme inhibition .

A. Hand Protection (Critical)

Standard thin nitrile gloves (4 mil) are insufficient for prolonged contact with DMSO. DMSO can permeate thin nitrile in <10 minutes.

ParameterRecommendationScientific Rationale
Material High-Grade Nitrile (Accelerator-free preferred)Latex is permeable to many organic solvents; Nitrile offers better chemical resistance.
Configuration Double Gloving Outer Glove: Standard Nitrile (4-5 mil).Inner Glove: Long-cuff Nitrile (extended protection).
Technique "Spot & Change" If a droplet of DMSO/BAY-678 touches the outer glove, change it immediately . Do not wait.
Alternative Butyl Rubber Required for bulk handling (>100 mL) of DMSO stocks.
B. Eye & Face Protection[3][4][5][6][7]
  • Standard Operation: Chemical Splash Goggles (Indirect Vent). Safety glasses with side shields are inadequate for liquid handling because they do not seal against splashes that can run down the forehead.

  • Rationale: HNE inhibitors can cause serious eye damage (Category 1 hazard). Direct contact with the cornea must be prevented at all costs.

C. Respiratory Protection[6][7][8]
  • Inside Hood: No respiratory PPE required if sash is at proper working height.

  • Outside Hood (Spill Cleanup): A Half-face respirator with P100/Organic Vapor cartridges is required if powder is spilled outside containment.

Operational Workflow: From Stock to Assay

This workflow integrates safety steps directly into the experimental procedure to ensure compliance.

Phase 1: Solubilization (The High-Risk Moment)
  • Calculate: Determine volume of DMSO required for a 10 mM or 100 mM stock.

  • PPE Check: Verify double gloves and goggles.

  • Open: Open the vial only inside the fume hood.

  • Solvent Addition: Add DMSO slowly down the side of the vial to minimize aerosolization.

  • Dissolution: this compound may require warming (37°C) or sonication. Keep the vial cap sealed with Parafilm during sonication.

Phase 2: Experimental Handling
  • Dilution: Prepare intermediate dilutions in aqueous buffer (PBS/Media) immediately to reduce DMSO concentration below 1% (reducing permeation risk).

  • Treatment: When adding to cells, use a micropipette. Never pour.

Phase 3: Disposal
  • Liquids: Collect all this compound waste in a container labeled "Hazardous Chemical Waste: Toxic/DMSO" .

  • Solids: Pipette tips and tubes must be disposed of as Solid Hazardous Waste . Do not throw in regular trash.

Visualization: Safety Workflow

Workflow Start Solid Powder (Storage -20°C) Weigh Weighing (Static Control + Hood) Start->Weigh Solubilize Solubilization (DMSO + Double Gloves) Weigh->Solubilize High Risk Dilute Aqueous Dilution (<1% DMSO) Solubilize->Dilute Reduce Risk Waste Disposal (HazWaste Stream) Dilute->Waste

Figure 2: Step-by-step operational workflow emphasizing risk reduction stages.

Emergency Procedures

Accidental Exposure
  • Skin Contact (DMSO Solution):

    • Do NOT scrub. Scrubbing increases blood flow and absorption.

    • Rinse gently with copious amounts of water for 15 minutes.

    • Soap may be used after initial rinsing.

  • Eye Contact:

    • Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.

    • Seek medical attention.[3][4] Bring the SDS.

Spills
  • Powder: Cover with wet paper towels (to prevent dust), then wipe up.

  • Liquid: Absorb with vermiculite or chemical spill pads. Clean area with 70% Ethanol and detergent.

References

  • Von Nussbaum, F., et al. (2015).[5] "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases."[5] ChemMedChem, 10(7), 1163–1173.[5]

  • Structural Genomics Consortium (SGC). "this compound: A Chemical Probe for HNE."[1][2] SGC Probes.

  • Ansell Occupational Healthcare. "Chemical Permeation & Degradation Guide (DMSO Permeation Data)." Ansell Safety Resources.

  • PubChem. "Compound Summary: this compound." National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA 3404-11R.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.